molecular formula CaCrH4O6 B1632875 Calcium chromate dihydrate CAS No. 8012-75-7

Calcium chromate dihydrate

Cat. No.: B1632875
CAS No.: 8012-75-7
M. Wt: 192.1 g/mol
InChI Key: BCFSVSISUGYRMF-UHFFFAOYSA-N
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Description

Calcium chromate dihydrate is a bright yellow powder. Loses water at 392°F (200°C).

Properties

IUPAC Name

calcium;dioxido(dioxo)chromium;dihydrate
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InChI

InChI=1S/Ca.Cr.2H2O.4O/h;;2*1H2;;;;/q+2;;;;;;2*-1
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InChI Key

BCFSVSISUGYRMF-UHFFFAOYSA-N
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Canonical SMILES

O.O.[O-][Cr](=O)(=O)[O-].[Ca+2]
Source PubChem
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Molecular Formula

CaCrO4.2H2O, CaCrH4O6
Record name CALCIUM CHROMATE DIHYDRATE
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Related CAS

13765-19-0 (Parent)
Record name Calcium chrome(VI) dihydrate
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DSSTOX Substance ID

DTXSID7074872
Record name Calcium chromate dihydrate
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Molecular Weight

192.10 g/mol
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Physical Description

Calcium chromate dihydrate is a bright yellow powder. Loses water at 392 °F (200 °C).
Record name CALCIUM CHROMATE DIHYDRATE
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Solubility

Soluble (NTP, 1992)
Record name CALCIUM CHROMATE DIHYDRATE
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CAS No.

8012-75-7, 10060-08-9
Record name CALCIUM CHROMATE DIHYDRATE
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Record name Calcium chrome(VI) dihydrate
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Melting Point

392 °F (loses 2H2O) (NTP, 1992)
Record name CALCIUM CHROMATE DIHYDRATE
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Foundational & Exploratory

An In-depth Technical Guide to Calcium Chromate Dihydrate: Synthesis, Properties, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O), a compound of significant industrial importance but also of considerable toxicological concern. This document details its synthesis, core physicochemical properties, and the cellular mechanisms underlying its toxicity, providing essential information for professionals in research and development.

Physicochemical Properties

Calcium chromate dihydrate is a bright yellow crystalline powder.[1][2] As a compound containing hexavalent chromium, it is a strong oxidizing agent and is classified as a human carcinogen.[1] The dihydrate form is the most commonly encountered, which loses its two water molecules upon heating to 200°C (392°F) to form the anhydrous salt.[1][2]

Quantitative Data Summary

The key physical and chemical properties of calcium chromate and its dihydrate form are summarized in the table below for easy reference and comparison.

PropertyThis compound (CaCrO₄·2H₂O)Anhydrous Calcium Chromate (CaCrO₄)
CAS Number 8012-75-7, 10060-08-913765-19-0
Molecular Formula CaCrH₄O₆CaCrO₄
Molar Mass 192.10 g/mol 156.07 g/mol
Appearance Bright yellow crystalline powderBright yellow powder
Crystal System OrthorhombicTetragonal
Lattice Parameters a, b, c ≠; α=β=γ=90° (Specific data requires consulting original 1932 literature)a = 7.25 Å, c = 6.34 Å; α=β=γ=90°
Density ~3.12 g/cm³3.12 g/cm³
Dehydration Temp. 200 °C (Loses 2H₂O)N/A
Solubility in Water 16.3 g/100 mL (20 °C) 18.2 g/100 mL (40 °C)4.5 g/100 mL (0 °C) 2.25 g/100 mL (20 °C)
Solubility in Alcohol Practically insolublePractically insoluble

Note: The primary crystallographic data for this compound originates from a 1932 publication by J.H. Clouse. While it identifies the crystal system as orthorhombic, the specific lattice parameters are not available in modern searchable databases and require consultation of the original article.[3][4]

Synthesis of this compound

This compound is typically synthesized via aqueous precipitation reactions. Two common laboratory-scale methods are detailed below.

Experimental Protocol 1: Metathesis Reaction

This is the most common and straightforward method for producing this compound, involving the reaction between aqueous solutions of a soluble calcium salt and a soluble chromate salt.[1]

Reaction: Na₂CrO₄(aq) + CaCl₂(aq) → CaCrO₄·2H₂O(s) + 2NaCl(aq)

Methodology:

  • Reagent Preparation:

    • Prepare a 1.0 M solution of sodium chromate (Na₂CrO₄) by dissolving 161.97 g in 1 L of deionized water.

    • Prepare a 1.0 M solution of calcium chloride (CaCl₂) by dissolving 110.98 g in 1 L of deionized water.

  • Precipitation:

    • In a beaker equipped with a magnetic stirrer, slowly add the 1.0 M calcium chloride solution dropwise to the stirring 1.0 M sodium chromate solution at room temperature.

    • A bright yellow precipitate of this compound will form immediately.

  • Digestion & Filtration:

    • Continue stirring the slurry for 1-2 hours to allow the precipitate to digest, which can improve filterability. The final pH of the slurry should be maintained between 6.5 and 7.0.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing & Drying:

    • Wash the filter cake with several portions of deionized water to remove the soluble sodium chloride byproduct.

    • Continue washing until a silver nitrate (B79036) test on the filtrate shows no presence of chloride ions.

    • Dry the bright yellow solid in a drying oven at a temperature below 100°C to prevent premature dehydration. The theoretical yield is quantitative.

Experimental Protocol 2: Ammonium (B1175870) Chromate & Calcium Hydroxide (B78521) Reaction

This method, adapted from patent literature, is suitable for producing high-purity calcium chromate and avoids carbonate impurities.

Reactions:

  • 2CrO₃ + 2NH₄OH → (NH₄)₂Cr₂O₇ + H₂O (followed by conversion to chromate)

  • (NH₄)₂CrO₄(aq) + Ca(OH)₂(aq) → CaCrO₄(s) + 2NH₃(g) + 2H₂O(l)

Methodology:

  • Ammonium Chromate Formation:

    • Dissolve 141 g (1.41 moles) of chromium trioxide (CrO₃) in 120 mL of water in a reaction vessel.

    • Slowly add 185 mL of ammonium hydroxide solution (containing 2.81 moles of ammonia) to the chromium trioxide solution. Maintain the temperature at approximately 65-75°C during the addition until a pH of about 7 is reached.

  • Calcium Hydroxide Slurry:

    • Prepare a fresh slurry of calcium hydroxide by slaking 79 g (1.41 moles) of calcium oxide (CaO) in 300 mL of water.

  • Precipitation:

    • Add the calcium hydroxide slurry to the warm ammonium chromate solution. A yellow precipitate will form immediately.

    • Maintain the reaction temperature between 65°C and 70°C. The reaction is driven to completion by the evolution of ammonia (B1221849) gas.

    • Continue the reaction until the pH of the slurry reaches 10-11 to ensure complete precipitation.

  • Digestion, Filtration & Drying:

    • Digest the precipitate by maintaining the temperature and stirring for one hour.

    • Filter the product using vacuum filtration and wash thoroughly with deionized water.

    • Dry the product in an oven at 110°C. The expected purity is ≥96%.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the metathesis reaction.

G cluster_prep Reagent Preparation cluster_reaction Reaction & Purification cluster_product Final Product prep_Na2CrO4 Prepare 1.0 M Sodium Chromate Solution mix Slowly Add CaCl₂ Solution to Stirring Na₂CrO₄ Solution prep_Na2CrO4->mix prep_CaCl2 Prepare 1.0 M Calcium Chloride Solution prep_CaCl2->mix digest Digest Precipitate (1-2 hours) mix->digest Precipitate Forms filter Vacuum Filtration digest->filter wash Wash with Deionized Water filter->wash dry Dry Solid (<100°C) wash->dry Chloride-free product CaCrO₄·2H₂O dry->product

Caption: General workflow for the metathesis synthesis of CaCrO₄·2H₂O.

Toxicological Profile and Cellular Signaling

The significant health risks associated with calcium chromate are due to the presence of hexavalent chromium [Cr(VI)]. Understanding its mechanism of toxicity is critical for safety and is a key consideration for drug development professionals, particularly concerning manufacturing safety and the assessment of potential impurities. Cr(VI) is a potent carcinogen, and its toxicity is mediated by its intracellular reduction.

Mechanism of Carcinogenicity
  • Cellular Uptake: The chromate anion (CrO₄²⁻) is structurally similar to the sulfate (B86663) (SO₄²⁻) and phosphate (B84403) (PO₄³⁻) anions. This mimicry allows it to be actively transported into cells through non-specific anion transport channels.

  • Intracellular Reduction & Oxidative Stress: Once inside the cell, Cr(VI) undergoes a multi-step reduction to the more stable trivalent state, Cr(III). This reduction is carried out by cellular reductants like ascorbate (B8700270) (Vitamin C) and glutathione (B108866) (GSH). This process generates reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydroxyl radicals, as well as highly reactive Cr(V) and Cr(IV) intermediates. The resulting surge in ROS leads to significant oxidative stress, damaging lipids, proteins, and DNA.

  • DNA Damage: The ultimate product, Cr(III), along with the reactive intermediates, can directly damage genetic material. Cr(III) is known to form stable coordination complexes with DNA, leading to the formation of Cr-DNA adducts and DNA-protein crosslinks. This, combined with the oxidative damage from ROS, results in DNA strand breaks (both single and double-strand).

  • Genomic Instability & Carcinogenesis: The extensive DNA damage overwhelms cellular repair mechanisms. Unrepaired or misrepaired DNA leads to mutations, chromosomal aberrations, and genomic instability, which are hallmarks of carcinogenesis.

Signaling Pathway Diagram

The following diagram visualizes the key events in the cellular toxicity pathway of hexavalent chromium.

G CrVI_ext Extracellular Cr(VI) (CaCrO₄) uptake Anion Transport Channels CrVI_ext->uptake CrVI_int Intracellular Cr(VI) uptake->CrVI_int reduction Reduction by Ascorbate, GSH CrVI_int->reduction ros Reactive Oxygen Species (ROS) Generation reduction->ros generates CrV_CrIV Cr(V), Cr(IV) Intermediates reduction->CrV_CrIV produces CrIII Cr(III) reduction->CrIII produces dna_damage DNA Damage - Cr-DNA Adducts - DNA-Protein Crosslinks - Strand Breaks ros->dna_damage causes oxidative_stress Oxidative Stress (Lipid & Protein Damage) ros->oxidative_stress CrV_CrIV->dna_damage causes CrIII->dna_damage causes genomic_instability Genomic Instability (Mutations, Aberrations) dna_damage->genomic_instability oxidative_stress->genomic_instability cancer Carcinogenesis genomic_instability->cancer

Caption: Cellular pathway of hexavalent chromium [Cr(VI)] toxicity.

Conclusion

This compound is a compound with well-defined synthesis routes and physicochemical properties. Its primary significance to the scientific and pharmaceutical community lies in its high toxicity. The detailed mechanism, involving cellular uptake, intracellular reduction, oxidative stress, and extensive DNA damage, underscores the severe carcinogenic hazard posed by all hexavalent chromium compounds. Professionals in all related fields must adhere to strict safety protocols when handling this material to mitigate the risk of exposure and environmental contamination.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Calcium Chromate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the crystalline structure of materials is paramount. This guide provides an in-depth technical analysis of the crystal structure of calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O), a compound of interest in various chemical and industrial applications.

Calcium chromate dihydrate crystallizes in the orthorhombic crystal system, specifically within the Pbcm space group. The determination of its crystal structure provides critical insights into the spatial arrangement of its constituent atoms—calcium, chromium, oxygen, and the water molecules of hydration. This knowledge is fundamental for understanding its physical and chemical properties, stability, and potential interactions in various applications.

Crystallographic Data Summary

The precise atomic arrangement of this compound has been determined through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below, offering a quantitative overview of the material's structure.

Crystal System Space Group
OrthorhombicPbcm

Table 1: Crystal System and Space Group of this compound.

Unit Cell Parameters
aData not available
bData not available
cData not available
α90°
β90°
γ90°
Volume (ų) Data not available
Z Data not available

Table 2: Unit Cell Parameters for this compound. Note: Specific unit cell dimensions (a, b, c) and other quantitative data from the primary reference are not publicly available in the searched resources.

Atom Wyckoff Position x y z
Can/an/an/an/a
Crn/an/an/an/a
O1n/an/an/an/a
O2n/an/an/an/a
O(H₂O)n/an/an/an/a

Table 3: Atomic Coordinates for this compound. Note: Atomic coordinate data is not available in the searched resources.

Bond Length (Å) Angle Degree (°)
Cr-On/aO-Cr-On/a
Ca-On/aO-Ca-On/a

Table 4: Selected Bond Lengths and Angles for this compound. Note: Specific bond length and angle data is not available in the searched resources.

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: the synthesis of high-quality single crystals and their subsequent analysis using single-crystal X-ray diffraction.

Synthesis of this compound Single Crystals

High-purity single crystals of this compound suitable for X-ray diffraction can be synthesized via a controlled precipitation reaction in an aqueous solution.

Materials:

  • Calcium chloride (CaCl₂)

  • Sodium chromate (Na₂CrO₄) or Potassium chromate (K₂CrO₄)

  • Deionized water

Procedure:

  • Prepare separate aqueous solutions of calcium chloride and sodium (or potassium) chromate of known concentrations.

  • Slowly add the calcium chloride solution to the chromate solution with constant stirring.

  • The formation of a bright yellow precipitate of this compound will be observed.

  • To promote the growth of single crystals, the rate of addition and the temperature of the solution should be carefully controlled. Slow evaporation of the solvent from a saturated solution can also be employed to obtain larger crystals.

  • The resulting crystals are then isolated by filtration, washed with deionized water, and dried under controlled conditions to prevent dehydration.

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive three-dimensional atomic arrangement is determined using single-crystal X-ray diffraction.

Instrumentation:

  • A four-circle single-crystal X-ray diffractometer equipped with a suitable detector (e.g., CCD or CMOS).

  • A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å).

  • A cryo-system for low-temperature data collection to minimize thermal vibrations.

Procedure:

  • Crystal Mounting: A suitable single crystal of this compound, typically with dimensions in the range of 0.1-0.3 mm, is carefully selected under a microscope and mounted on a goniometer head.

  • Unit Cell Determination: The mounted crystal is centered in the X-ray beam. A series of initial diffraction images are collected to determine the unit cell parameters, crystal system, and space group.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a range of angles. The intensities of the diffracted X-ray beams are recorded by the detector.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz polarization, and absorption effects. This results in a list of unique reflection indices (h, k, l) and their corresponding structure factor amplitudes.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson techniques to determine the initial positions of the heavier atoms (Ca and Cr). Subsequent refinement using least-squares methods allows for the precise determination of the positions of all atoms, including the oxygen atoms of the chromate group and the water molecules.

Experimental Workflow

The logical progression from the initial synthesis of the material to the final determination of its crystal structure is a critical aspect of crystallographic analysis.

experimental_workflow cluster_synthesis Crystal Synthesis cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Structure Analysis synthesis Aqueous Precipitation (CaCl₂ + Na₂CrO₄) crystallization Controlled Crystallization (e.g., Slow Evaporation) synthesis->crystallization isolation Crystal Isolation & Drying crystallization->isolation mounting Crystal Mounting isolation->mounting data_collection Diffraction Data Collection mounting->data_collection data_reduction Data Processing & Reduction data_collection->data_reduction structure_solution Structure Solution (Direct Methods/Patterson) data_reduction->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF, Tables)

Experimental workflow for the crystal structure analysis of this compound.

This comprehensive guide provides a foundational understanding of the crystal structure of this compound. The detailed protocols and workflow are intended to support researchers in their efforts to characterize this and similar inorganic crystalline materials.

Navigating the Solubility Landscape of Calcium Chromate Dihydrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O) in organic solvents. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to facilitate understanding of the underlying principles and procedures. While quantitative solubility data for calcium chromate dihydrate in organic solvents is sparse in publicly available literature, this guide equips researchers with the necessary information to assess its solubility profile for various applications.

Quantitative Solubility Data

This compound is generally characterized by its low solubility in most organic solvents. The available literature predominantly describes its solubility in qualitative terms. A summary of this information is presented below. It is important to note that even solvents described as "insoluble" may exhibit some minute degree of solubility that could be significant in sensitive applications.

Organic SolventChemical FormulaPolaritySolubility of this compound
EthanolC₂H₅OHPolar ProticPractically Insoluble
MethanolCH₃OHPolar ProticSlightly Soluble in the anhydrous form, but reacts
Acetone(CH₃)₂COPolar AproticInsoluble
Diethyl Ether(C₂H₅)₂ONonpolarInsoluble
Carbon TetrachlorideCCl₄NonpolarInsoluble

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in a specific organic solvent, a robust experimental protocol is essential. The following details a standard methodology for determining the solubility of a sparingly soluble inorganic salt in an organic medium.

Materials and Equipment
  • Solute: High-purity this compound (CaCrO₄·2H₂O)

  • Solvent: Analytical grade organic solvent of interest

  • Apparatus:

    • Temperature-controlled shaker or incubator

    • Analytical balance (accurate to ±0.0001 g)

    • Volumetric flasks and pipettes (Class A)

    • Syringe filters (chemically compatible with the solvent, e.g., PTFE, with a pore size of 0.22 µm or smaller)

    • Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE-lined septa)

    • Centrifuge (optional)

    • Analytical instrument for chromium quantification (e.g., Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS), or UV-Vis Spectrophotometer with a suitable chromogenic agent)

Procedure: Isothermal Equilibrium Method
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the organic solvent in a vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. For sparingly soluble salts, this may range from 24 to 72 hours. Preliminary studies should be conducted to determine the time required to reach a constant concentration.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the settling of undissolved solid.

    • Carefully draw a known volume of the supernatant using a pipette. To avoid disturbing the settled solid, the pipette tip should be positioned well above the solid phase.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any suspended microcrystals.

    • Dilute the filtered solution with an appropriate solvent if necessary to bring the concentration within the linear range of the analytical instrument.

  • Quantification of Dissolved Chromate:

    • Analyze the concentration of chromium in the diluted solution using a calibrated analytical instrument.

    • Prepare a series of standard solutions of known chromium concentrations in the same organic solvent to generate a calibration curve.

    • The absorbance or signal intensity of the sample is then used to determine its chromium concentration from the calibration curve.

  • Calculation of Solubility:

    • The solubility of this compound is calculated from the determined chromium concentration, taking into account any dilution factors.

    • The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or parts per million (ppm).

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and the factors influencing it, the following diagrams are provided in the DOT language for use with Graphviz.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Data Processing prep_solute Weigh excess This compound mix Combine in sealed vial prep_solute->mix prep_solvent Measure known volume of Organic Solvent prep_solvent->mix agitate Agitate at constant temperature (24-72h) mix->agitate settle Allow solids to settle agitate->settle sample Extract supernatant settle->sample filter Filter through 0.22µm syringe filter sample->filter analyze Quantify Chromium (e.g., ICP-MS) filter->analyze calculate Calculate Solubility (e.g., g/100mL) analyze->calculate

Diagram 1: A flowchart of the experimental procedure for determining solubility.

influencing_factors Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of CaCrO4·2H2O lattice_energy Lattice Energy lattice_energy->solubility hydration_energy Hydration Energy hydration_energy->solubility polarity Polarity (Protic vs. Aprotic) polarity->solubility dielectric Dielectric Constant dielectric->solubility h_bonding Hydrogen Bonding Capability h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure (for gaseous solutes) pressure->solubility

Diagram 2: Key factors that influence the solubility of an inorganic salt in a solvent.

Conclusion

An In-depth Technical Guide to the Thermal Decomposition Pathway of Calcium Chromate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O). The information presented herein is synthesized from peer-reviewed literature and established analytical chemistry principles. This document details the decomposition pathway, quantitative data derived from thermal analysis, and standardized experimental protocols.

Introduction

Calcium chromate dihydrate is a bright yellow crystalline solid with important applications in various industrial processes, including as a corrosion inhibitor and in pyrotechnic compositions. A thorough understanding of its thermal stability and decomposition pathway is critical for ensuring its safe handling, storage, and efficacy in high-temperature applications. The thermal decomposition of this compound is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt at significantly higher temperatures.

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through two primary stages:

  • Dehydration: Upon heating, this compound loses its two molecules of water of crystallization to form anhydrous calcium chromate. This is an endothermic process.

    CaCrO₄·2H₂O(s) → CaCrO₄(s) + 2H₂O(g)

  • Decomposition of Anhydrous Calcium Chromate: At much higher temperatures, the resulting anhydrous calcium chromate decomposes. The primary decomposition product identified in the literature is calcium chromite (CaCr₂O₄), with the release of oxygen and the formation of other calcium-chromium oxides at even more extreme temperatures.[1][2] The decomposition reaction is complex and can be influenced by the surrounding atmosphere.[2] A key reaction in an air atmosphere is:

    2CaCrO₄(s) → Ca₂Cr₂O₅(s) + Cr₂O₃(s) + O₂(g) (a simplified representation, with further reactions possible)

    A study involving the heating of pure CaCrO₄ in air identified a decomposition to CaCr₂O₄.[2]

Quantitative Data from Thermal Analysis

The following table summarizes the quantitative data associated with the thermal decomposition of this compound. The data for the dehydration step is based on theoretical calculations, while the data for the decomposition of the anhydrous salt is derived from experimental studies on pure CaCrO₄.[1]

Decomposition StageTemperature Range (°C)Mass Loss (%)Gaseous ProductsSolid Residue
Dehydration ~100 - 250 °C[3]~18.74% (theoretical)H₂OCaCrO₄
Anhydrous Decomposition > 1000 °C[1][2]~5% (experimental for pure CaCrO₄)[1]O₂CaCr₂O₄ and other mixed oxides

Note: The experimental mass loss for the second stage is based on the decomposition of pure CaCrO₄ and may vary for the anhydrous salt formed in situ from the dihydrate.

Experimental Protocols

The following protocols are synthesized from standard methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of inorganic hydrated salts.[4][5]

Sample Preparation
  • Sample Source: Obtain a high-purity sample of this compound.

  • Grinding: If the sample consists of large crystals, gently grind a small amount to a fine, homogeneous powder using an agate mortar and pestle. This ensures uniform heat transfer during analysis.

  • Storage: Store the sample in a desiccator to prevent changes in hydration state before the experiment.

Instrumentation and Parameters
  • Instrument: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended. A Netzsch STA 449C or a similar instrument is suitable.[2]

  • Crucibles: Use alumina (B75360) or platinum crucibles. Ensure the crucibles are clean and have been blanked (run empty) to establish a stable baseline.

  • Sample Mass: Accurately weigh a sample of 5-10 mg into the crucible.

  • Atmosphere: The experiment can be conducted in an inert atmosphere (e.g., nitrogen or argon) or in an oxidizing atmosphere (e.g., dry air). A typical flow rate is 50-100 mL/min.

  • Heating Rate: A linear heating rate of 5-10 °C/min is recommended. A slower heating rate can improve the resolution of thermal events.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to at least 1200 °C to ensure complete decomposition.

Data Analysis
  • TGA Curve: Analyze the TGA thermogram to determine the onset and end temperatures of each mass loss step. Quantify the percentage mass loss for each step.

  • DSC Curve: Analyze the DSC curve to identify endothermic and exothermic events. The dehydration will be represented by an endothermic peak, and the high-temperature decomposition may show complex endothermic and/or exothermic features.

  • Evolved Gas Analysis (EGA): For a more detailed analysis of the decomposition products, the thermal analyzer can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to identify the gaseous species evolved at each decomposition stage.[6]

Visualizations

The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow for its analysis.

Thermal_Decomposition_Pathway CaCrO4_2H2O CaCrO₄·2H₂O(s) (this compound) CaCrO4 CaCrO₄(s) (Anhydrous Calcium Chromate) CaCrO4_2H2O->CaCrO4 ~100-250°C (Dehydration) Decomposition_Products CaCr₂O₄(s) + Other Oxides (Decomposition Products) CaCrO4->Decomposition_Products > 1000°C (Decomposition) H2O 2H₂O(g) (Water Vapor) CaCrO4->H2O O2 O₂(g) (Oxygen) Decomposition_Products->O2

Caption: Thermal decomposition pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis (TGA/DSC) cluster_data Data Interpretation Sample CaCrO₄·2H₂O Sample Grind Grind to Homogeneous Powder Sample->Grind Weigh Weigh 5-10 mg Grind->Weigh Load Load Sample into Crucible Weigh->Load Heat Heat from 25°C to 1200°C (e.g., 10°C/min in N₂ atmosphere) Load->Heat Record Record Mass Change (TGA) and Heat Flow (DSC) Heat->Record Analyze Analyze TGA/DSC Curves Record->Analyze Identify Identify Decomposition Stages and Temperature Ranges Analyze->Identify Quantify Quantify Mass Loss Identify->Quantify Characterize Characterize Solid Residues (e.g., via XRD) Quantify->Characterize

Caption: Experimental workflow for the thermal analysis of this compound.

References

An In-depth Technical Guide to Calcium Chromate Dihydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the chemical properties, synthesis, biological impact, and analytical methodologies pertaining to Calcium Chromate (B82759) Dihydrate.

Introduction

Calcium chromate dihydrate (CaCrO₄·2H₂O) is a yellow crystalline solid recognized for its utility as a pigment, corrosion inhibitor, and in electroplating processes.[1][2] However, its significance in the biomedical and toxicological fields stems from the presence of hexavalent chromium [Cr(VI)], a well-established carcinogen.[3][4] This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development who may encounter this compound in environmental health studies or as a chemical intermediate.

Chemical and Physical Properties

A number of CAS (Chemical Abstracts Service) numbers are associated with calcium chromate and its various forms. For the dihydrate, the most pertinent CAS number is 8012-75-7 . The anhydrous form is often referenced by the parent CAS number 13765-19-0 . It is crucial for researchers to note the specific form of the compound they are working with, as properties can vary.

Quantitative Data Summary

The following tables summarize the key quantitative data for calcium chromate and its dihydrate form.

Table 1: General and Physical Properties

PropertyValueReference
Molecular Formula CaCrH₄O₆[5]
Molecular Weight 192.10 g/mol [5]
Appearance Bright yellow powder[1]
Melting Point 200 °C (loses 2H₂O)[1]
Solubility in Water 16.3 g/100 mL (20 °C)[6]
18.2 g/100 mL (40 °C)[6]
Solubility Soluble in acid; practically insoluble in alcohol[2][6]
Density 3.12 g/cm³ (anhydrous)[6]

Table 2: CAS Registry Information

Compound FormCAS Number
This compound8012-75-7
Calcium chromate (anhydrous)13765-19-0
Related CAS Number10060-08-9

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, which are foundational for experimental research.

Synthesis of this compound

Method 1: Salt Metathesis Reaction

This is the most common laboratory-scale synthesis method.[1][5]

  • Principle: A precipitation reaction between a soluble calcium salt and a soluble chromate salt in an aqueous solution.

  • Reagents:

    • Sodium chromate (Na₂CrO₄) or Potassium chromate (K₂CrO₄)

    • Calcium chloride (CaCl₂)

  • Procedure:

    • Prepare separate aqueous solutions of sodium chromate and calcium chloride of known molarity.

    • Slowly add the calcium chloride solution to the sodium chromate solution with constant stirring.

    • A bright yellow precipitate of this compound will form immediately. The reaction is as follows: Na₂CrO₄ + CaCl₂ + 2H₂O → CaCrO₄·2H₂O(s) + 2NaCl

    • Allow the precipitate to settle, then filter the mixture using vacuum filtration.

    • Wash the precipitate with deionized water to remove soluble impurities, such as sodium chloride.

    • Dry the resulting solid at a temperature below 200°C to preserve the dihydrate form.[1]

Method 2: Process using Chromium Trioxide and Calcium Oxide

A patented industrial process provides an alternative route.[7]

  • Principle: Reaction of ammonium (B1175870) chromate (formed in situ) with calcium hydroxide (B78521).

  • Reagents:

    • Chromium trioxide (CrO₃)

    • Ammonium hydroxide (NH₄OH)

    • Calcium oxide (CaO)

  • Procedure:

    • React aqueous chromium trioxide with ammonium hydroxide to form an aqueous solution of ammonium chromate. This reaction should be controlled to maintain a temperature of approximately 65-75°C until a pH of about 7 is reached.

    • Separately, slake calcium oxide with water to form an aqueous suspension of calcium hydroxide.

    • Add the calcium hydroxide suspension to the ammonium chromate solution. The temperature should be maintained at 65-70°C.

    • A yellow precipitate of calcium chromate forms. The reaction is driven to completion by the evolution of ammonia (B1221849) gas and the insolubility of the product in the alkaline medium.[7]

    • The precipitate is then filtered, washed, and dried.

Quantitative Analysis of Hexavalent Chromium

Given the biological significance of the Cr(VI) state, its quantification is often necessary.

  • Method: Raman Spectroscopy

    • Principle: This technique measures the vibrational modes of molecules. For chromate, characteristic Raman bands can be used for quantification. Surface-Enhanced Raman Spectroscopy (SERS) can be employed for detecting low concentrations.

    • Instrumentation: A Raman spectrometer. For SERS, a substrate of gold nanoparticles modified with a capping agent like poly(diallyldimethylammonium) chloride (PDDA) can be used.[8]

    • Procedure (for SERS):

      • Prepare a series of standard solutions of known Cr(VI) concentrations.

      • Mix the sample or standard with the PDDA-capped gold nanoparticle solution.

      • Acquire the Raman spectrum. The intensity of a characteristic chromate band (e.g., around 902 cm⁻¹) is measured.

      • A calibration curve is constructed by plotting the band intensity against the concentration of the standards. The concentration of the unknown sample can then be determined from this curve. The use of an internal standard, such as the 520 cm⁻¹ band of silicon, can improve quantitative accuracy.[8]

Biological Activity and Signaling Pathways

This compound's biological effects are predominantly attributed to the hexavalent chromium ion. Cr(VI) is a potent cellular toxin and carcinogen, primarily through its ability to induce oxidative stress.[2][9]

Mechanism of Toxicity

Cr(VI) readily enters cells through anion transport channels.[9] Once inside, it is reduced to lower oxidation states, including Cr(V), Cr(IV), and ultimately the more stable Cr(III).[10] This reduction process generates reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals.[2][11] The overproduction of ROS leads to a state of oxidative stress, causing damage to cellular macromolecules including DNA, lipids, and proteins.[2] This can result in DNA strand breaks, adduct formation, and genomic instability, which are key events in carcinogenesis.[10]

Cellular Signaling Pathways

While no signaling pathways are exclusively specific to this compound, the intracellular presence of Cr(VI) from this compound can trigger several critical signaling cascades, particularly those responsive to oxidative stress and DNA damage.

Hexavalent_Chromium_Induced_Oxidative_Stress_Pathway CrVI Cr(VI) (from Calcium Chromate) CellMembrane Cell Membrane CrVI->CellMembrane Uptake via anion channels Reduction Intracellular Reduction (Cr(VI) -> Cr(III)) CellMembrane->Reduction ROS ROS Generation (Reactive Oxygen Species) Reduction->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage (Strand breaks, adducts) OxidativeStress->DNADamage MAPK MAPK Pathway Activation OxidativeStress->MAPK NFkB NF-κB Activation OxidativeStress->NFkB p53 p53 Activation DNADamage->p53 Carcinogenesis Carcinogenesis DNADamage->Carcinogenesis Failed Repair Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Cr(VI)-Induced Oxidative Stress Signaling.

  • p53 Pathway: DNA damage activates the p53 tumor suppressor protein, which can lead to cell cycle arrest to allow for DNA repair, or apoptosis (programmed cell death) if the damage is too severe.[2][12]

  • MAPK Pathway: Oxidative stress can activate Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are involved in regulating a wide range of cellular processes including proliferation, differentiation, and apoptosis.[12]

  • NF-κB Pathway: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response and can also be activated by ROS.[10] Chronic inflammation driven by this pathway can contribute to cancer development.

The interplay of these pathways determines the ultimate fate of a cell exposed to Cr(VI), which can range from successful repair and survival to apoptosis or malignant transformation.[6]

Conclusion

This compound, while useful in certain industrial applications, presents a significant health hazard due to its hexavalent chromium content. For researchers and those in drug development, a thorough understanding of its chemical properties, synthesis, and particularly its mechanism of toxicity is essential. The induction of oxidative stress and the subsequent activation of complex signaling networks are central to its biological impact. The experimental protocols outlined in this guide provide a foundation for further investigation into the properties and effects of this compound.

References

Molecular weight and formula of Calcium chromate dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of calcium chromate (B82759) dihydrate, along with detailed experimental protocols for its synthesis and analysis. Given its classification as a toxic and carcinogenic substance, its application in drug development is highly unlikely; however, this guide serves as a technical reference for its handling and characterization in a research setting.

Core Properties and Data

Calcium chromate is an inorganic compound that is typically found in its dihydrate form (CaCrO₄·2H₂O) as a bright yellow solid.[1][2] The anhydrous form, CaCrO₄, is a rare mineral known as chromatite.[1]

Quantitative Data Summary

The key quantitative properties of calcium chromate and its dihydrate form are summarized in the table below for easy reference and comparison.

PropertyCalcium Chromate DihydrateCalcium Chromate (Anhydrous)
Molecular Formula CaCrO₄·2H₂O or CaCrH₄O₆[3][4]CaCrO₄[1]
Molecular Weight 192.10 g/mol [2][3]156.072 g/mol [1]
Appearance Bright yellow powder[2][3]Bright yellow powder[1]
Density -3.12 g/cm³[1][5]
Melting Point Decomposes at 200°C (392°F), losing water[1][2]2,710 °C (4,910 °F; 2,980 K)[1][5]
Solubility in Water 16.3 g/100 mL (20 °C)[1][5]2.25 g/100 mL (20 °C)[1][5]
Other Solubilities Soluble in acid; practically insoluble in alcohol.[1][5]Soluble in acid; practically insoluble in alcohol.[1]

Experimental Protocols

Due to the hazardous nature of hexavalent chromium compounds, all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Calcium chromate is a strong oxidizing agent and a known human carcinogen and mutagen.[1][5]

Protocol 1: Synthesis of this compound via Metathesis

This protocol describes the synthesis of this compound through a salt metathesis reaction in an aqueous solution.[1][3]

Materials:

  • Sodium chromate (Na₂CrO₄)

  • Calcium chloride (CaCl₂)

  • Deionized water

  • Beakers

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel)

  • Filter paper

  • Drying oven

Methodology:

  • Prepare Reactant Solutions: Prepare separate aqueous solutions of sodium chromate and calcium chloride.

  • Precipitation: Slowly add the calcium chloride solution to the sodium chromate solution while stirring continuously. A bright yellow precipitate of this compound will form. The reaction is as follows: Na₂CrO₄ (aq) + CaCl₂ (aq) → CaCrO₄·2H₂O (s) + 2 NaCl (aq)[1]

  • Isolation: Isolate the precipitate from the solution by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the precipitate with deionized water to remove the soluble sodium chloride byproduct.

  • Drying: Dry the resulting solid. The dihydrate form loses its water of hydration at temperatures above 200°C to yield the anhydrous form.[1] For analyses that require the anhydrous form, drying for four hours at 600°C has been identified as optimal.[6]

Protocol 2: Analysis of Carbonate Impurity

This protocol outlines a method for determining the percentage of carbonate impurity in calcium chromate samples using a Knorr Alkalimeter, a technique suitable for quality control.[7]

Apparatus:

  • Knorr Alkalimeter

  • Heating mantle

  • Reaction flask

  • Condenser

  • Gas washing tower

  • Absorption tube

  • Analytical balance

Methodology:

  • Sample Preparation: Accurately weigh a sample of the synthesized calcium chromate.

  • Apparatus Setup: Assemble the Knorr Alkalimeter apparatus. The reaction flask contains the sample. The system is designed to release carbon dioxide from the sample upon acidification, which is then captured and weighed.

  • Acidification: Introduce a strong acid (e.g., sulfuric acid) into the reaction flask to react with any carbonate impurities, generating CO₂ gas. CaCO₃ (s) + H₂SO₄ (aq) → CaSO₄ (s) + H₂O (l) + CO₂ (g)

  • Gas Purification: Pass the evolved gases through a condenser and a drying agent to remove water vapor and other potential interferences.

  • CO₂ Absorption: The purified CO₂ is passed through a pre-weighed absorption tube containing a CO₂ absorbent (e.g., ascarite).

  • Quantification: The increase in the mass of the absorption tube corresponds to the amount of CO₂ evolved from the sample.

  • Calculation: Calculate the percentage of carbonate in the original sample based on the mass of CO₂ collected. This method has demonstrated a recovery of 99.7% for pure calcium carbonate standards.[7]

Visualized Workflow: Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its subsequent analysis for carbonate impurities.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis Stage cluster_analysis Quality Control Stage Reactants Aqueous Solutions: Sodium Chromate (Na₂CrO₄) Calcium Chloride (CaCl₂) Precipitation Metathesis Reaction & Precipitation Reactants->Precipitation Mix & Stir Filtration Vacuum Filtration & Washing Precipitation->Filtration Isolate Solid Drying Drying Process (< 200°C) Filtration->Drying Remove Solvent Product Final Product: CaCrO₄·2H₂O Powder Drying->Product Sample Weigh Sample Product->Sample Take Aliquot for Analysis Knorr Knorr Alkalimeter: Acidification & CO₂ Release Sample->Knorr Absorption CO₂ Absorption & Weighing Knorr->Absorption Evolved Gas Calculation Calculate % Carbonate Absorption->Calculation Mass Gain

Caption: Workflow for the synthesis and quality control analysis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Chromate Dihydrate (CaCrO₄·2H₂O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O) is an inorganic compound that presents as a bright yellow crystalline solid.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis, and thermal behavior. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and clear visual representations of its characteristics.

Physical Properties

Calcium chromate dihydrate is a bright yellow powder.[2] It is the most common form of calcium chromate, an inorganic compound with the formula CaCrO₄.[1] The anhydrous form of calcium chromate is rare and exists in nature as the mineral chromatite.[1]

Quantitative Physical Data

A summary of the key physical properties of both the dihydrate and anhydrous forms of calcium chromate is presented in Table 1 for comparative analysis.

PropertyCaCrO₄·2H₂OCaCrO₄ (Anhydrous)
Molar Mass 192.10 g/mol [2]156.072 g/mol [1]
Appearance Bright yellow powder[2]Bright yellow powder[1]
Density Not specified3.12 g/cm³[1]
Melting Point Loses water at 200°C (392°F)[1][2]2,710 °C (4,910 °F; 2,980 K)[1]
Solubility in Water 16.3 g/100 mL (20°C)[1]18.2 g/100 mL (40°C)[1]4.5 g/100 mL (0°C)[1]2.25 g/100 mL (20°C)[1]
Crystal Structure Monoclinic[3]Tetragonal[4]

Chemical Properties and Reactivity

Calcium chromate, in both its hydrated and anhydrous forms, is a strong oxidizing agent.[1] It can react with reducing agents to generate heat and potentially gaseous products, which can lead to the pressurization of closed containers.[2] These reactions can be rapid or even explosive and may require an initiation source such as heat, a spark, or a catalyst.[2]

Key chemical reactions and incompatibilities include:

  • Reaction with Reducing Agents: As a strong oxidizing agent, it reacts with organic compounds and reducing agents.[1]

  • Explosive Reactions: Solid calcium chromate can react explosively with hydrazine.[1]

  • Violent Combustion: It can burn violently when mixed with boron and ignited.[1]

  • Incompatible Absorbents: Caution should be exercised with cellulose-based and expanded polymeric absorbents.

Synthesis of CaCrO₄·2H₂O

The most common method for synthesizing this compound is through a salt metathesis reaction in an aqueous solution.[1]

Reaction: Na₂CrO₄ + CaCl₂ → CaCrO₄↓ + 2 NaCl[1]

In this process, a solution of sodium chromate is reacted with a solution of calcium chloride. The less soluble this compound precipitates out of the solution.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize CaCrO₄·2H₂O via precipitation.

Materials:

  • Sodium chromate (Na₂CrO₄)

  • Calcium chloride (CaCl₂)

  • Deionized water

  • Beakers

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

  • Drying oven

Procedure:

  • Prepare separate aqueous solutions of sodium chromate and calcium chloride.

  • Slowly add the calcium chloride solution to the sodium chromate solution while stirring continuously.

  • A bright yellow precipitate of this compound will form.

  • Continue stirring for a set period to ensure complete precipitation.

  • Filter the precipitate using a Büchner funnel and filter paper.

  • Wash the precipitate with deionized water to remove any soluble impurities, such as sodium chloride.

  • Dry the collected solid in a drying oven at a temperature below 200°C to avoid dehydration. The dihydrate loses its water of hydration at 200°C to form the anhydrous salt.[1]

Characterization Techniques

Objective: To confirm the crystal structure of the synthesized CaCrO₄·2H₂O.

Methodology:

  • A small, finely ground sample of the dried CaCrO₄·2H₂O is mounted on a sample holder.

  • The sample is placed in a powder X-ray diffractometer.

  • The sample is irradiated with monochromatic X-rays at a known wavelength (e.g., Cu Kα).

  • The detector scans through a range of 2θ angles, recording the intensity of the diffracted X-rays.

  • The resulting diffraction pattern is then compared with known patterns for this compound from crystallographic databases. The crystal structure of CaCrO₄·2H₂O is reported to be monoclinic.[3]

Objective: To determine the thermal stability and water content of CaCrO₄·2H₂O.

Methodology:

  • A small, accurately weighed sample of CaCrO₄·2H₂O is placed in a TGA crucible.

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The TGA curve will show a weight loss corresponding to the loss of the two water molecules, which is expected to occur around 200°C.[1][2]

Objective: To study the thermal transitions of CaCrO₄·2H₂O.

Methodology:

  • A small, weighed sample of CaCrO₄·2H₂O is hermetically sealed in a DSC pan.

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a controlled rate.

  • The DSC measures the difference in heat flow between the sample and the reference.

  • An endothermic peak will be observed corresponding to the dehydration of the compound.

Visualization of Logical Relationships

The following diagram illustrates the relationship between the reactants, the synthesis process, and the resulting hydrated and anhydrous forms of calcium chromate.

G Synthesis and Dehydration of Calcium Chromate cluster_reactants Reactants cluster_synthesis Aqueous Synthesis cluster_products Products Na2CrO4 Sodium Chromate (Na₂CrO₄) synthesis Precipitation Na2CrO4->synthesis CaCl2 Calcium Chloride (CaCl₂) CaCl2->synthesis CaCrO4_2H2O This compound (CaCrO₄·2H₂O) synthesis->CaCrO4_2H2O Forms CaCrO4 Anhydrous Calcium Chromate (CaCrO₄) CaCrO4_2H2O->CaCrO4 Dehydration at 200°C

Caption: Synthesis pathway and thermal conversion of this compound.

Safety and Handling

Calcium chromate is classified as a toxic and carcinogenic substance.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The quantitative data presented in tabular format, along with the detailed experimental protocols, offer a valuable resource for researchers and professionals. The visual representation of its synthesis and thermal behavior further aids in understanding the key characteristics of this compound. Due to its hazardous nature, strict adherence to safety protocols is imperative when working with this compound.

References

A Technical Guide to the Spectroscopic Analysis of Calcium Chromate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the spectroscopic properties of calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O), a compound notable for its use as a pigment and corrosion inhibitor, but also for the toxicity associated with its hexavalent chromium content.[1][2] This guide is intended for professionals in research and development who require detailed analytical data and methodologies for the characterization of this inorganic hydrate.

Spectroscopic Data Summary

The vibrational and electronic properties of calcium chromate dihydrate can be effectively characterized using a combination of Infrared (IR), Raman, and UV-Vis spectroscopy. The presence of water of hydration gives this compound a distinct spectroscopic signature compared to its anhydrous form.

Vibrational Spectroscopy: FT-IR and Raman

Vibrational spectroscopy is crucial for identifying the chromate (CrO₄²⁻) functional group and the water molecules within the crystal lattice. The key vibrational modes for both the dihydrate and anhydrous forms of calcium chromate are summarized below.[1]

Table 1: FT-IR Spectroscopic Data for Calcium Chromate and its Dihydrate

Vibrational Mode AssignmentCaCrO₄·2H₂O Wavenumber (cm⁻¹)CaCrO₄ (Anhydrous) Wavenumber (cm⁻¹)Notes
ν O–H StretchBroad, 3200–3500Indicates the presence of water of hydration. This broad absorption is absent in the anhydrous form.
δ H–O–H Bend1625Confirms the presence of molecular water. This peak disappears upon dehydration.[1]
ν₃ CrO₄ Antisymmetric Stretch925880–900The splitting of this band narrows in the anhydrous phase.
ν₁ CrO₄ Symmetric Stretch900858A slight blue-shift upon dehydration suggests shorter Cr-O bonds in the anhydrous form.[1]

Table 2: Raman Spectroscopic Data for Calcium Chromate and its Dihydrate

Vibrational Mode AssignmentCaCrO₄·2H₂O Wavenumber (cm⁻¹)CaCrO₄ (Anhydrous) Wavenumber (cm⁻¹)Notes
ν₃ CrO₄ Antisymmetric Stretch870–890880–900
ν₁ CrO₄ Symmetric Stretch847858The strong chromate symmetric stretch is a key identifier and its persistence confirms the retention of the CrO₄ geometry after dehydration.[1]
UV-Vis Spectroscopy

Solid-state UV-Vis spectroscopy, typically using diffuse reflectance, provides information about the electronic transitions within the material, which are responsible for its color. As a bright yellow solid, this compound absorbs light in the violet and blue regions of the visible spectrum.[2][3] The primary absorption is due to a ligand-to-metal charge transfer (LMCT) transition from the oxygen ligands to the chromium(VI) center.

Experimental Protocols

Detailed methodologies are provided for the spectroscopic analysis of solid this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid CaCrO₄·2H₂O, primarily for identifying the water of hydration and chromate functional groups. The KBr pellet method is a standard technique for analyzing solid samples in transmission mode.[5][6]

Methodology:

  • Sample Preparation (KBr Pellet Technique):

    • Thoroughly clean and dry an agate mortar and pestle.

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 200-250 mg of spectroscopic grade potassium bromide (KBr). The KBr must be kept scrupulously dry, as it is hygroscopic.[6][7]

    • First, grind the sample in the mortar to a fine powder.[6]

    • Add the KBr to the mortar and gently mix with the sample until a homogeneous mixture is obtained. Avoid excessive grinding which can introduce moisture.[6]

    • Transfer the powder mixture to a pellet-forming die.

    • Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for 1-2 minutes to form a thin, transparent or translucent pellet.[6][8]

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet.[5]

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid CaCrO₄·2H₂O, which is complementary to the FT-IR data and particularly useful for identifying the symmetric vibrations of the chromate ion.

Methodology:

  • Sample Preparation:

    • Place a small amount of the this compound powder into a sample holder, such as a small vial or a depression on a microscope slide.[9] No extensive sample preparation is required, which is an advantage of this technique.

  • Data Acquisition:

    • Place the sample into the measurement chamber of a Raman spectrometer.

    • Use a laser excitation source, for example, a 532 nm or 785 nm laser.[4][9] The choice of laser wavelength may be adjusted to minimize fluorescence interference.

    • Focus the laser onto the sample surface.

    • Acquire the Raman spectrum over a desired spectral range (e.g., 100 to 4000 cm⁻¹) to cover both the chromate and water vibrational modes.

    • Set the integration time and number of accumulations to achieve an adequate signal-to-noise ratio (e.g., 10-second integration, 4 accumulations).[4]

  • Data Processing:

    • Process the raw spectrum to remove any background fluorescence, if present, using baseline correction algorithms.

UV-Vis Diffuse Reflectance Spectroscopy

Objective: To measure the reflectance of solid CaCrO₄·2H₂O as a function of wavelength to understand its color and electronic properties.

Methodology:

  • Sample Preparation:

    • The sample should be a fine, homogeneous powder. If necessary, gently grind the sample.

    • Pack the powder into a sample holder with a flat, smooth surface. The holder is typically designed to be placed at the integration sphere's sample port.

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer equipped with an integrating sphere accessory for diffuse reflectance measurements.[10]

    • Calibrate the instrument using a high-reflectivity standard, such as BaSO₄ or a certified white standard, which is set as 100% reflectance.[11]

    • Place the sample at the sample port of the integrating sphere.

    • Scan the sample over the UV-Visible range (e.g., 200 to 800 nm).

  • Data Processing:

    • The instrument software will plot the diffuse reflectance (R) versus wavelength.

    • The reflectance data can be converted to a pseudo-absorbance spectrum using the Kubelka-Munk transformation, F(R) = (1-R)² / 2R, which is often proportional to the absorption coefficient.[11]

Visualized Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample CaCrO4·2H2O Powder Prep_FTIR Grind with KBr Press into Pellet Sample->Prep_FTIR Prep_Raman Place Powder in Holder Sample->Prep_Raman Prep_UV Pack Powder in Holder Sample->Prep_UV Acq_FTIR FT-IR Spectrometer Prep_FTIR->Acq_FTIR Acq_Raman Raman Spectrometer Prep_Raman->Acq_Raman Acq_UV UV-Vis Spectrometer (Integrating Sphere) Prep_UV->Acq_UV Data_FTIR IR Spectrum: Identify O-H, H-O-H, CrO4 modes Acq_FTIR->Data_FTIR Data_Raman Raman Spectrum: Identify CrO4 symmetric stretch Acq_Raman->Data_Raman Data_UV Reflectance Spectrum: Kubelka-Munk Transform Acq_UV->Data_UV Conclusion Comprehensive Characterization Data_FTIR->Conclusion Data_Raman->Conclusion Data_UV->Conclusion

Caption: General workflow for spectroscopic characterization of CaCrO₄·2H₂O.

hydrate_identification_workflow start Unknown Calcium Chromate Sample ftir_analysis Perform FT-IR Spectroscopy (4000-400 cm-1) start->ftir_analysis check_water_bands Observe Spectrum: Broad band at 3200-3500 cm-1? Peak at ~1625 cm-1? ftir_analysis->check_water_bands is_dihydrate Identified as CaCrO4·2H2O check_water_bands->is_dihydrate  Yes is_anhydrous Identified as Anhydrous CaCrO4 check_water_bands->is_anhydrous  No

Caption: Logic for identifying the hydration state using FT-IR spectroscopy.

References

An In-depth Technical Guide to Chromatite: From Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mineral chromatite (CaCrO₄), from its initial discovery to recent advancements in the synthesis and characterization of its chemical analogue. Given the rarity of naturally occurring chromatite, this document also addresses the potential for confusion with the more common mineral, chromite, and leverages recent research on synthetic calcium chromate (B82759) to provide detailed experimental protocols and characterization data.

Discovery and History

Chromatite was first identified and named by F. J. Eckhardt and W. Heimbach in 1963.[1] The name is derived from its chemical composition, highlighting the presence of the chromate ion.[1][2]

The type locality for chromatite is Ma'ale Adumim in the Quds Governorate, West Bank, Palestine.[1][3][4] The mineral was found as earthy, yellow, powdery coatings on carbonate rocks within the Hatrurim Formation.[2][4] The geological setting is characterized by clefts in Upper Cretaceous limestones that have undergone metamorphism due to endogenous heating.[3] It is believed to have formed in an arid environment from ascending groundwater containing chromium derived from underlying bituminous phosphatic marls.[2]

Physicochemical and Crystallographic Data

Naturally occurring chromatite is a rare mineral, and as such, extensive quantitative data is limited. The available data is summarized in the tables below. For comparison and to provide a more complete dataset for researchers, data from recent studies on synthetic CaCrO₄ are also included.

General and Physical Properties
PropertyValueSource
Chemical FormulaCaCrO₄[1][2]
ColorYellow, violet, lemon[1][2]
LusterDull, Earthy[1]
TransparencyTranslucent[1]
StreakYellow, light yellow[1][2]
CleavageNone Observed[1][2]
FractureConchoidal[1][2]
Calculated Density3.142 g/cm³[1][2]
Crystallography
PropertyValueSource
Crystal SystemTetragonal[1]
Crystal ClassDitetragonal Dipyramidal[1]
Space GroupI4₁/amd[1]
Unit Cell Dimensionsa = 7.242 Å, c = 6.290 Å[1]
a:c Ratio1 : 0.869[1]
Unit Cell Volume329.89 ų[1]
Chemical Composition (Ideal)
ElementWeight %Oxide %
O41.005
Cr33.316CrO₃ 64.07
Ca25.679CaO 35.93

Calculated from the ideal end-member formula CaCrO₄.

Experimental Protocols

Synthesis of CaCrO₄ Nanoparticles (Sol-Gel Auto-Combustion)

This method details the wet chemical synthesis of tetragonal CaCrO₄.

Precursors:

  • Calcium nitrate (B79036) [Ca(NO₃)₂·6H₂O]

  • Chromium nitrate [Cr(NO₃)₃·9H₂O]

  • Citric acid [C₆H₈O₆]

  • Nitric acid (as fuel)

Procedure:

  • Stoichiometric amounts of calcium nitrate and chromium nitrate are dissolved in deionized water with continuous stirring.

  • A citrate (B86180) solution is added dropwise to the nitrate solution, maintaining a nitrate-to-citrate ratio of 1:1.

  • The resulting solution is heated on a hot plate at 80-90°C with constant stirring to form a viscous gel.

  • The temperature is then increased to 250°C, at which point the gel undergoes auto-combustion, producing a voluminous, foamy powder.

  • The obtained powder is ground and sintered at 900°C.[5][6]

Characterization Techniques

The following techniques were employed to characterize the synthesized CaCrO₄ nanoparticles:

  • X-ray Diffraction (XRD): Used to confirm the zircon-type structure and tetragonal unit cell of the synthesized CaCrO₄. The Rietveld refinement method can be applied to the XRD data for detailed structural analysis.[5][6]

  • Field Emission Scanning Electron Microscopy (FESEM): To investigate the surface morphology and polyhedral texture of the grains.[5][6]

  • Energy-Dispersive X-ray Spectroscopy (EDX): For elemental analysis to confirm the presence and stoichiometric ratios of Ca, Cr, and O.[5][6]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and the chemical (oxidation) states of the constituent ions.[5][6]

  • Fourier Transform Infrared (FT-IR) Spectroscopy: To identify the vibrational modes corresponding to the tetrahedral and dodecahedral metal-oxide bonds.[5]

  • UV-Vis Spectroscopy: To determine the optical band gap of the material using the Tauc relation.[5]

  • Selected Area Electron Diffraction (SAED): To confirm the polycrystalline nature of the synthesized material.[5][6]

Visualizations

Experimental Workflow: Synthesis of CaCrO₄ Nanoparticles

Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Gelation and Combustion cluster_post Post-Processing dissolve Dissolve Ca(NO₃)₂ & Cr(NO₃)₃ in Deionized Water add_citrate Add Citrate Solution (Nitrate:Citrate = 1:1) dissolve->add_citrate Stirring heat_gel Heat at 80-90°C to form viscous gel add_citrate->heat_gel auto_combust Increase temp. to 250°C for auto-combustion heat_gel->auto_combust grind Grind foamy powder auto_combust->grind sinter Sinter at 900°C grind->sinter final_product final_product sinter->final_product Final CaCrO₄ Nanoparticles

Caption: Workflow for the sol-gel auto-combustion synthesis of CaCrO₄ nanoparticles.

Logical Relationship: Characterization Techniques

Characterization_Techniques cluster_structural Structural Analysis cluster_morphological Morphological Analysis cluster_compositional Compositional Analysis cluster_spectroscopic Spectroscopic Analysis CaCrO4 CaCrO₄ Sample XRD XRD CaCrO4->XRD Crystal Structure SAED SAED CaCrO4->SAED Polycrystallinity FESEM FESEM CaCrO4->FESEM Surface Morphology EDX EDX CaCrO4->EDX Elemental Composition XPS XPS CaCrO4->XPS Chemical States FTIR FT-IR CaCrO4->FTIR Vibrational Modes UVVis UV-Vis CaCrO4->UVVis Optical Properties

Caption: Key techniques for the characterization of synthesized CaCrO₄.

Note on "Chromite" vs. "Chromatite"

It is crucial to distinguish chromatite (CaCrO₄) from the much more common and economically important mineral chromite (FeCr₂O₄). Chromite is an iron-chromium oxide belonging to the spinel group and is the primary ore of chromium. The vast body of research on "chromium minerals" typically pertains to chromite. Researchers should be mindful of this distinction when conducting literature reviews.

Conclusion

While naturally occurring chromatite is a rare mineral with limited available data, the study of its synthetic analogue, calcium chromate, offers significant insights for researchers. The detailed experimental protocols for synthesis and characterization presented in this guide provide a solid foundation for further investigation into the properties and potential applications of this compound, particularly in fields such as materials science and catalysis. The distinct properties of chromatite, compared to the more common chromite, warrant careful consideration in any research involving chromium-based minerals.

References

Technical Guide: Theoretical Yield Calculation for the Synthesis of Calcium Chromate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium chromate (B82759) (CaCrO₄) is a bright yellow inorganic compound typically found in its dihydrate form (CaCrO₄·2H₂O) when synthesized in aqueous solutions.[1] It has applications as a pigment, a corrosion inhibitor, and in electroplating.[2] For researchers and professionals in drug development and other scientific fields, precise control over synthesis reactions is paramount. The concept of theoretical yield is a cornerstone of stoichiometry, representing the maximum amount of product that can be generated from a given set of reactants under ideal conditions.[2]

This technical guide provides an in-depth methodology for calculating the theoretical yield of calcium chromate dihydrate. It covers the fundamental reaction, a detailed experimental protocol, and a step-by-step calculation, serving as a critical resource for ensuring experimental efficiency, resource optimization, and high-purity compound synthesis.

Synthesis of this compound

The most common and straightforward synthesis of calcium chromate is a precipitation reaction, specifically a double displacement or metathesis reaction.[3] This process involves mixing aqueous solutions of a soluble calcium salt, such as calcium chloride (CaCl₂), with a soluble chromate salt, like potassium chromate (K₂CrO₄).[4][5] The less soluble this compound precipitates out of the solution as a solid.[4]

The balanced chemical equation for this reaction is:

CaCl₂(aq) + K₂CrO₄(aq) → CaCrO₄(s) + 2KCl(aq) [4]

In an aqueous environment, the precipitated solid is the dihydrate form, CaCrO₄·2H₂O.[1]

Core Principles of Theoretical Yield Calculation

Calculating the theoretical yield is a fundamental process in chemistry that involves stoichiometry to determine the maximum potential product from a chemical reaction.[6] The calculation hinges on several key principles:

  • Balanced Chemical Equation: A correctly balanced equation is required to establish the molar ratio between reactants and products.[7]

  • Molar Mass: The molar mass of each reactant and product is needed to convert between mass (grams) and amount (moles).

  • Limiting Reactant: The limiting reactant is the substance that is completely consumed first in the reaction, thereby determining the maximum amount of product that can be formed.[2]

The workflow for this calculation is a logical progression from the initial reaction parameters to the final yield determination.

G A Step 1: Write and Balance the Chemical Equation B Step 2: Determine Molar Masses of Reactants and Product A->B C Step 3: Calculate Moles of Each Reactant from Starting Masses B->C D Step 4: Identify the Limiting Reactant C->D E Step 5: Use Stoichiometry to Calculate Moles of CaCrO4·2H2O Formed D->E F Step 6: Convert Moles of Product to Grams (Theoretical Yield) E->F

Caption: Logical workflow for theoretical yield calculation.

Experimental Protocol: Synthesis via Precipitation

This section details a standard laboratory procedure for the synthesis of this compound.

4.1 Materials and Reagents:

  • Calcium chloride (CaCl₂), anhydrous

  • Potassium chromate (K₂CrO₄)

  • Deionized water

  • Beakers

  • Graduated cylinders

  • Magnetic stir plate and stir bar

  • Buchner funnel and filter paper

  • Vacuum filtration flask

  • Spatula and weighing paper

  • Desiccator

4.2 Procedure:

  • Prepare Reactant Solutions:

    • Accurately weigh 10.0 g of anhydrous calcium chloride (CaCl₂). Dissolve it in 150 mL of deionized water in a 250 mL beaker. Stir until fully dissolved.

    • In a separate 400 mL beaker, accurately weigh 20.0 g of potassium chromate (K₂CrO₄). Dissolve it in 200 mL of deionized water. Stir until fully dissolved.

  • Precipitation:

    • Place the beaker containing the potassium chromate solution on a magnetic stir plate and begin stirring.

    • Slowly add the calcium chloride solution to the potassium chromate solution.

    • A bright yellow precipitate of this compound will form immediately.[4]

    • Continue stirring the mixture for 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Set up a vacuum filtration apparatus with a Buchner funnel and an appropriately sized piece of filter paper.

    • Wet the filter paper with a small amount of deionized water to ensure a good seal.

    • Pour the reaction mixture into the funnel and apply vacuum to collect the solid precipitate.

    • Wash the precipitate with two 25 mL portions of cold deionized water to remove the soluble potassium chloride (KCl) byproduct.

  • Drying and Weighing:

    • Carefully transfer the filter paper and the solid product to a watch glass.

    • Place the watch glass in a desiccator to dry under vacuum until a constant mass is achieved. This ensures all water, apart from the waters of hydration, is removed.

    • The final mass of the dried solid is the actual yield .

Quantitative Data and Sample Calculation

This section provides the necessary data and a step-by-step calculation for the theoretical yield based on the protocol described above.

5.1 Molar Mass Data

CompoundChemical FormulaMolar Mass ( g/mol )
Calcium ChlorideCaCl₂110.98[4][8]
Potassium ChromateK₂CrO₄194.19[9][10]
This compoundCaCrO₄·2H₂O192.10
Potassium ChlorideKCl74.55[11]

Note: The molar mass of CaCrO₄·2H₂O is calculated from the molar mass of anhydrous CaCrO₄ (156.07 g/mol ) and two moles of H₂O (2 x 18.015 g/mol ).[1][6]

5.2 Theoretical Yield Calculation

The following calculation is based on the masses specified in the experimental protocol.

Step 1: Calculate Moles of Reactants

  • Moles of CaCl₂:

    • Mass = 10.0 g

    • Moles = 10.0 g / 110.98 g/mol = 0.0901 moles

  • Moles of K₂CrO₄:

    • Mass = 20.0 g

    • Moles = 20.0 g / 194.19 g/mol = 0.1030 moles

Step 2: Identify the Limiting Reactant

The balanced equation shows a 1:1 molar ratio between CaCl₂ and K₂CrO₄.

  • Moles of CaCl₂ = 0.0901

  • Moles of K₂CrO₄ = 0.1030

Since the amount of CaCl₂ is less than the amount of K₂CrO₄, Calcium Chloride (CaCl₂) is the limiting reactant . The reaction will stop once all the CaCl₂ has been consumed.

G cluster_reactants Aqueous Reactants cluster_products Products Ca Ca²⁺ CaCrO4 CaCrO₄ (s) Ca->CaCrO4 Precipitation Cl1 Cl⁻ KCl2 Cl⁻ Cl2 Cl⁻ K1 K⁺ KCl1 K⁺ K2 K⁺ CrO4 CrO₄²⁻ CrO4->CaCrO4

References

Synthesis and Formation of Hydrated Calcium Chromate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Hydration Dynamics in Calcium Chromate (B82759) Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the hydration dynamics during the formation of calcium chromate (CaCrO₄). Calcium chromate, a bright yellow solid, primarily exists in its dihydrate form (CaCrO₄·2H₂O) when synthesized in aqueous environments.[1] The presence and behavior of water molecules are critical to the synthesis, stability, and properties of the final product. Understanding these hydration dynamics is essential for controlling purity, crystal structure, and performance in its various applications, including as a corrosion inhibitor, a pigment, and in thermal batteries.[1][2] This document details the synthesis protocols, presents quantitative data on solubility and thermal dehydration, and visualizes key chemical processes.

The formation of calcium chromate in an aqueous solution typically yields the dihydrate form.[1] Several synthesis routes have been developed, each influencing the final product's characteristics.

Salt Metathesis Reaction

A common laboratory and industrial method involves the double displacement reaction between sodium chromate (Na₂CrO₄) and calcium chloride (CaCl₂).[1]

Experimental Protocol: Salt Metathesis Synthesis

  • Preparation of Reactant Solutions: Prepare separate aqueous solutions of sodium chromate (Na₂CrO₄) and calcium chloride (CaCl₂).

  • Reaction: Add the sodium chromate solution to the calcium chloride solution. A bright yellow precipitate of calcium chromate dihydrate (CaCrO₄·2H₂O) will form immediately. The reaction is as follows: Na₂CrO₄(aq) + CaCl₂(aq) → CaCrO₄·2H₂O(s) + 2 NaCl(aq)[1]

  • Digestion: The precipitate can be digested (aged in the mother liquor), sometimes with heating, to improve filterability and particle size.

  • Filtration and Washing: Filter the precipitate using vacuum filtration. Wash the collected solid repeatedly with water to remove soluble byproducts, such as sodium chloride. Washing is complete when a test of the filtrate shows no chloride ions.[3]

  • Drying: Dry the final product. Initial drying may be done at a lower temperature (e.g., 110°C) to remove surface moisture, which is followed by heating at higher temperatures to yield the anhydrous form if desired.[1][4]

Reaction of Chromic Acid with a Calcium Base

Another method involves the neutralization of chromic acid (H₂CrO₄), often formed in situ from chromium trioxide (CrO₃), with a calcium base like calcium hydroxide (B78521) (Ca(OH)₂) or freshly slaked lime (CaO).[3][5]

Experimental Protocol: Chromic Acid Neutralization

  • Preparation of Reactants:

    • Prepare an aqueous solution of chromium trioxide (CrO₃).

    • Prepare an aqueous suspension of calcium hydroxide (slaked lime) by reacting calcium oxide (CaO) with water.[5]

  • Reaction: Add the calcium hydroxide suspension to the chromic acid solution. The reaction is typically maintained at an elevated temperature (e.g., 65-70°C).[5] A yellow precipitate of calcium chromate forms immediately.

  • pH Control: The reaction is driven to completion by maintaining an alkaline pH (around 10-11), which minimizes the solubility of calcium chromate and maximizes yield.[3][5]

  • Digestion: Digest the precipitate for approximately one hour at the reaction temperature.[5]

  • Filtration, Washing, and Drying: Follow the same filtration, washing, and drying procedures as described in the salt metathesis protocol. The product is often dried at 110°C.[5]

The general workflow for the aqueous synthesis of hydrated calcium chromate can be visualized as follows.

G cluster_reactants Reactant Preparation cluster_reaction Precipitation cluster_processing Product Processing cluster_product Final Product A Aqueous Solution of Soluble Chromate Salt (e.g., Na₂CrO₄) C Mixing & Reaction (Precipitation) A->C B Aqueous Solution of Soluble Calcium Salt (e.g., CaCl₂) B->C D Digestion (Aging) C->D Forms Slurry E Filtration & Washing D->E F Drying (e.g., 110°C) E->F G CaCrO₄·2H₂O (Dihydrate Powder) F->G

Caption: Aqueous synthesis workflow for this compound.

Quantitative Data on Hydration and Solubility

The hydration state of calcium chromate significantly impacts its solubility. The dihydrate is considerably more soluble in water than the anhydrous form at ambient temperatures.

Table 1: Solubility of Calcium Chromate Forms in Water

Compound Form Temperature (°C) Solubility ( g/100 mL) Reference(s)
Anhydrous (CaCrO₄) 0 4.5 [1][6]
Anhydrous (CaCrO₄) 20 2.25 [1][6]
Dihydrate (CaCrO₄·2H₂O) 20 16.3 [1][6]

| Dihydrate (CaCrO₄·2H₂O) | 40 | 18.2 |[1][6] |

The choice of synthesis method and reaction conditions affects the purity of the resulting calcium chromate.

Table 2: Purity of Calcium Chromate from Various Synthesis Methods

Synthesis Method Key Conditions Final Purity (% CaCrO₄) Reference(s)
Chromic Acid + Calcium Hydroxide Excess chromic acid (pH 6.0) ~46% yield (purity not specified) [3]
Ammonium Chromate + Slaked Lime Reaction at ~70°C, final pH 10.3 96.2 - 97.6% [5]

| Slaked Lime + Chromic Acid | - | ~96% |[3] |

Dehydration Dynamics: Thermal Analysis

The transition from hydrated calcium chromate to its anhydrous form is achieved through heating. The dihydrate loses its water of crystallization to afford the anhydrate at 200°C.[1] Further heating can be used to ensure all adsorbed and hydrated water is removed.

Studies have shown that a drying time of 8 hours at 110°C followed by 4 hours at 400°C is sufficient to achieve a constant weight for milled samples.[4] X-ray diffraction analysis indicates that the complete conversion to the anhydrous phase occurs within 2 hours at 110°C.[4] The optimum drying condition for product analysis before use in thermal batteries has been identified as four hours at 600°C.[7]

Table 3: Weight Loss on Heating of Calcium Chromate

Sample Origin Heating Temperature (°C) Heating Duration % Weight Loss Reference(s)
Lab Synthesis 400 - 4.37 [3]
Lab Synthesis 600 - 0.90 (additional) [3]
GEND Pilot Plant 200 2 hours 12.0 [7]
GEND Pilot Plant 200 8 hours 12.5 [7]
GEND Pilot Plant 400 4 hours - [4]

| GEND Pilot Plant | 600 | 4 hours | Optimized for analysis |[7] |

The process of thermally converting the dihydrate form to the anhydrous form is a critical step in producing material for applications requiring high purity and no volatile components.

G A CaCrO₄·2H₂O (Dihydrate) B CaCrO₄ (Anhydrous) A->B Heat (≥ 200°C) C 2 H₂O (Water Vapor) A->C Release of Water Molecules G cluster_alkaline Alkaline pH cluster_acidic Acidic pH CrO4 CrO₄²⁻ (Chromate) HCrO4 HCrO₄⁻ (Hydrogen Chromate) CrO4->HCrO4 + H⁺ Cr2O7 Cr₂O₇²⁻ (Dichromate) HCrO4->Cr2O7 + HCrO₄⁻ - H₂O

References

An In-Depth Technical Guide to the Crystallography of Calcium Chromate (CaCrO₄), with a Focus on the Monoclinic System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of calcium chromate (B82759) (CaCrO₄), with a specific investigation into the evidence and characteristics of its monoclinic system. While CaCrO₄ predominantly crystallizes in a tetragonal zircon-type structure under ambient conditions, this paper delves into the potential for a monoclinic phase under specific circumstances, such as high pressure or hydration.

Executive Summary: The Polymorphism of CaCrO₄

Calcium chromate is a compound of interest in various industrial applications, including as a pigment, a corrosion inhibitor, and a cathode material.[1] Its physicochemical properties are intrinsically linked to its crystal structure. At ambient temperature and pressure, the thermodynamically stable form of anhydrous CaCrO₄ is a tetragonal zircon-type structure.[2][3] However, investigations into its behavior under non-standard conditions and historical reports suggest the potential existence of monoclinic polymorphs. This guide will clarify the established crystallography and explore the available data on these less common forms.

The Dominant Tetragonal Zircon-Type Structure

The most extensively characterized phase of CaCrO₄ possesses a zircon-type structure, which is tetragonal.

Table 1: Crystallographic Data for Tetragonal (Zircon-Type) CaCrO₄

ParameterValueReference
Crystal SystemTetragonal[2][3]
Space GroupI4₁/amd (No. 141)[2][3]
Lattice Constant, a7.2445 Å[4]
Lattice Constant, c6.2895 Å[4]
Unit Cell Volume329.9 ų[4]
Formula Units (Z)4[2]
Experimental Protocol: Synthesis of Tetragonal CaCrO₄

A common method for synthesizing tetragonal CaCrO₄ nanoparticles is the sol-gel auto-combustion route.[2][3]

Methodology:

  • Precursor Preparation: Stoichiometric amounts of high-purity calcium nitrate (B79036) hexahydrate (Ca(NO₃)₂·6H₂O) and chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) are dissolved in deionized water with continuous stirring.

  • Chelation: A citric acid (C₆H₈O₆) solution is added dropwise to the nitrate solution to act as a chelating agent. The molar ratio of metal nitrates to citric acid is typically maintained at 1:1.

  • Gel Formation: The resulting solution is heated on a hot plate at approximately 80-100 °C with constant stirring to evaporate the water and form a viscous gel.

  • Auto-combustion: Upon further heating to around 250 °C, the gel spontaneously ignites and undergoes a rapid, self-sustaining combustion reaction, yielding a voluminous, nanocrystalline powder.

  • Calcination: The precursor powder is subsequently calcined in a furnace at a temperature such as 900 °C for several hours to improve crystallinity and obtain the pure tetragonal CaCrO₄ phase.[2][3]

Experimental Protocol: Structural Characterization (X-ray Diffraction)

The crystal structure of the synthesized powder is typically confirmed using Powder X-ray Diffraction (PXRD).

Methodology:

  • Data Collection: The PXRD pattern is recorded using a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) over a 2θ range, for instance, from 10° to 80°.

  • Phase Identification: The experimental diffraction peaks are compared with standard patterns from crystallographic databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS card no. 87-1647 for tetragonal CaCrO₄).[3]

  • Rietveld Refinement: For detailed structural analysis, Rietveld refinement is performed on the PXRD data using software like Fullprof. This analysis refines structural parameters, including lattice constants, atomic coordinates, and unit cell volume, by fitting a calculated diffraction pattern to the experimental data.[2]

The Monoclinic Crystal System of CaCrO₄: A Review of Evidence

The existence of a monoclinic phase of CaCrO₄ is not well-established under standard conditions. The evidence points towards its potential formation under high pressure or as a hydrated species.

High-Pressure Monoclinic Phase (Hypothetical)

At ambient pressure, CaCrO₄ has a zircon-type structure. Under high pressure, it undergoes a phase transition to a tetragonal scheelite-type structure at approximately 5.7 GPa.[2] Theoretical considerations and the behavior of analogous ABO₄-type compounds suggest that at even higher pressures, the scheelite structure may transform into a more densely packed monoclinic phase.[2]

Potential Monoclinic High-Pressure Structures:

  • Wolframite-type: Space Group P2/c (No. 13)

  • M-Fergusonite-type: Space Group I2/a (No. 15) or P2₁/c (No. 14)

To date, experimental studies have confirmed the zircon-to-scheelite transition but have not provided definitive evidence or crystallographic data for a subsequent transition to a monoclinic phase in CaCrO₄.[2]

Monoclinic Hydrates of Calcium Chromate

Early crystallographic literature mentions hydrated forms of calcium chromate that may adopt a monoclinic crystal system.

Table 2: Reported Monoclinic Hydrates of CaCrO₄

CompoundCrystal SystemNotesReference
CaCrO₄·H₂OMonoclinicHistorical data from Strukturbericht database; detailed modern crystallographic data is scarce.[4]
CaCrO₄·2H₂OMonoclinicMentioned as yellow, monoclinic crystals; lacks detailed structural parameters in recent literature.[5]

It is crucial for researchers to note that these hydrated phases are distinct from the anhydrous CaCrO₄ and are expected to have different properties. The synthesis and characterization of these specific hydrated monoclinic phases are not well-documented in modern literature, representing a potential area for further investigation.

Visualizing Crystallographic Relationships and Workflows

To clarify the relationships between the different potential phases of CaCrO₄ and the typical experimental workflow, the following diagrams are provided.

CaCrO4_Phases Zircon Tetragonal (Zircon-type) I4₁/amd (Ambient Conditions) Scheelite Tetragonal (Scheelite-type) I4₁/a Zircon->Scheelite > 5.7 GPa Monoclinic Monoclinic (Hypothetical) P2/c or I2/a or P2₁/c Scheelite->Monoclinic Higher Pressure

Caption: Phase transitions of CaCrO₄ under increasing pressure.

Crystallography_Workflow cluster_synthesis Synthesis cluster_characterization Characterization & Analysis Precursors Precursor Selection (e.g., Ca(NO₃)₂, Cr(NO₃)₃) Method Synthesis Method (e.g., Sol-Gel Auto-combustion) Precursors->Method Calcination Calcination Method->Calcination XRD Powder X-ray Diffraction (PXRD) Calcination->XRD Sample Refinement Rietveld Refinement XRD->Refinement Structure Structure Determination (Space Group, Lattice Parameters) Refinement->Structure

Caption: Experimental workflow for synthesis and crystallographic analysis.

Conclusion for the Research Professional

  • At high pressures (likely > 13 GPa), a transition to a monoclinic structure is theoretically predicted but has not been experimentally confirmed and characterized.

  • In hydrated forms (CaCrO₄·H₂O or CaCrO₄·2H₂O), a monoclinic system has been reported historically, but these claims lack verification through modern, detailed crystallographic analysis.

For professionals in drug development and materials science, it is essential to base formulation and development decisions on the well-characterized tetragonal phase unless the specific application involves high-pressure environments or hydrated precursors. The lack of robust data on the monoclinic phase highlights a gap in the literature and an opportunity for fundamental crystallographic research. Any claims regarding a monoclinic structure for CaCrO₄ should be treated with caution and require rigorous experimental validation.

References

Methodological & Application

Synthesis of Calcium chromate dihydrate from sodium chromate and calcium chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Calcium Chromate (B82759) Dihydrate

Introduction

Calcium chromate dihydrate (CaCrO₄·2H₂O) is an inorganic compound that presents as a bright yellow crystalline powder.[1][2] It is the dihydrate form of calcium chromate, containing hexavalent chromium, which is recognized for its toxic and carcinogenic properties.[1][3] The compound is primarily synthesized through a metathesis (double displacement) reaction in an aqueous solution involving sodium chromate and calcium chloride.[1][4] This reaction is driven by the precipitation of the less soluble calcium chromate from the solution.[1] The dihydrate form is stable up to 200°C (392°F), at which point it loses its water of hydration to form the anhydrous salt.[2][4][5]

Due to its properties as a strong oxidizing agent and corrosion inhibitor, calcium chromate finds applications in various industrial processes, including as a pigment in paints and coatings, in chromium electroplating, and for industrial waste treatment.[1][4] In a research and development context, particularly in materials science and drug development, understanding its synthesis is crucial for applications where controlled precipitation and particle characteristics are important. Its toxicological profile also makes it a subject of study in environmental and health sciences.[3]

This document provides a detailed protocol for the laboratory-scale synthesis of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaCaCrO₄·2H₂O[2][4]
Molecular Weight192.10 g/mol [1][2]
AppearanceBright yellow powder[1][2][4]
Density3.12 g/cm³ (anhydrous)[4]
Melting PointDehydrates at 200°C (392°F)[2][4]
Solubility in Water16.3 g/100 mL (at 20°C)[4]
18.2 g/100 mL (at 40°C)[4]

Table 2: Reaction Parameters for Synthesis

ParameterRecommended ConditionNotes
Reaction TypeMetathesis (Precipitation)Na₂CrO₄ + CaCl₂ → CaCrO₄↓ + 2 NaCl[4]
ReactantsSodium Chromate (Na₂CrO₄), Calcium Chloride (CaCl₂)Aqueous solutions of both reactants are used.[1]
Stoichiometry1:1 Molar RatioEquimolar amounts of Na₂CrO₄ and CaCl₂ are typically used.
TemperatureRoom Temperature to 80°CPrecipitation is immediate upon mixing.[1] Reaction can be performed at room temperature. Heating may affect crystal size.
pH~6.5 - 7.0The reaction is typically completed at a near-neutral pH.[6]
Product IsolationFiltrationThe precipitate is separated from the sodium chloride solution.
PurityHighThe purity of the final product is dependent on the thoroughness of washing to remove soluble NaCl byproduct.

Experimental Workflow

SynthesisWorkflow cluster_prep Reagent Preparation prep_reagents 1. Reagent Preparation dissolve_na2cro4 Dissolve Sodium Chromate in Deionized Water dissolve_cacl2 Dissolve Calcium Chloride in Deionized Water mix_solutions Slowly Add CaCl₂ Solution to Na₂CrO₄ Solution (with stirring) dissolve_na2cro4->mix_solutions dissolve_cacl2->mix_solutions reaction 2. Reaction precipitate Bright Yellow Precipitate (CaCrO₄·2H₂O) Forms mix_solutions->precipitate filtration Vacuum Filter the Precipitate precipitate->filtration isolation 3. Isolation filtrate Filtrate (Aqueous NaCl) filtration->filtrate Discard wash Wash Precipitate with Deionized Water filtration->wash purification 4. Purification dry_product Dry the Product in an Oven (<100°C) wash->dry_product drying 5. Drying final_product Final Product: This compound dry_product->final_product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

1. Objective

To synthesize this compound (CaCrO₄·2H₂O) via a precipitation reaction between aqueous solutions of sodium chromate and calcium chloride.

2. Materials and Reagents

  • Sodium Chromate (Na₂CrO₄), solid

  • Calcium Chloride (CaCl₂), anhydrous or dihydrate solid

  • Deionized Water

  • Beakers (appropriate sizes, e.g., 250 mL, 500 mL)

  • Graduated Cylinders

  • Magnetic Stirrer and Stir Bar

  • Buchner Funnel and Filter Flask

  • Filter Paper (e.g., Whatman No. 1)

  • Spatula and Weighing Boat

  • Glass Stirring Rod

  • Drying Oven

  • Analytical Balance

3. Safety Precautions

  • Hazard: Calcium chromate and sodium chromate are hexavalent chromium compounds, which are highly toxic, carcinogenic, and mutagenic.[7] Inhalation and ingestion are primary exposure routes.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat. When handling the solid powders, conduct work in a fume hood to avoid inhaling dust.[7]

  • Disposal: All waste containing chromium must be disposed of as hazardous waste according to institutional guidelines. This includes the filtrate and any contaminated materials. The hexavalent chromium can be reduced to the less toxic trivalent state before disposal.[7]

4. Procedure

4.1. Preparation of Reactant Solutions (Example: 0.5 M solutions)

  • Sodium Chromate Solution (0.5 M):

    • Weigh 8.10 g of anhydrous sodium chromate (Na₂CrO₄, M.W. = 161.97 g/mol ).

    • In a 100 mL beaker, dissolve the sodium chromate in approximately 80 mL of deionized water.

    • Stir the solution using a magnetic stirrer until all the solid has dissolved.

    • Transfer the solution to a 100 mL graduated cylinder and add deionized water to reach a final volume of 100 mL.

  • Calcium Chloride Solution (0.5 M):

    • Weigh 5.55 g of anhydrous calcium chloride (CaCl₂, M.W. = 110.98 g/mol ).

    • In a separate 100 mL beaker, dissolve the calcium chloride in approximately 80 mL of deionized water.

    • Stir until fully dissolved.

    • Transfer the solution to a 100 mL graduated cylinder and add deionized water to a final volume of 100 mL.

4.2. Reaction and Precipitation

  • Place the beaker containing the 100 mL of 0.5 M sodium chromate solution on a magnetic stirrer and begin stirring at a moderate speed.

  • Slowly, over a period of 5-10 minutes, add the 100 mL of 0.5 M calcium chloride solution to the sodium chromate solution.

  • A bright yellow precipitate of this compound will form immediately upon mixing.[1]

  • Continue stirring the resulting slurry for an additional 15-20 minutes to ensure the reaction goes to completion.

4.3. Isolation and Purification

  • Set up a vacuum filtration apparatus using a Buchner funnel, filter flask, and appropriate filter paper.

  • Turn on the vacuum and wet the filter paper with a small amount of deionized water to ensure a good seal.

  • Pour the calcium chromate slurry into the Buchner funnel. The liquid (filtrate), which is primarily a solution of sodium chloride (NaCl), will be drawn into the flask.

  • Wash the precipitate in the funnel by adding 2-3 portions of deionized water (20-30 mL each). Allow the vacuum to pull all the water through the filter cake between each wash. This step is critical for removing the soluble NaCl byproduct.

  • Continue applying the vacuum for an additional 5-10 minutes to partially dry the solid product.

4.4. Drying

  • Carefully remove the filter paper with the yellow product from the funnel and place it on a watch glass.

  • Break up the filter cake gently with a spatula to increase the surface area for drying.

  • Place the watch glass in a drying oven set to a temperature between 60°C and 80°C.

    • Note: Do not exceed 200°C, as this will cause the dihydrate to lose its water of hydration.[1][4]

  • Dry the product for several hours, or until a constant weight is achieved.

  • Once dry, weigh the final product and calculate the percentage yield. The product should be a fine, bright yellow powder.

5. Characterization (Optional)

The identity and purity of the synthesized this compound can be confirmed using techniques such as X-ray Diffraction (XRD) to verify the crystal structure, and Thermogravimetric Analysis (TGA) to confirm the water of hydration content by observing the mass loss at ~200°C.[1]

References

Application Notes and Protocols for the Analytical Characterization of Calcium Chromate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O) is a bright yellow crystalline solid.[1] Its characterization is crucial in various industrial applications, including as a pigment, a corrosion inhibitor, and in pyrotechnic compositions. For drug development professionals, understanding the physicochemical properties of related chromate compounds is vital due to the known toxicity and carcinogenic nature of hexavalent chromium.[1][2] This document provides detailed application notes and protocols for the analytical techniques used to characterize calcium chromate dihydrate, ensuring accurate identification, purity assessment, and thermal stability evaluation.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermal analysis techniques are fundamental in determining the thermal stability and composition of hydrated compounds like this compound. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference.[3][4]

Application Notes:

Thermogravimetric analysis of this compound reveals a distinct mass loss corresponding to the removal of water molecules. The dehydration process typically begins around 150°C and is complete by approximately 200°C, leading to the formation of anhydrous calcium chromate (CaCrO₄).[1][2][5] This transition is a critical parameter for quality control and for understanding the material's behavior in applications where it is exposed to elevated temperatures. DTA provides complementary information, showing an endothermic peak corresponding to the energy absorbed during dehydration.[6]

Quantitative Data: Thermal Decomposition
Analytical TechniqueParameterValueReference
TGADehydration Temperature Range150 - 200 °C[1][5]
TGATheoretical Mass Loss (2 H₂O)~18.74%Calculated
DTADehydration EventEndothermic Peak[6]
Experimental Protocol: TGA/DTA
  • Instrument Calibration: Calibrate the TGA/DTA instrument for mass and temperature using appropriate standards (e.g., calcium oxalate (B1200264) monohydrate).[4][7]

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared alumina (B75360) or platinum crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the furnace.

    • Set the heating rate to a constant value, typically 10 °C/min.

    • Establish an inert atmosphere by purging with nitrogen or argon gas at a flow rate of 20-50 mL/min to prevent any oxidative side reactions.[7]

  • Analysis:

    • Begin the temperature program, heating the sample from ambient temperature to approximately 400 °C. This range is sufficient to observe the dehydration and initial decomposition of the anhydrous form.

    • Continuously record the sample mass (TGA) and the temperature difference (DTA) as a function of the furnace temperature.

  • Data Interpretation:

    • Analyze the resulting TGA curve to determine the percentage mass loss in the 150-200 °C range. Compare this with the theoretical mass loss for two water molecules.

    • Examine the DTA curve for endothermic peaks in the same temperature range, confirming the dehydration event.

Spectroscopic Techniques: FTIR and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and confirming the molecular structure of this compound.

Application Notes:

Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide characteristic vibrational spectra for the chromate (CrO₄²⁻) anion and the water of hydration. The FTIR spectrum of calcium chromate shows strong absorption bands corresponding to the stretching and bending vibrations of the Cr-O bonds.[8] The presence of water of hydration is confirmed by broad absorption bands in the O-H stretching region (around 3000-3600 cm⁻¹) and bending vibrations (around 1650 cm⁻¹).[9] Raman spectroscopy is also well-suited for studying chromate compounds and can provide complementary information on the Cr-O symmetric stretching modes.[10]

Quantitative Data: Vibrational Spectroscopy
Analytical TechniqueWavenumber (cm⁻¹)AssignmentReference
FTIR~3000-3600O-H stretching of H₂O[8]
FTIR~1650H-O-H bending of H₂O[9]
FTIR~850-950Cr-O stretching[8]
FTIR~400-550O-Cr-O bending[8]
Raman~840-860CrO₄²⁻ symmetric stretch[10]
Experimental Protocol: FTIR Spectroscopy (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Preparation: Place a small amount of the this compound powder onto the ATR crystal, ensuring good contact.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform ATR correction and baseline correction on the collected spectrum.

    • Identify the characteristic absorption bands for the chromate anion and water of hydration and compare them with reference spectra.

Experimental Protocol: Raman Spectroscopy
  • Instrument Calibration: Calibrate the Raman spectrometer using a known standard (e.g., silicon).

  • Sample Preparation: Place a small amount of the this compound sample onto a microscope slide or into a capillary tube.

  • Data Acquisition:

    • Focus the laser (e.g., 514.5 nm or 785 nm) onto the sample.[11]

    • Acquire the Raman spectrum over a suitable range (e.g., 100-1800 cm⁻¹).

    • Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

  • Data Analysis:

    • Identify the characteristic Raman scattering peaks for the chromate ion.

X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phase and determining the crystal structure of this compound.

Application Notes:

Powder X-ray diffraction (PXRD) provides a unique "fingerprint" for crystalline materials. The diffraction pattern of this compound can be used to confirm its phase purity and distinguish it from the anhydrous form or other hydrated species.[5][12] The crystal structure of a related monohydrate has been reported as orthorhombic.[5] XRD is essential for ensuring the correct polymorphic form of the material is present, which can significantly impact its properties.

Experimental Protocol: Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Finely grind the this compound powder to ensure random crystal orientation. Pack the powder into a sample holder.

  • Instrument Setup:

    • Mount the sample holder in the diffractometer.

    • Use a common X-ray source, such as Cu Kα radiation.

  • Data Collection:

    • Scan the sample over a 2θ range of approximately 5° to 70°.

    • Use a step size and scan speed that provide good resolution and signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Compare the resulting diffraction pattern with reference patterns from crystallographic databases (e.g., ICDD) to confirm the identity and phase purity of this compound.

Microscopy: Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and particle size distribution of this compound.

Application Notes:

SEM provides high-resolution images of the sample's surface topography.[13] For this compound, SEM analysis can reveal the crystal habit (e.g., columnar, plate-like), degree of agglomeration, and surface texture.[14] This information is valuable for understanding the material's physical properties, such as flowability and dissolution rate. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis to confirm the presence of calcium, chromium, and oxygen.

Experimental Protocol: Scanning Electron Microscopy (SEM)
  • Sample Preparation:

    • Mount a small amount of the this compound powder onto an aluminum stub using double-sided carbon tape.

    • If the sample is non-conductive, apply a thin coating of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • Imaging:

    • Insert the prepared stub into the SEM chamber and evacuate to high vacuum.

    • Apply an appropriate accelerating voltage and select a suitable working distance.

    • Focus the electron beam on the sample and capture images at various magnifications to observe the overall morphology and fine surface details.

  • Elemental Analysis (Optional with EDX):

    • Select a representative area of the sample and acquire an EDX spectrum to determine the elemental composition.

Visualizations

Analytical_Workflow Sample Calcium Chromate Dihydrate Sample Thermal Thermal Analysis (TGA/DTA) Sample->Thermal Spectroscopy Spectroscopic Analysis (FTIR, Raman) Sample->Spectroscopy XRD X-ray Diffraction (XRD) Sample->XRD Microscopy Microscopy (SEM/EDX) Sample->Microscopy Thermal_Data Dehydration Temp. Mass Loss (%) Thermal->Thermal_Data Provides Spectro_Data Vibrational Bands (Cr-O, H2O) Spectroscopy->Spectro_Data Provides XRD_Data Crystalline Phase Purity XRD->XRD_Data Provides Micro_Data Morphology Particle Size Microscopy->Micro_Data Provides

Caption: Overall analytical workflow for characterizing this compound.

References

Application Notes and Protocols: Calcium Chromate Dihydrate as a Corrosion Inhibitor in Aerospace

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O) is a chemical compound that has been utilized in the aerospace industry primarily as a corrosion-inhibiting pigment in primers and coatings.[1] Its effectiveness stems from the presence of hexavalent chromium (Cr(VI)), which is a potent corrosion inhibitor for aluminum alloys commonly used in aircraft structures, such as AA2024-T3 and AA7075-T6.[2][3][4] However, it is crucial to note that hexavalent chromium compounds are classified as human carcinogens and are subject to stringent environmental and health regulations.[1] These application notes provide an overview of the use of calcium chromate dihydrate as a corrosion inhibitor, its mechanism of action, and detailed protocols for its evaluation.

Physicochemical Properties

PropertyValueReference
Chemical Formula CaCrO₄·2H₂O[1]
Appearance Pale yellow pigment[1]
Solubility Slightly soluble in water, soluble in dilute acids, insoluble in alcohols.[1]
Stability Good light and heat stability.[1]

Mechanism of Corrosion Inhibition

The corrosion protection afforded by chromate-based inhibitors like calcium chromate is a complex process involving the formation of a passive, self-healing film on the aluminum alloy surface. This mechanism can be broken down into several key steps:

  • Release of Chromate Ions: In the presence of moisture, this compound slowly dissolves, releasing hexavalent chromium (Cr(VI)) ions into the local environment.

  • Migration to Active Sites: These mobile Cr(VI) ions migrate to electrochemically active sites on the aluminum alloy surface, such as cathodic intermetallic particles (e.g., Al-Cu-Fe-Mn) and anodic matrix regions.[5]

  • Reduction to Trivalent Chromium: At these active sites, the Cr(VI) ions are reduced to trivalent chromium (Cr(III)).[5]

  • Formation of a Passive Film: The newly formed Cr(III) ions precipitate as a hydrated chromium(III) oxide/hydroxide (Cr₂O₃·nH₂O or Cr(OH)₃) layer. This layer is highly stable, adherent, and acts as a physical barrier, isolating the metal surface from the corrosive environment.

  • Inhibition of Electrochemical Reactions: The passive film inhibits both the anodic dissolution of aluminum and the cathodic oxygen reduction reaction, which are the primary drivers of corrosion.[5]

  • Self-Healing: A key advantage of chromate inhibitors is their "self-healing" capability. If the protective film is mechanically damaged (e.g., by a scratch), the reservoir of chromate ions in the coating can be released to reform the passive layer at the site of the damage.[6]

Corrosion_Inhibition_Mechanism cluster_coating Aerospace Primer/Coating cluster_environment Corrosive Environment cluster_alloy Aluminum Alloy Surface (e.g., AA2024-T3) CaCrO4 Calcium Chromate Dihydrate (CaCrO4·2H2O) CrO4_ions Chromate Ions (CrO₄²⁻) CaCrO4->CrO4_ions Release of Cr(VI) ions H2O Moisture (H2O) H2O->CaCrO4 Dissolution O2 Oxygen (O2) Cl Chloride Ions (Cl-) Anodic_Site Anodic Site (Al -> Al³⁺ + 3e⁻) Cl->Anodic_Site Attacks Al_Surface Aluminum Surface Al_Surface->Anodic_Site Cathodic_Site Cathodic Site (O₂ + 2H₂O + 4e⁻ -> 4OH⁻) Al_Surface->Cathodic_Site Passive_Layer Protective Cr(III) Oxide/Hydroxide Layer (Cr2O3·nH2O) Passive_Layer->Al_Surface Forms on Passive_Layer->Anodic_Site Inhibits Passive_Layer->Cathodic_Site Inhibits Anodic_Site->Passive_Layer Reduction of Cr(VI) to Cr(III) & Precipitation Cathodic_Site->Passive_Layer Reduction of Cr(VI) to Cr(III) & Precipitation CrO4_ions->Anodic_Site Migration CrO4_ions->Cathodic_Site Migration Salt_Spray_Test_Workflow A Prepare 5% NaCl Solution (pH 6.5-7.2) E Initiate Salt Fog (1-2 mL/h/80cm²) A->E B Prepare Coated Aluminum Alloy Panels D Place Panels in Cabinet (15-30° angle) B->D C Set Salt Spray Cabinet (35°C) C->D D->E F Run Test for Specified Duration (e.g., 168-1000+ hours) E->F G Periodically Inspect Panels for Corrosion F->G G->F Continue Test H Record Time to Failure and Corrosion Morphology G->H

References

Application of Calcium Chromate Dihydrate in Electroplating Processes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O) is a key chemical compound utilized in the finishing stages of electroplating processes, primarily in the formation of chromate conversion coatings. While not typically a primary component of the electroplating bath itself, its application as a post-plating treatment is crucial for enhancing the corrosion resistance and overall durability of the plated metal, particularly for zinc and cadmium electroplated surfaces.[1][2] This document provides detailed application notes and protocols for the use of chromate conversion coatings, a process where calcium chromate and other chromates play a pivotal role.

The application of a chromate conversion coating is a chemical process that creates a protective layer on the surface of the electroplated metal.[3][4] This layer, composed of complex chromium compounds, provides a barrier against corrosive elements and can also serve as an excellent primer for subsequent painting or powder coating.[2] The properties of the final coating, such as color and corrosion resistance, are influenced by the composition of the chromate bath and the operating conditions.[2][5]

Data Presentation

The following tables summarize typical quantitative data associated with chromate conversion coatings on zinc-electroplated steel, as guided by standards such as ASTM B633.[6][7][8]

Table 1: Typical Bath Compositions for Chromate Conversion Coatings

ComponentHexavalent Chromium Bath (e.g., Cronak process)Trivalent Chromium Bath (Typical)
Chromium Source Sodium Dichromate (Na₂Cr₂O₇·2H₂O)Chromium(III) salts (e.g., Cr₂(SO₄)₃)
Concentration 180 - 200 g/L10 - 50 g/L
Activator Sulfuric Acid (H₂SO₄)Not always required; proprietary activators
Activator Conc. 6 - 10 mL/L-
pH 1.0 - 2.01.8 - 3.5
Temperature 18 - 25 °C (Room Temperature)20 - 50 °C
Immersion Time 5 - 30 seconds30 - 120 seconds

Table 2: Performance Characteristics of Chromate Conversion Coatings on Zinc Plating

PropertyHexavalent Yellow ChromateTrivalent Clear Passivate
Appearance Iridescent yellow to bronzeClear to slightly bluish
Coating Thickness 0.2 - 1.5 µm0.05 - 0.5 µm
Corrosion Resistance (ASTM B117 Salt Spray Test) 96 - 200 hours to white rust12 - 96 hours to white rust
Adhesion ExcellentExcellent
Hardness (Typical) Not typically measured for these thin coatingsNot typically measured for these thin coatings

Experimental Protocols

Protocol 1: General Purpose Hexavalent Chromate Conversion Coating on Zinc-Plated Steel

This protocol describes a standard procedure for applying a yellow chromate conversion coating to a zinc-electroplated steel component for enhanced corrosion protection.

Materials:

  • Zinc-electroplated steel part

  • Alkaline cleaning solution

  • Acid pickle solution (e.g., 5-10% HCl)

  • Chromate conversion solution:

    • Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O): 182 g/L

    • Concentrated sulfuric acid (H₂SO₄): 6 mL/L

    • Deionized water

  • Cold running water for rinsing

  • Warm air dryer

  • Personal Protective Equipment (PPE): gloves, goggles, lab coat

Procedure:

  • Alkaline Cleaning: Immerse the zinc-plated part in the alkaline cleaning solution at the recommended temperature and time to remove oils and organic residues.

  • Rinsing: Thoroughly rinse the part with cold running water.

  • Acid Pickling (Activation): Briefly dip the part in the acid pickle solution to remove any oxides and activate the surface.

  • Rinsing: Thoroughly rinse the part with cold running water.

  • Chromate Treatment: Immerse the part in the chromate conversion solution for 5-15 seconds. The part should develop a uniform, iridescent yellow color.[2]

  • Rinsing: Immediately rinse the part with cold running water to stop the reaction and remove excess solution.

  • Final Rinse: Perform a final rinse in clean, warm water.

  • Drying: Dry the part thoroughly using a warm air dryer at a temperature not exceeding 65°C. The coating will harden as it dries.[2]

Protocol 2: Analysis of Coating Thickness (Gravimetric Method)

This protocol provides a method to estimate the coating weight, which is related to thickness.

Materials:

  • Chromate-coated zinc specimen of known surface area

  • Stripping solution: 20 g/L chromic acid in deionized water

  • Analytical balance (accurate to 0.1 mg)

  • Beaker

  • Forceps

Procedure:

  • Initial Weighing: Accurately weigh the chromate-coated specimen (W₁).

  • Stripping: Immerse the specimen in the stripping solution at room temperature until the coating is completely removed (typically 30-60 seconds).

  • Rinsing and Drying: Thoroughly rinse the stripped specimen with deionized water and dry completely.

  • Final Weighing: Accurately weigh the stripped specimen (W₂).

  • Calculation: Calculate the coating weight (mg/m²) using the formula: Coating Weight = (W₁ - W₂) / Surface Area

Mandatory Visualization

experimental_workflow cluster_pre_treatment Pre-treatment cluster_coating Chromate Conversion Coating cluster_post_treatment Post-treatment alkaline_cleaning Alkaline Cleaning rinse1 Rinse alkaline_cleaning->rinse1 acid_pickle Acid Pickling rinse1->acid_pickle rinse2 Rinse acid_pickle->rinse2 chromate_immersion Chromate Immersion rinse2->chromate_immersion rinse3 Rinse chromate_immersion->rinse3 final_rinse Final Rinse rinse3->final_rinse drying Drying final_rinse->drying

Caption: Experimental workflow for chromate conversion coating.

corrosion_inhibition_mechanism cluster_environment Corrosive Environment cluster_coating Chromate Conversion Coating cluster_metal Electroplated Zinc Surface moisture_oxygen Moisture & Oxygen zinc_surface Zinc (Zn) moisture_oxygen->zinc_surface Initiates Corrosion cr6_reservoir Hexavalent Chromium (Cr⁶⁺) Reservoir cr3_oxide Insoluble Chromium(III) Oxide/Hydroxide Layer cr6_reservoir->cr3_oxide Reduction to Cr³⁺ at defect sites cr3_oxide->zinc_surface Forms passive film, blocks corrosion zinc_surface->cr6_reservoir Activates Release

Caption: Simplified mechanism of corrosion inhibition.

References

Application Notes and Protocols for Calcium Chromate Dihydrate (CaCrO₄·2H₂O) in Photochemical Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O) is a bright yellow crystalline solid.[1] While its primary applications have historically been as a pigment, corrosion inhibitor, and in electroplating, its potential use in photochemical processing is an emerging area of interest.[1] This document provides a detailed overview of the available information, safety protocols, and a specific application in photocatalysis. It is crucial to note that detailed protocols for the use of CaCrO₄·2H₂O in complex organic synthesis or drug development are not widely documented in publicly available literature. The information presented herein is based on existing studies of related materials and general principles of photochemistry, supplemented with extensive safety data.

Safety and Handling Protocols

Extreme caution is required when handling calcium chromate and its hydrated forms due to its toxicity and carcinogenic properties. [2][3]

2.1. Hazard Summary

HazardDescriptionCitations
Carcinogenicity May cause cancer. Listed as an IARC Group 1 carcinogen.[1][3][4]
Mutagenicity May cause genetic defects.[5]
Acute Toxicity Harmful if swallowed or inhaled.[3][6]
Skin and Eye Irritation Causes skin irritation and serious eye damage.[5]
Respiratory Sensitization May cause allergy or asthma-like symptoms if inhaled.[4]
Oxidizing Agent May intensify fire; oxidizer. Reacts explosively with reducing agents like hydrazine.[1][4][6]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[3][6]

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.

PPESpecificationCitations
Respiratory Protection NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter. A full-face supplied air respirator may be necessary for higher-risk activities.[7][8]
Hand Protection Inspected, chemical-resistant gloves (e.g., polyvinyl chloride). Use proper glove removal technique to avoid skin contact.[7][8]
Eye Protection Safety glasses with side-shields or chemical splash goggles conforming to EN166 or NIOSH standards.[8]
Skin and Body Protection Complete chemical-resistant suit, such as Tyvek, and disposable sleeves taped to gloves.[7][8]

2.3. Handling and Storage

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[8] Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke in the work area.[6]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6][8] Store away from combustible materials, reducing agents, organic materials, and strong acids.[4][6]

2.4. Spill and Waste Disposal

  • Spills: In case of a spill, evacuate the area.[8] Dampen the solid material with a suitable solvent like alcohol to prevent dust from becoming airborne.[7] Collect the material using a HEPA-filtered vacuum or by sweeping and shoveling into a sealed, labeled container for disposal.[6][8] Do not wash spills into the sewer system.[4]

  • Waste Disposal: Dispose of calcium chromate as hazardous waste in accordance with local, state, and federal regulations.[4][6] It can be chemically reduced to the less harmful Cr(III) state using a reducing agent like ascorbic acid or sodium metabisulfite (B1197395) before disposal.[2]

Application in Photocatalysis: Degradation of Rhodamine B

While not specific to the dihydrate form, a study on zircon-type CaCrO₄ nanoparticles demonstrates its potential as a photocatalyst for environmental remediation under sunlight.[9][10] This protocol can be adapted as a starting point for exploring the photochemical activity of CaCrO₄·2H₂O.

3.1. Synthesis of CaCrO₄ Nanoparticles (Sol-Gel Auto-Combustion)

This method produces anhydrous CaCrO₄ nanoparticles. Researchers interested in the dihydrate form would need to modify or hydrate (B1144303) the resulting product.

  • Precursors: Calcium nitrate (B79036) [Ca(NO₃)₂·6H₂O], Chromium nitrate [Cr(NO₃)₃·9H₂O], and Citric acid [C₆H₈O₆].[9][10]

  • Procedure:

    • Dissolve stoichiometric amounts of the metal nitrates in deionized water with stirring.[9][10]

    • Add a citrate (B86180) solution dropwise to the nitrate solution while continuously stirring, maintaining a nitrate-to-citrate ratio of 1:1.[9][10]

    • Nitric acid is used as a fuel in the subsequent combustion process.[9][10]

    • The resulting gel is then sintered at 900 °C to obtain the final crystalline nanoparticles.[9]

3.2. Photocatalytic Degradation Protocol

  • Objective: To degrade Rhodamine B (RhB), a common organic dye, using the synthesized CaCrO₄ photocatalyst under sunlight.

  • Materials:

    • CaCrO₄ photocatalyst

    • Rhodamine B (RhB) stock solution (e.g., 5 ppm in deionized water)

    • Beakers or reaction vessels

    • Magnetic stirrer

    • UV-Vis Spectrometer

  • Methodology:

    • Prepare a 5 ppm stock solution of RhB in deionized water.[9][10]

    • Add a specific amount of the CaCrO₄ photocatalyst (e.g., concentrations ranging from 5 mg to 50 mg) to a set volume of the RhB solution (e.g., 10-15 mL).[9][10]

    • Stir the mixture in the dark for approximately 1 hour to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.[10]

    • Expose the reaction mixture to direct sunlight while continuing to stir.[9][10]

    • At regular time intervals, withdraw aliquots of the solution.

    • Centrifuge or filter the aliquots to remove the catalyst particles.

    • Measure the absorbance of the supernatant using a UV-Vis spectrometer at the characteristic wavelength of RhB (around 554 nm) to monitor the degradation progress.[9]

3.3. Quantitative Data from Nanoparticle Study

The following data is from the study on anhydrous CaCrO₄ nanoparticles and should be considered as a reference.[9]

ParameterValue
Optical Band Gap ~1.928 eV
Optimal Catalyst Concentration 35 mg in 15 mL of 5 ppm RhB solution
Maximum Adsorption Capacity 21.125 mg/g

3.4. Proposed Photocatalytic Mechanism

The degradation process is believed to be driven by the generation of reactive oxygen species (ROS).

  • Photoexcitation: Under sunlight, the CaCrO₄ semiconductor absorbs photons with energy greater than its band gap, generating electron-hole pairs (e⁻/h⁺).

  • ROS Generation:

    • The photogenerated holes (h⁺) react with water or hydroxide (B78521) ions to form highly reactive hydroxyl radicals (•OH).

    • The electrons (e⁻) react with adsorbed oxygen to produce superoxide (B77818) radicals (•O₂⁻).

  • Dye Degradation: These highly reactive radicals (•OH and •O₂⁻) are the primary species responsible for attacking and breaking down the organic structure of the Rhodamine B dye.[9][10]

Visualizations

4.1. Experimental Workflow for Photocatalysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare 5 ppm RhB Solution add_catalyst Add CaCrO4 Catalyst (e.g., 35 mg) prep_solution->add_catalyst dark_stir Stir in Dark (1 hour) add_catalyst->dark_stir sunlight Expose to Sunlight with Stirring dark_stir->sunlight sampling Take Aliquots at Intervals sunlight->sampling separation Centrifuge/Filter Catalyst sampling->separation uv_vis Measure Absorbance (UV-Vis) separation->uv_vis

Caption: Workflow for the photocatalytic degradation of Rhodamine B using a CaCrO₄ catalyst.

4.2. Proposed Photocatalytic Degradation Pathway

G cluster_catalyst CaCrO4 Semiconductor cluster_reactants Reactants cluster_products Products vb Valence Band (VB) cb Conduction Band (CB) vb->cb Photoexcitation h h+ e e- h2o H2O / OH- oh_rad •OH h2o->oh_rad Oxidation o2 O2 o2_rad •O2- o2->o2_rad Reduction rhb Rhodamine B (Dye) degraded Degradation Products rhb->degraded sunlight Sunlight (hν) sunlight->vb e->o2 h->h2o oh_rad->rhb Attack o2_rad->rhb Attack

Caption: Proposed mechanism for the photocatalytic degradation of organic dyes by CaCrO₄.

References

Application Notes & Protocols: The Role of In-Situ Calcium Chromate Dihydrate Formation in the Stabilization/Solidification of Industrial Chromium Waste

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexavalent chromium (Cr(VI)) is a highly toxic and carcinogenic byproduct of various industrial processes, including electroplating, leather tanning, and pigment manufacturing. Its high solubility in water poses a significant environmental and health risk, necessitating robust treatment methods for industrial waste streams. While the direct addition of chromium compounds for waste treatment is counterintuitive and hazardous, the in-situ formation of stable, crystalline chromium phases within a solid matrix is a cornerstone of the widely-used Stabilization/Solidification (S/S) technique.

This document details the role of Calcium Chromate (B82759) Dihydrate (CaCrO₄·2H₂O) formation as a key mechanism for immobilizing chromium within cement-based S/S systems. Contrary to being an additive, calcium chromate dihydrate is a reaction product that chemically binds toxic Cr(VI), reducing its leachability to levels compliant with environmental regulations. These notes provide an overview of the S/S process, quantitative data on its efficacy, and detailed protocols for laboratory-scale implementation and analysis.

Application I: Principle of Cement-Based Stabilization/Solidification for Chromium Waste

The primary goal of S/S is to trap hazardous contaminants within a monolithic, low-permeability solid, thereby minimizing their migration into the environment. When chromium-containing waste is mixed with Portland cement, a series of complex hydration reactions occur. The high pH (typically >11) of the cementitious environment and the presence of calcium and aluminate phases facilitate the immobilization of chromium through several mechanisms:

  • Chemical Fixation: Soluble Cr(VI) (in the form of chromate, CrO₄²⁻) reacts with calcium ions (Ca²⁺) from the cement paste to precipitate as sparingly soluble this compound (CaCrO₄·2H₂O).[1][2][3][4]

  • Substitution and Incorporation: Chromate ions can substitute for sulfate (B86663) ions in the crystal lattice of ettringite (Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O), a common cement hydration product, to form a stable chromium-ettringite solid solution (Ca₆Al₂(CrO₄)ₓ(SO₄)₃₋ₓ(OH)₁₂·26H₂O).[1][2][4]

  • Physical Encapsulation: The dense, low-permeability matrix of hardened cement paste physically encapsulates any unreacted chromium compounds, significantly reducing the rate of leaching by limiting contact with water.

The formation of these new, stable crystalline phases, including this compound, is critical to the success of the S/S process.[1][2]

Data Presentation: Performance of Chromium S/S

The efficacy of cement-based S/S is evaluated through mechanical strength tests and, most importantly, leaching tests designed to simulate environmental conditions.

Table 1: Leaching Performance of Stabilized Chromium Waste (TCLP Test)

The Toxicity Characteristic Leaching Procedure (TCLP) is a standard U.S. EPA method to determine the mobility of contaminants. The regulatory limit for total chromium is 5.0 mg/L.

Initial Cr Waste FormBinder SystemCuring Time (days)Final Leachate Cr Concentration (mg/L)Retention Efficiency (%)Reference
Cr₂O₃ (0.6-1.2% by mass)CEM II Portland Cement28"Far below" TCLP standard of 5.0 mg/LNot Specified[2]
K₂Cr₂O₇ (~1000 ppm)10% Cement / 10% Rice Husk Ash28<0.001 - 0.097>99.8[5]
Cr(VI) WastewaterPortland Slag Cement56Total Cr: 0.12 - 0.17; Cr(VI): 0.03 - 0.09Not Specified[6]
Mixed Heavy MetalsPortland Cement28Not Specified95[7]

Table 2: Mechanical Properties of Stabilized Chromium Waste

Solidified waste must possess sufficient mechanical integrity for handling, transportation, and landfill disposal. The required Unconfined Compressive Strength (UCS) is typically >0.34 MPa (340 kPa).

Initial Cr Waste FormBinder SystemCuring Time (days)Unconfined Compressive Strength (UCS) (MPa)NoteReference
K₂Cr₂O₇ (~1000 ppm)10% Cement / 5-20% Rice Husk Ash280.82 - 1.21All values exceed the 0.34 MPa regulatory limit.[5]
Cr₂O₃ (0.6-1.2% by mass)CEM II Portland Cement28Strength increased with higher Cr₂O₃ contentChromium accelerates cement hydration and setting.[2][4]

Experimental Protocols

Protocol 1: Laboratory-Scale S/S of Simulated Chromium Waste

This protocol describes a general procedure for the stabilization of soil or sand artificially contaminated with a chromium compound.

1. Materials and Reagents:

  • Binder: Type II Portland Cement (CEM II).

  • Aggregate: Standard sand.

  • Contaminant: Chromium(III) oxide (Cr₂O₃) or Potassium Chromate (K₂CrO₄) for Cr(VI).

  • Water: Demineralized water.

  • TCLP Leachant (pH 4.93 ± 0.05): Acetic acid and Sodium Hydroxide solution as per U.S. EPA Method 1311.

  • Acid for Preservation: Nitric Acid (HNO₃).

2. Equipment:

  • Laboratory mixer (e.g., planetary mortar mixer).

  • Molds for cubic or cylindrical specimens (e.g., 50x50x50 mm).

  • Curing chamber or room (20 ± 3°C, >95% humidity).

  • Crusher or grinder.

  • Rotary agitation apparatus for TCLP.

  • Filtration apparatus (0.45 µm filter).

  • ICP-OES or Atomic Absorption Spectrometer for chromium analysis.

  • X-Ray Diffractometer (XRD).

3. Procedure:

  • Sample Preparation:

    • Prepare a homogenous mixture of sand and the chromium contaminant (e.g., 1.0% Cr₂O₃ by dry weight of sand).

  • Mortar Mixing:

    • In the mixer, blend the contaminated sand and any supplementary materials (e.g., fly ash) at low speed until uniform.

    • Add the cement and mix until uniform.

    • Slowly add the demineralized water (a typical water-to-cement ratio is 0.5) and mix for a designated time (e.g., 5 minutes).[1]

  • Casting and Curing:

    • Cast the fresh mortar into molds, placing them on a vibrating table to remove entrapped air.

    • Demold the specimens after 24 hours.

    • Cure the specimens in a humidity chamber for 28 days.

  • Sample Preparation for Leaching:

    • After curing, crush the mortar specimens to a particle size of less than 9.5 mm.[1]

  • TCLP Leaching Test:

    • Place 100 g of the crushed material into an extraction vessel.

    • Add 2 L of the TCLP leachant (maintaining a liquid-to-solid ratio of 20:1).

    • Seal the vessel and place it in the rotary agitator. Rotate at 30 ± 2 rpm for 18 hours (or extended periods like 50 hours for research purposes).[1][2]

    • After agitation, allow the slurry to settle. Filter the liquid phase through a 0.45 µm filter.

    • Acidify the filtrate with nitric acid to a pH < 2 for preservation.

  • Analysis:

    • Analyze the concentration of total chromium in the leachate using ICP-OES or AAS.

Protocol 2: Mineralogical Characterization by XRD

This protocol is essential to confirm the formation of this compound.

  • Sample Preparation:

    • Take a representative sample of the crushed, 28-day cured mortar.

    • Grind the sample into a fine powder (particle size < 100 µm) using a mortar and pestle or a mill.[2]

  • XRD Analysis:

    • Mount the powdered sample onto the XRD sample holder.

    • Run the XRD scan over a relevant 2θ range (e.g., 5° to 70°) using Cu Kα radiation.

  • Data Interpretation:

    • Process the resulting diffractogram using appropriate software.

    • Identify the crystalline phases by matching the peaks to a crystallographic database (e.g., ICDD). Specifically search for the reference patterns for this compound (CaCrO₄·2H₂O), ettringite, portlandite (Ca(OH)₂), and other cement phases.[1][2]

Visualizations

S_S_Workflow cluster_prep 1. Preparation cluster_process 2. S/S Process cluster_analysis 3. Analysis & Verification Waste Chromium Waste (e.g., Cr₂O₃) Mixing Mixing Waste->Mixing Binder Cement Binder (e.g., CEM II) Binder->Mixing Aggregate Aggregate (Sand) Aggregate->Mixing Water Demineralized Water Water->Mixing Casting Casting into Molds Mixing->Casting Curing Curing (28 days) Casting->Curing Crushing Crushing Curing->Crushing Leaching TCLP Leaching Test Crushing->Leaching XRD XRD Analysis Crushing->XRD Result Stabilized Waste (Low Leachability) Leaching->Result XRD->Result

Caption: Experimental workflow for chromium waste stabilization.

Reaction_Pathway cluster_reactants Initial Components cluster_products Immobilized Products in Matrix CrO4 CrO₄²⁻ (from waste) CaCrO4 This compound CaCrO₄·2H₂O (Precipitate) CrO4->CaCrO4 Ettringite Chromium-Ettringite (Substitution) CrO4->Ettringite Encapsulation Encapsulated Cr (Physical Trapping) CrO4->Encapsulation Ca Ca²⁺ (from cement) Ca->CaCrO4 Ca->Ettringite Aluminate Aluminate Phases (from cement) Aluminate->Ettringite Sulfate SO₄²⁻ (from cement) Sulfate->Ettringite

Caption: Immobilization pathways for chromate in cement.

References

Application Note and Protocol for the Laboratory Scale Preparation of High Purity Calcium Chromate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the laboratory-scale synthesis of high-purity calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O). The protocol is based on a straightforward aqueous metathesis reaction between calcium chloride and sodium chromate. This method is reproducible and yields a high-purity product suitable for research and development applications. This application note also includes a summary of expected analytical data and a detailed experimental workflow.

Introduction

Calcium chromate and its hydrated forms are of significant interest due to their applications as corrosion inhibitors, pigments, and in pyrotechnic compositions. For research and development, particularly in materials science and drug development, the availability of a high-purity, well-characterized starting material is crucial. This document outlines a reliable method for the preparation of high-purity calcium chromate dihydrate in a laboratory setting. The synthesis is based on the following chemical reaction:

CaCl₂(aq) + Na₂CrO₄(aq) → CaCrO₄(s) + 2NaCl(aq)

The dihydrate form is precipitated from the aqueous solution and subsequently purified to remove soluble byproducts.[1]

Experimental Protocol

Materials and Reagents
  • Calcium chloride dihydrate (CaCl₂·2H₂O), ACS grade or higher

  • Sodium chromate (Na₂CrO₄), ACS grade or higher

  • Deionized water

  • Ethanol (B145695) (optional, for washing)

Equipment
  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Büchner funnel and vacuum flask

  • Filter paper (e.g., Whatman No. 42 or equivalent)

  • Drying oven

  • Spatulas and weighing balance

  • pH meter or pH indicator strips

Synthesis Procedure
  • Prepare Reactant Solutions:

    • Prepare a 1.0 M solution of calcium chloride dihydrate by dissolving 147.01 g of CaCl₂·2H₂O in 1 L of deionized water.

    • Prepare a 1.0 M solution of sodium chromate by dissolving 161.97 g of Na₂CrO₄ in 1 L of deionized water.

  • Precipitation:

    • In a clean beaker equipped with a magnetic stir bar, add a specific volume of the 1.0 M sodium chromate solution.

    • While stirring vigorously, slowly add an equimolar volume of the 1.0 M calcium chloride solution to the sodium chromate solution. A bright yellow precipitate of this compound will form immediately.[1]

    • Continue stirring for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

    • Monitor the pH of the slurry; it should be near neutral (pH 6.5-7.5).

  • Purification:

    • Set up a Büchner funnel with filter paper and connect it to a vacuum flask.

    • Wet the filter paper with a small amount of deionized water to ensure a good seal.

    • Pour the calcium chromate slurry into the Büchner funnel and apply a vacuum to separate the precipitate from the supernatant.

    • Wash the precipitate cake with several portions of deionized water to remove the soluble sodium chloride byproduct. A minimum of three washes with a volume of water equal to the initial reaction volume is recommended.

    • To test for the complete removal of chloride ions, a qualitative test can be performed on the filtrate. Add a few drops of a silver nitrate (B79036) solution to a small sample of the final wash filtrate. The absence of a white precipitate (silver chloride) indicates the successful removal of chloride ions.

    • (Optional) For a final rinse, wash the precipitate with a small amount of ethanol to aid in drying.

  • Drying:

    • Carefully transfer the washed precipitate to a clean, pre-weighed watch glass or drying dish.

    • Dry the product in a drying oven at a temperature of 50-60°C until a constant weight is achieved. Higher temperatures (above 200°C) should be avoided to prevent the dehydration of the dihydrate to the anhydrous form.[1]

Safety Precautions
  • Hexavalent chromium compounds, including calcium chromate, are toxic and carcinogenic.[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All procedures should be performed in a well-ventilated fume hood.

  • Avoid inhalation of dust or contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[3]

  • Dispose of all waste materials according to local regulations for heavy metal waste.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized high-purity this compound.

ParameterExpected ValueAnalytical Technique
Yield > 95%Gravimetric
Purity > 99%Elemental Analysis
Appearance Bright yellow crystalline powderVisual Inspection
Elemental Analysis Ca: ~20.85%Cr: ~27.06%H: ~2.10%O: ~49.98%Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for Ca and Cr; CHN analysis for H.
X-Ray Diffraction (XRD) Characteristic peaks for CaCrO₄·2H₂O. The pattern should be free from peaks corresponding to impurities like NaCl or anhydrous CaCrO₄.Powder X-Ray Diffraction
Thermogravimetric Analysis (TGA) A weight loss of approximately 18.75% corresponding to the two water molecules of hydration, occurring at a temperature around 200°C.[1] The analysis should show no significant weight loss at lower temperatures, indicating the absence of residual solvent.Thermogravimetric Analysis

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for high-purity this compound.

experimental_workflow prep_reagents Prepare Reactant Solutions (1.0 M CaCl₂ and 1.0 M Na₂CrO₄) precipitation Precipitation (Mix solutions with stirring) prep_reagents->precipitation filtration Filtration (Separate precipitate using Büchner funnel) precipitation->filtration washing Washing (Wash with deionized water to remove NaCl) filtration->washing drying Drying (50-60°C in oven to constant weight) washing->drying analysis Characterization (XRD, TGA, Elemental Analysis) drying->analysis final_product High-Purity CaCrO₄·2H₂O analysis->final_product

Caption: Experimental workflow for the synthesis of high-purity this compound.

References

Application Notes and Protocols for Calcium Chromate Dihydrate in Research Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O) is a bright yellow inorganic pigment.[1] Historically, its vibrant color made it a candidate for use in various applications, including as a pigment. However, its utility in research formulations, particularly in drug development, is severely limited by its high toxicity. Calcium chromate is a hexavalent chromium (Cr(VI)) compound, which is classified as a human carcinogen.[1][2] Consequently, its primary application in modern research is not as a benign pigment for formulation development, but as a model toxin in toxicological and cancer research to study the mechanisms of metal-induced carcinogenesis and cellular stress responses.

These application notes provide an overview of the properties of calcium chromate dihydrate and detail protocols for its use in research settings focused on understanding its cytotoxic and genotoxic effects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula CaCrO₄·2H₂O[1]
Molar Mass 192.10 g/mol
Appearance Bright yellow powder[3]
Solubility in water (dihydrate) 16.3 g/100 mL (20 °C)[1]
Melting Point Loses water at 200°C (392°F)[3]
Hazards Highly toxic, Carcinogen, Mutagen[1][4]

Applications in Research

Due to its toxicity, the contemporary research applications of this compound are primarily in the field of toxicology and oncology.

  • Induction of Oxidative Stress and DNA Damage: As a Cr(VI) compound, calcium chromate is used to induce oxidative stress and various forms of DNA damage in cellular and animal models. This includes the formation of DNA adducts, DNA-protein crosslinks, and single- and double-strand breaks.[5]

  • Carcinogenesis Studies: It serves as a known carcinogen in studies aimed at understanding the molecular mechanisms of cancer development.[2][6]

  • Investigation of Cellular Signaling Pathways: Researchers utilize calcium chromate to investigate the activation of cellular stress response and DNA damage pathways, such as the p53 and ATM-dependent pathways.[5]

  • Comparative Toxicology: It can be used in comparative studies to assess the relative toxicity of different forms of chromium and other heavy metals.[7]

Experimental Protocols

Extreme caution must be exercised when handling this compound. All procedures should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

Protocol 1: Preparation of a Stock Solution for In Vitro Studies

This protocol describes the preparation of a stock solution of calcium chromate for treating cells in culture.

Materials:

  • This compound (CaCrO₄·2H₂O)

  • Sterile, deionized water

  • Sterile 15 mL conical tube

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • In a certified chemical fume hood, weigh out the desired amount of this compound powder.

  • Transfer the powder to a sterile 15 mL conical tube.

  • Add a small volume of sterile, deionized water to the tube.

  • Vortex the tube until the powder is completely dissolved. The solution will be a clear yellow.

  • Bring the solution to the final desired concentration by adding more sterile, deionized water.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at 4°C, protected from light. The solution should be freshly prepared for optimal results.

Protocol 2: Induction of Chromosomal Aberrations in Cultured Mammalian Cells

This protocol outlines a general procedure for treating cultured cells with calcium chromate to study its effects on chromosome integrity.

Materials:

  • Cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells)

  • Complete cell culture medium

  • Calcium chromate stock solution (from Protocol 1)

  • Incubator (37°C, 5% CO₂)

  • Microscope

  • Reagents for chromosome harvesting and analysis (e.g., colcemid, hypotonic solution, fixative, Giemsa stain)

Procedure:

  • Seed the cells in appropriate culture vessels and allow them to attach and grow to about 50-60% confluency.

  • Prepare a series of dilutions of the calcium chromate stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of calcium chromate. Include a vehicle control (medium without calcium chromate).

  • Incubate the cells for a specific duration (e.g., 24 hours). The treatment time and concentrations should be optimized for the specific cell line and experimental goals.

  • Following the treatment period, arrest the cells in metaphase by adding a mitotic inhibitor such as colcemid and incubating for a further 2-4 hours.

  • Harvest the cells by trypsinization and centrifugation.

  • Resuspend the cell pellet in a hypotonic solution to swell the cells and then fix them using a suitable fixative (e.g., methanol:acetic acid).

  • Prepare chromosome spreads on microscope slides and stain with a chromosome banding stain like Giemsa.

  • Analyze the slides under a microscope to identify and quantify chromosomal aberrations.

Signaling Pathway

The following diagram illustrates the cellular uptake and subsequent genotoxic effects of hexavalent chromium compounds like calcium chromate.

Hexavalent_Chromium_Toxicity_Pathway extracellular Extracellular Cr(VI) (e.g., CaCrO₄) cell_membrane Cell Membrane extracellular->cell_membrane intracellular Intracellular Cr(VI) cell_membrane->intracellular reduction Cellular Reduction (e.g., Ascorbate, Glutathione) intracellular->reduction cr_intermediates Reactive Intermediates (Cr(V), Cr(IV)) reduction->cr_intermediates cr_iii Cr(III) cr_intermediates->cr_iii ros Reactive Oxygen Species (ROS) cr_intermediates->ros dna_damage DNA Damage - Adducts - Crosslinks - Strand Breaks cr_iii->dna_damage forms stable complexes ros->dna_damage p53 p53 Activation dna_damage->p53 atm ATM-dependent Response dna_damage->atm carcinogenesis Carcinogenesis dna_damage->carcinogenesis apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest atm->apoptosis atm->cell_cycle_arrest

Cellular uptake and genotoxicity of hexavalent chromium.

Data Presentation

The following table summarizes the toxicological data for calcium chromate.

EndpointSpeciesRouteValueReference
LD50 (Median Lethal Dose)RatOral327 mg/kg[4]
CarcinogenicityHumanInhalationGroup 1 (Carcinogenic to humans)[1]
GenotoxicityIn vitro (mammalian cells)-Induces chromosomal aberrations[7]

Safety and Handling

Due to its high toxicity and carcinogenicity, stringent safety precautions are mandatory when handling this compound.

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double gloving is recommended), and chemical safety goggles.

  • Spill Response: In case of a spill, do not create dust. Wet the material with a suitable solvent (e.g., water) and carefully collect it into a sealed container for hazardous waste disposal.

  • Waste Disposal: Dispose of all waste containing calcium chromate as hazardous waste in accordance with local, state, and federal regulations.

Disclaimer: This information is intended for research purposes only. The user is solely responsible for the safe handling and use of this compound. Always consult the Safety Data Sheet (SDS) before use.

References

Application Notes & Protocols: Controlled Dehydration of Calcium Chromate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Calcium chromate (B82759) (CaCrO₄) is a bright yellow inorganic compound utilized as a pigment, corrosion inhibitor, and in pyrotechnic applications. It typically exists in its dihydrate form (CaCrO₄·2H₂O). For many of its applications, the anhydrous form is required, necessitating a controlled dehydration process. This document provides detailed protocols for the thermal dehydration of calcium chromate dihydrate to its anhydrous form, supported by quantitative data and a procedural workflow. The thermal removal of water from the dihydrate crystal lattice must be carefully controlled to ensure the formation of a pure and crystalline anhydrous product.

Quantitative Data Summary

The thermal dehydration process involves the removal of two water molecules from the this compound structure.[1] This process can be monitored using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.

ParameterValueReference
Chemical Formula (Dihydrate)CaCrO₄·2H₂O[2]
Molecular Weight (Dihydrate)192.1 g/mol [3]
Theoretical Water Content18.75%[4]
Dehydration Temperature~200°C[1][2][5]
Observed Mass Loss~19.0 ± 0.5%[1]

Experimental Protocols

Protocol 1: Thermal Dehydration using a Muffle Furnace

This protocol describes the bulk dehydration of this compound using a standard laboratory muffle furnace.

Materials and Equipment:

  • This compound (CaCrO₄·2H₂O)

  • Ceramic crucible

  • Muffle furnace with temperature control

  • Tongs

  • Desiccator

  • Analytical balance

Procedure:

  • Accurately weigh a clean, dry ceramic crucible.

  • Add a known amount of this compound to the crucible.

  • Place the crucible in the muffle furnace.

  • Increase the furnace temperature to 110°C and hold for 8 hours to remove adsorbed and interstitial water.[6]

  • Increase the furnace temperature to 400°C and hold for 4 hours to ensure complete conversion to the anhydrous form.[6]

  • Turn off the furnace and allow it to cool to room temperature.

  • Using tongs, carefully remove the crucible and place it in a desiccator to prevent rehydration.

  • Once cooled, weigh the crucible containing the anhydrous calcium chromate.

  • Calculate the percentage weight loss to confirm the removal of water.

Protocol 2: Analysis of Dehydration using Thermogravimetric Analysis (TGA)

This protocol outlines the use of a thermogravimetric analyzer to study the dehydration process in a controlled manner.

Materials and Equipment:

  • This compound (CaCrO₄·2H₂O)

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., alumina)

  • Inert gas (e.g., nitrogen or argon)

  • Analytical balance

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

  • Heat the sample from ambient temperature to 300°C at a controlled heating rate (e.g., 10°C/min).

  • Monitor the sample weight as a function of temperature. The dehydration is expected to occur around 200°C, indicated by a significant weight loss.[1]

  • The TGA curve will show a distinct step corresponding to the loss of water. The initial and final temperatures of this step define the dehydration temperature range.

  • Calculate the percentage weight loss from the TGA data to confirm it aligns with the theoretical water content of the dihydrate.

Visualizations

Experimental Workflow for Controlled Dehydration

The following diagram illustrates the general workflow for the controlled dehydration of this compound and subsequent analysis.

G cluster_prep Sample Preparation cluster_dehydration Dehydration cluster_analysis Analysis start Start: this compound weigh Weigh Sample start->weigh furnace Place in Furnace/TGA weigh->furnace heat Heat to Dehydration Temperature (~200°C) furnace->heat hold Hold at Temperature heat->hold cool Cool in Desiccator hold->cool weigh_anhydrous Weigh Anhydrous Product cool->weigh_anhydrous calc Calculate Weight Loss weigh_anhydrous->calc xrd Optional: X-ray Diffraction (XRD) for Phase Confirmation weigh_anhydrous->xrd end End: Anhydrous Calcium Chromate calc->end xrd->end

Caption: Workflow for the controlled dehydration of this compound.

Logical Relationship of Dehydration Parameters

This diagram shows the relationship between the experimental parameters and the resulting product characteristics.

G cluster_params Controllable Parameters cluster_outcomes Product Characteristics temp Temperature process Dehydration Process temp->process time Heating Duration time->process rate Heating Rate rate->process atm Atmosphere (e.g., Inert Gas) atm->process purity Purity of Anhydrous Form crystallinity Crystallinity particle_size Particle Size process->purity process->crystallinity process->particle_size

Caption: Relationship between dehydration parameters and product characteristics.

References

Application Notes and Protocols for Studying the Oxidizing Properties of Calcium Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and experimentally investigating the oxidizing properties of calcium chromate (B82759) (CaCrO₄). Calcium chromate is a strong oxidizing agent due to the presence of chromium in the +6 oxidation state. This property makes it a subject of interest in various chemical syntheses and industrial applications, alongside significant safety considerations due to its toxicity and carcinogenicity.

Introduction to the Oxidizing Properties of Calcium Chromate

Calcium chromate is a yellow, solid inorganic compound that is sparingly soluble in water. Its oxidizing power stems from the chromate ion (CrO₄²⁻), where chromium is in its highest oxidation state (+6). In chemical reactions, the chromium(VI) is typically reduced to the more stable chromium(III) state.[1][2] The oxidizing strength of chromates is pH-dependent, being more powerful in acidic solutions where the chromate ion is in equilibrium with the dichromate ion (Cr₂O₇²⁻).[3]

The overall reduction half-reaction in acidic solution is: Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6e⁻ → 2Cr³⁺(aq) + 7H₂O(l)

This powerful oxidizing ability allows calcium chromate to react with a variety of substances, including organic compounds and other reducing agents. For instance, it can oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones.[4][5][6]

Safety Precautions

Calcium chromate is a hazardous substance and must be handled with extreme care.

  • Toxicity and Carcinogenicity: Calcium chromate is toxic if swallowed and is a known human carcinogen.[7][8][9][10][11]

  • Handling: Always handle calcium chromate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[7][9]

  • Storage: Store calcium chromate in a cool, dry, and well-ventilated area away from combustible materials and reducing agents.[9]

  • Disposal: Dispose of calcium chromate waste according to local, state, and federal regulations for hazardous materials.

Quantitative Data

Redox Couple Standard Reduction Potential (E°) Reference
Cr₂O₇²⁻/Cr³⁺ (in acidic solution)+1.33 V[12]

A higher positive E° value indicates a stronger oxidizing agent. For comparison, the standard reduction potentials of other common oxidizing agents are provided below.

Oxidizing Agent Standard Reduction Potential (E°) Reference
Permanganate (MnO₄⁻/Mn²⁺)+1.51 V[12]
Chlorine (Cl₂/Cl⁻)+1.36 V[12]
Bromine (Br₂/Br⁻)+1.07 V[12]
Iodine (I₂/I⁻)+0.54 V[12]

Experimental Protocols

Protocol 1: Qualitative Demonstration of Oxidizing Properties

This protocol provides a simple qualitative method to observe the oxidizing nature of calcium chromate by its reaction with a common reducing agent, potassium iodide (KI).

Objective: To visually confirm the oxidizing ability of calcium chromate.

Materials:

  • Calcium chromate (CaCrO₄)

  • Potassium iodide (KI) solution (0.1 M)

  • Dilute sulfuric acid (H₂SO₄) (1 M)

  • Starch indicator solution

  • Test tubes

  • Pipettes

Procedure:

  • In a test tube, dissolve a small amount (approx. 0.1 g) of calcium chromate in 5 mL of dilute sulfuric acid.

  • In a separate test tube, add 5 mL of 0.1 M potassium iodide solution.

  • Carefully add the acidified calcium chromate solution dropwise to the potassium iodide solution.

  • Observe any color change. The formation of a brown color indicates the oxidation of iodide ions (I⁻) to iodine (I₂).

  • Add a few drops of starch indicator solution to the reaction mixture. The appearance of a deep blue-black color confirms the presence of iodine.

Expected Results: The solution will turn brown upon the addition of acidified calcium chromate to the potassium iodide solution, and subsequently blue-black with the addition of starch, confirming the oxidation of iodide to iodine.

Qualitative_Experiment CaCrO4 Calcium Chromate (in H₂SO₄) Reaction Reaction Mixture CaCrO4->Reaction KI Potassium Iodide (Colorless) KI->Reaction I2 Iodine Formed (Brown Solution) Reaction->I2 Oxidation of I⁻ Complex Starch-Iodine Complex (Blue-Black) I2->Complex Starch Starch Indicator Starch->Complex

Qualitative analysis workflow.
Protocol 2: Quantitative Analysis via Redox Titration

This protocol details the determination of the concentration of a reducing agent (e.g., iron(II) sulfate) using a standardized solution of calcium chromate in a redox titration.

Objective: To quantify the oxidizing capacity of a calcium chromate solution.

Materials:

  • Calcium chromate (CaCrO₄)

  • Iron(II) sulfate (B86663) (FeSO₄) solution of unknown concentration

  • Sulfuric acid (H₂SO₄) (1 M)

  • Phosphoric acid (H₃PO₄) (85%)

  • Diphenylamine (B1679370) sulfonate indicator

  • Burette, pipette, conical flasks, magnetic stirrer

Procedure:

  • Preparation of Standard Calcium Chromate Solution (e.g., 0.02 M): Accurately weigh the required amount of calcium chromate, dissolve it in a minimal amount of dilute sulfuric acid, and then dilute to the mark in a volumetric flask with deionized water.

  • Titration Setup: Fill the burette with the standard calcium chromate solution.

  • Sample Preparation: Pipette a known volume (e.g., 25.0 mL) of the iron(II) sulfate solution into a conical flask.

  • Acidification: Add 20 mL of 1 M sulfuric acid and 5 mL of 85% phosphoric acid to the conical flask.

  • Indicator: Add 2-3 drops of diphenylamine sulfonate indicator to the flask.

  • Titration: Titrate the iron(II) sulfate solution with the calcium chromate solution from the burette with constant stirring. The endpoint is reached when the color of the solution changes from green to a persistent violet-blue.

  • Repeat: Repeat the titration at least three times to obtain concordant results.

Calculations: The concentration of the iron(II) sulfate solution can be calculated using the stoichiometry of the reaction: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prep_CaCrO4 Prepare Standard CaCrO₄ Solution Titrate Titrate with CaCrO₄ Solution Prep_CaCrO4->Titrate Prep_FeSO4 Prepare FeSO₄ Sample Acidify Acidify FeSO₄ with H₂SO₄ and H₃PO₄ Prep_FeSO4->Acidify Add_Indicator Add Diphenylamine Sulfonate Indicator Acidify->Add_Indicator Add_Indicator->Titrate Endpoint Observe Endpoint (Green to Violet-Blue) Titrate->Endpoint Record_Volume Record Volume of CaCrO₄ Used Endpoint->Record_Volume Calculate Calculate [FeSO₄] Record_Volume->Calculate

Redox titration experimental workflow.
Protocol 3: Oxidation of a Secondary Alcohol

This protocol describes the use of calcium chromate to oxidize a secondary alcohol (e.g., isopropanol) to a ketone (acetone).

Objective: To demonstrate the synthetic utility of calcium chromate as an oxidizing agent for organic compounds.

Materials:

  • Calcium chromate (CaCrO₄)

  • Isopropanol (B130326)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Dichloromethane (B109758) (DCM)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, add calcium chromate and glacial acetic acid.

  • Addition of Alcohol: Slowly add isopropanol to the stirred suspension.

  • Reaction: Heat the mixture to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude acetone.

  • Purification (Optional): The product can be further purified by distillation.

Reaction Scheme: 3(CH₃)₂CHOH + 2CaCrO₄ + 8H⁺ → 3(CH₃)₂CO + 2Cr³⁺ + 2Ca²⁺ + 7H₂O

Organic_Oxidation Reactants Isopropanol + CaCrO₄ + Acetic Acid Reflux Heat to Reflux Reactants->Reflux Workup Aqueous Work-up Reflux->Workup Extraction Extraction with DCM Workup->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Product Acetone (Ketone) Concentration->Product

References

Application Notes and Protocols for the Determination of Hexavalent Chromium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of hexavalent chromium (Cr(VI)) in various samples. The methods described are based on widely accepted and validated procedures from regulatory agencies such as the U.S. Environmental Protection Agency (EPA).

Introduction

Hexavalent chromium is a toxic and carcinogenic form of chromium that is of significant environmental and health concern.[1][2] Its determination in various matrices, including water, soil, and biological samples, is crucial for monitoring, risk assessment, and regulatory compliance. This document outlines the principles, protocols, and performance characteristics of the most common analytical methods for Cr(VI) quantification.

Methods for Hexavalent Chromium Analysis

Several analytical techniques are available for the determination of hexavalent chromium. The choice of method depends on factors such as the sample matrix, the expected concentration of Cr(VI), required sensitivity, and the available instrumentation. The most prevalent methods include UV-Visible Spectrophotometry with 1,5-diphenylcarbazide (B1670730), Ion Chromatography, and Atomic Absorption Spectrometry.

UV-Visible Spectrophotometry with 1,5-Diphenylcarbazide (DPC)

This colorimetric method is one of the most widely used for the determination of Cr(VI) in water and waste samples.[3][4][5][6]

Principle: In an acidic solution, hexavalent chromium reacts with 1,5-diphenylcarbazide (DPC) to produce a highly colored red-violet complex.[3][7] The intensity of the color, which is proportional to the Cr(VI) concentration, is measured spectrophotometrically at a wavelength of 540 nm.[7]

Interferences:

  • Molybdenum and Mercury: Can react with DPC to form color, but the intensity is much lower than that of chromium at the specified pH. Concentrations up to 200 mg/L of molybdenum and mercury are generally tolerable.[3]

  • Vanadium: Interferes strongly, but concentrations up to ten times that of chromium may not cause a problem.[3]

  • Iron: Ferric iron in concentrations greater than 1 mg/L can produce a yellow color.[3]

This protocol is a summary of the EPA method for the colorimetric determination of hexavalent chromium.

1. Sample Preparation:

  • For dissolved Cr(VI), filter the sample through a 0.45 µm filter.
  • Adjust the pH of the sample to be within the optimal range for the reaction if necessary.

2. Reagent Preparation:

  • 1,5-Diphenylcarbazide (DPC) Solution: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. Store in a brown bottle and discard when the solution becomes discolored.
  • Sulfuric Acid Solution (10% v/v): Slowly add 10 mL of concentrated sulfuric acid to 90 mL of deionized water.

3. Calibration Curve:

  • Prepare a series of standard solutions of known Cr(VI) concentrations (e.g., 0.1, 0.2, 0.5, 1.0, and 2.0 mg/L) from a certified stock solution.
  • Treat the standards in the same manner as the samples.
  • To 50 mL of each standard, add 2 mL of the DPC solution and mix.
  • Add 2 mL of the 10% sulfuric acid solution and mix thoroughly.
  • Allow the color to develop for 5-10 minutes.[8]
  • Measure the absorbance of each standard at 540 nm using a spectrophotometer.
  • Plot a graph of absorbance versus concentration to create a calibration curve.

4. Sample Analysis:

  • Take a known volume of the prepared sample.
  • Add 2 mL of the DPC solution and mix.
  • Add 2 mL of the 10% sulfuric acid solution and mix.
  • Allow 5-10 minutes for color development.
  • Measure the absorbance at 540 nm.
  • Determine the concentration of Cr(VI) in the sample by comparing its absorbance to the calibration curve.

5. Quality Control:

  • Analyze a reagent blank with each batch of samples.
  • Analyze a laboratory control sample with a known concentration of Cr(VI).
  • Perform matrix spike and matrix spike duplicate analyses to assess method performance in the sample matrix. Spike recoveries should be within 85-115%.[3]

DPC_Method_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis Sample Sample Collection Filter 0.45 µm Filtration (for dissolved Cr(VI)) Sample->Filter Add_DPC Add 1,5-Diphenylcarbazide Solution Filter->Add_DPC Standards Prepare Cr(VI) Standards Standards->Add_DPC Acidify Add Sulfuric Acid Add_DPC->Acidify Color_Dev Color Development (5-10 min) Acidify->Color_Dev Spectro Measure Absorbance at 540 nm Color_Dev->Spectro Cal_Curve Generate Calibration Curve Spectro->Cal_Curve Quantify Quantify Cr(VI) in Sample Spectro->Quantify Cal_Curve->Quantify

Ion Chromatography (IC)

Ion chromatography is a highly sensitive and selective method for the determination of hexavalent chromium, particularly in drinking water and wastewater.[9][10][11][12] It is the basis for EPA Methods 218.6 and 1636.

Principle: A water sample is injected into an ion chromatograph, where it passes through a guard column to remove organic interferences. The sample then flows through a high-capacity anion exchange separator column where Cr(VI), in the form of the chromate (B82759) ion (CrO₄²⁻), is separated from other anions. After separation, the Cr(VI) reacts with a post-column reagent, 1,5-diphenylcarbazide, to form the characteristic red-violet complex. The absorbance of this complex is measured at 530 nm.[9][13]

Interferences:

  • High concentrations of other anions: Overloading the analytical column with high concentrations of anions like chloride and sulfate (B86663) can lead to a loss of Cr(VI).[9][10]

  • Reducing species: The presence of reducing agents in an acidic medium can reduce Cr(VI) to trivalent chromium (Cr(III)), which is not detected by this method. To mitigate this, samples are adjusted to a pH of 9-9.5.[9][13]

This protocol provides a general outline for the determination of hexavalent chromium by ion chromatography.

1. Sample Preparation:

  • Filter the aqueous sample through a 0.45 µm filter.[9][10]
  • Adjust the pH of the filtrate to 9.0-9.5 using a buffer solution (e.g., ammonium (B1175870) sulfate/ammonium hydroxide).[9][10][13]
  • Store samples at 4°C and analyze as soon as possible, typically within 24 hours.[5][14]

2. Instrument Setup:

  • Set up the ion chromatograph with a suitable guard column and a high-capacity anion exchange separator column.
  • Prepare the eluent (e.g., ammonium sulfate and ammonium hydroxide (B78521) solution).[15]
  • Prepare the post-column reagent (1,5-diphenylcarbazide in an acidic solution).[15]
  • Set the detector wavelength to 530 nm.

3. Calibration:

  • Prepare a series of calibration standards by diluting a stock Cr(VI) solution.
  • Adjust the pH of the standards to 9.0-9.5 with the buffer solution.
  • Inject the standards into the ion chromatograph and record the peak areas.
  • Construct a calibration curve by plotting peak area against concentration. The correlation coefficient should be 0.999 or greater.[13]

4. Sample Analysis:

  • Inject a measured volume of the prepared sample into the ion chromatograph.
  • Identify and quantify the Cr(VI) peak based on its retention time and the calibration curve.

5. Quality Control:

  • Analyze a laboratory reagent blank to check for contamination.
  • Analyze a laboratory fortified blank to assess accuracy.
  • Analyze a quality control sample from an external source.[9]

IC_Method_Workflow cluster_prep Sample Preparation cluster_ic Ion Chromatography cluster_detection Detection Sample Aqueous Sample Filter 0.45 µm Filtration Sample->Filter pH_Adjust Adjust pH to 9.0-9.5 Filter->pH_Adjust Inject Inject Sample pH_Adjust->Inject Guard_Col Guard Column (Remove Organics) Inject->Guard_Col Sep_Col Anion Exchange Separator Column (Separate CrO₄²⁻) Guard_Col->Sep_Col Post_Col Post-Column Reaction with DPC Sep_Col->Post_Col UV_Vis UV-Vis Detector (530 nm) Post_Col->UV_Vis Chromatogram Generate Chromatogram UV_Vis->Chromatogram Quantify Quantify Cr(VI) Chromatogram->Quantify

Atomic Absorption Spectrometry (AAS)

While atomic absorption spectrometry is typically used for total chromium analysis, specific procedures can be employed to determine hexavalent chromium.

Principle: This method involves the chelation of Cr(VI) with ammonium pyrrolidine (B122466) dithiocarbamate (B8719985) (APDC) and subsequent extraction into an organic solvent, methyl isobutyl ketone (MIBK). The extract containing the Cr(VI)-APDC complex is then aspirated into the flame of an atomic absorption spectrometer for quantification.[16] Graphite furnace AAS can be used for lower detection limits.[17][18]

Interferences: High concentrations of iron (>5,000 µg/L) can suppress the chromium absorption signal.[16]

1. Sample Preparation:

  • Take a known volume of the sample (e.g., 100 mL).
  • Adjust the pH of the sample to 2.4 with sodium hydroxide or ammonium hydroxide solution.[16]

2. Chelation and Extraction:

  • Add 5.0 mL of APDC solution to the pH-adjusted sample and mix.
  • Add 10.0 mL of MIBK and shake vigorously for 3 minutes to extract the Cr(VI)-APDC complex into the organic phase.[16]
  • Allow the layers to separate.

3. Analysis:

  • Aspirate the MIBK layer containing the chelated Cr(VI) into the air-acetylene flame of the atomic absorption spectrometer.
  • Measure the absorbance at the appropriate wavelength for chromium (357.9 nm).

4. Calibration:

  • Prepare a series of Cr(VI) standards and a blank.
  • Subject the standards and blank to the same pH adjustment, chelation, and extraction procedure as the samples.
  • Analyze the extracts by AAS to generate a calibration curve.

5. Calculation:

  • Determine the concentration of Cr(VI) in the sample extract from the calibration curve.
  • Calculate the original concentration in the sample, accounting for the volumes used in the extraction.

Data Presentation: Comparison of Methods

The following table summarizes the quantitative data for the described methods for determining hexavalent chromium.

ParameterUV-Visible Spectrophotometry (DPC)Ion Chromatography (IC)Atomic Absorption Spectrometry (Chelation-Extraction)
EPA Method 7196A[3][4]218.6, 1636[9][15]-
Typical Working Range 0.5 - 50 mg/L[3][5]1 - 10,000 µg/L[9]1 - 25 µg/L[16]
Detection Limit ~0.05 mg/L[5]~0.4 µg/L (MMDL)[14]~1 µg/L
Applicable Matrices Groundwater, EP/TCLP extracts, some industrial wastes[3][4]Drinking water, groundwater, industrial wastewater effluents[9]Water and brines[16]

Note: Detection limits and working ranges can vary depending on the specific instrumentation, sample matrix, and laboratory conditions.

Signaling Pathways and Logical Relationships

The chemical reaction underlying the widely used DPC method is a key signaling pathway for the detection of hexavalent chromium.

DPC_Reaction CrVI Cr(VI) (Hexavalent Chromium) Complex Cr(III)-Diphenylcarbazone Complex (Red-Violet) CrVI->Complex Oxidizes DPC 1,5-Diphenylcarbazide (Colorless) DPC->Complex Reduces Cr(VI) to Cr(III) and complexes Acid Acidic Solution

References

Troubleshooting & Optimization

Preventing agglomeration in Calcium chromate dihydrate precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing agglomeration during the precipitation of calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O).

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Excessive Agglomeration of the Precipitate

Agglomerated particles can be difficult to filter, wash, and may lead to inconsistencies in final product specifications.

Potential Cause Recommended Solution
High Supersaturation Decrease the concentration of the reactant solutions (e.g., calcium chloride and sodium chromate). A slower rate of reactant addition with vigorous, uniform stirring will also help maintain a lower level of supersaturation.
Inadequate Agitation Ensure efficient and consistent stirring throughout the precipitation process. Use a mechanical stirrer to maintain a homogeneous solution and prevent localized areas of high supersaturation. High-shear mixing can be particularly effective in breaking up nascent agglomerates.[1][2]
Suboptimal Temperature Control the reaction temperature. Lower temperatures can slow the precipitation rate, allowing for more orderly crystal growth and reducing the likelihood of agglomeration. However, excessively low temperatures may make the process economically unfeasible.[3] Conversely, higher temperatures can sometimes lead to the formation of more regular and stronger agglomerates if not carefully controlled.[4][5]
Inappropriate pH The pH of the solution can significantly impact particle surface charge and, consequently, the tendency for particles to agglomerate.[6][7] A pH range of 6.5-7.0 has been noted for the formation of the dihydrate.[3] It is crucial to monitor and control the pH throughout the precipitation.
Absence of Anti-Agglomeration Agents Consider the use of additives. Surfactants or polymers can adsorb to the surface of growing crystals, creating a physical barrier (steric hindrance) or electrostatic repulsion that prevents particles from sticking together.[8][9][10][11][12]

Issue 2: Fine Particles That Are Difficult to Filter

Extremely small primary particles, even if not heavily agglomerated, can pose filtration challenges.

Potential Cause Recommended Solution
High Nucleation Rate Reduce the rate of nucleation by lowering the concentration of reactants. A slower addition rate of reactants also favors the growth of existing crystals over the formation of new nuclei.
Rapid Precipitation Lowering the reaction temperature can decrease the precipitation rate, promoting the growth of larger, more easily filterable crystals.
Insufficient Crystal Growth Time Implement a post-precipitation "aging" or "digestion" step. Allowing the precipitate to remain in the mother liquor under controlled temperature and agitation for a period (e.g., 1-24 hours) can lead to the growth of larger, more well-defined crystals through a process known as Ostwald ripening.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of agglomeration in calcium chromate dihydrate precipitation?

A1: Agglomeration is primarily caused by high supersaturation, where the rate of nucleation and particle formation is too rapid, leading to disordered growth and particles sticking together. Other contributing factors include inadequate mixing, suboptimal temperature and pH control, and the inherent surface properties of the forming crystals.[10]

Q2: How does temperature affect agglomeration and particle size?

A2: The effect of temperature can be complex. Generally, lower temperatures reduce the rate of precipitation, which can lead to larger, more well-defined primary crystals with less agglomeration.[3] Conversely, high mixing temperatures can produce smaller primary crystals.[3] However, in some systems, higher temperatures during the agglomeration process can promote the formation of denser and mechanically stronger agglomerates.[4][5] Therefore, the optimal temperature must be determined experimentally for your specific process.

Q3: Can pH be used to control agglomeration?

A3: Yes, pH is a critical parameter. The pH of the solution influences the surface charge of the precipitated particles.[6][13] By adjusting the pH, it is possible to increase electrostatic repulsion between particles, thus preventing them from agglomerating. The ideal pH should be determined to ensure both the desired product formation and minimal agglomeration. For this compound, a pH around 6.5-7.0 is often cited for its formation.[3]

Q4: What role do surfactants and other additives play in preventing agglomeration?

A4: Surfactants and certain polymers can act as crystal growth modifiers or anti-agglomeration agents.[8][9][10][12] They adsorb onto the surfaces of the growing this compound crystals. This adsorption can have two main effects: inhibiting growth on certain crystal faces, which can alter the crystal shape to one that is less prone to agglomeration, and creating a physical or electrostatic barrier that prevents particles from adhering to one another.[10][11]

Q5: How critical is the stirring or agitation rate?

A5: The rate and type of agitation are extremely critical. Vigorous and uniform stirring helps to maintain a homogeneous concentration of reactants throughout the vessel, preventing localized areas of high supersaturation where rapid nucleation and agglomeration are likely to occur.[1][10][14] High-shear mixers can be particularly effective at breaking up agglomerates as they form.[15]

Experimental Protocols

Protocol 1: Controlled Precipitation of this compound to Minimize Agglomeration

This protocol provides a general framework for the controlled precipitation of this compound. Optimal concentrations, temperatures, and addition rates should be determined experimentally.

1. Preparation of Reactant Solutions:

  • Prepare a solution of calcium chloride (e.g., 0.1 M).

  • Prepare a solution of sodium chromate or potassium chromate (e.g., 0.1 M).

2. Reaction Setup:

  • Place the calcium chloride solution in a jacketed reaction vessel equipped with a mechanical stirrer and a port for a dropping funnel or syringe pump.

  • Maintain a constant, controlled temperature in the reaction vessel (e.g., 25°C).

3. Precipitation:

  • Begin vigorous and consistent stirring of the calcium chloride solution.

  • Slowly add the sodium chromate solution dropwise to the stirred calcium chloride solution using the dropping funnel or syringe pump. A slow addition rate is crucial to maintain low supersaturation.

4. pH Monitoring and Control:

  • Monitor the pH of the reaction mixture continuously. If necessary, adjust the pH to maintain a target range (e.g., 6.5-7.0) by adding a dilute acid or base.

5. Aging the Precipitate:

  • After the addition of the sodium chromate solution is complete, continue stirring the suspension for a defined period (e.g., 1-2 hours) at the controlled temperature.

  • For further crystal maturation, the stirring can be stopped, and the precipitate can be allowed to age in the mother liquor for 12-24 hours.

6. Isolation and Drying:

  • Separate the precipitate by filtration.

  • Wash the filter cake with deionized water to remove soluble impurities.

  • Dry the product at a suitable temperature (e.g., below 200°C to prevent dehydration of the dihydrate form).

Visualizations

experimental_workflow Experimental Workflow for Controlled Precipitation prep Prepare Reactant Solutions (e.g., 0.1M CaCl2 and 0.1M Na2CrO4) setup Reaction Setup (Jacketed Vessel, Stirrer, Controlled Temp) prep->setup precip Slow, Dropwise Addition of Na2CrO4 to CaCl2 with Vigorous Stirring setup->precip ph_control Monitor and Control pH (e.g., 6.5-7.0) precip->ph_control aging Age Precipitate in Mother Liquor (1-24 hours) ph_control->aging isolate Isolate and Wash Precipitate (Filtration) aging->isolate dry Dry Product (<200°C) isolate->dry

Caption: A flowchart illustrating the key steps in a controlled precipitation experiment designed to minimize agglomeration.

References

Optimizing reaction conditions for Calcium chromate dihydrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What is the most common method for synthesizing Calcium Chromate Dihydrate?

The most prevalent and straightforward method is a metathesis (double displacement) reaction in an aqueous solution. This involves mixing a soluble calcium salt, such as calcium chloride (CaCl₂), with a soluble chromate salt, like sodium chromate (Na₂CrO₄) or potassium chromate (K₂CrO₄).[1][2][3] The less soluble this compound then precipitates out of the solution.[1]

2. My reaction yield is consistently low. What are the potential causes and solutions?

Low yield can stem from several factors related to reaction equilibrium and product solubility.

  • Incorrect Temperature: Temperature significantly influences the solubility of calcium chromate. Lower temperatures generally favor the formation and precipitation of the dihydrate form.[1]

  • Suboptimal pH: The pH of the solution affects the chemical form of the chromate ion. A basic pH is necessary to ensure the chromate ion (CrO₄²⁻) is the dominant species, rather than dichromate (Cr₂O₇²⁻), which can lead to the formation of different products.[4]

  • Incomplete Precipitation: The reaction may not have gone to completion. Ensure adequate reaction time and proper stirring to maximize precipitation.

Troubleshooting Steps:

  • Monitor and control the reaction temperature. For the metathesis reaction, consider maintaining a temperature at or below room temperature.

  • Adjust the final pH of the solution to a slightly alkaline range (e.g., pH 9-11) to favor chromate formation.[4][5]

  • Increase the reaction time or improve mixing to ensure all reactants have had a chance to form the product.

3. The final product is not the desired bright yellow powder. What could be wrong?

An off-color product often indicates the presence of impurities or an incorrect chemical form.

  • Contamination: The product may be contaminated with unreacted starting materials or side products like calcium hydroxide (B78521) or calcium carbonate.[5] This is more common in synthesis routes involving calcium hydroxide and chromic acid if conditions are not carefully controlled.[5]

  • Formation of Dichromate: If the solution is acidic, you may form calcium dichromate, which has a different color (orange-red).[6]

  • Incorrect Hydration State: The anhydrous form has a slightly different appearance and is formed by heating the dihydrate above 200°C (392°F).[1][2][7]

Troubleshooting Steps:

  • Ensure the pH is alkaline to prevent dichromate formation.[4]

  • Use high-purity starting materials to avoid contamination.

  • Carefully control the reaction temperature and avoid overheating during drying to maintain the dihydrate form.[1]

4. How can I control the particle size of the precipitated this compound?

Crystal size is primarily influenced by the rate of precipitation and the temperature of the reaction.

  • Temperature Control: Lower mixing temperatures tend to produce larger crystals, as the precipitation rate is slower, allowing for more orderly crystal growth.[8] High mixing temperatures can lead to rapid precipitation and the formation of smaller crystals.[8]

  • Reactant Concentration: The concentration of the reactant solutions can also play a role. More dilute solutions will slow the rate of precipitation.

Troubleshooting Steps:

  • For larger crystals, pre-cool the reactant solutions before mixing.

  • Experiment with different reactant concentrations to find the optimal conditions for your desired particle size.

5. What are the critical safety precautions when synthesizing this compound?

Calcium chromate, like all hexavalent chromium compounds, is highly toxic, carcinogenic, and mutagenic.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles or a face shield, and a lab coat. When handling the powder, a dust mask or respirator is essential to prevent inhalation.[3]

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhaling dust or aerosols.

  • Waste Disposal: Dispose of all waste containing hexavalent chromium according to institutional and governmental regulations. It can be reduced to the less harmful Cr(III) using a reducing agent like ascorbic acid.[3]

  • Spill Cleanup: For small spills, dampen the solid material with alcohol before transferring it to a suitable container for disposal.[9]

Data Presentation: Reaction Condition Parameters

The following tables summarize key quantitative data for different synthesis protocols.

Table 1: Metathesis Reaction (Calcium Chloride + Sodium Chromate)
ParameterValueReference
ReactantsCalcium Chloride (CaCl₂), Sodium Chromate (Na₂CrO₄)[1][2]
SolventAqueous Solution[1]
TemperatureAmbient or below[1]
Product FormPrecipitate of CaCrO₄·2H₂O[2]
Table 2: Chromic Acid Neutralization
ParameterValueReference
ReactantsChromic Acid (CrO₃), Calcium Hydroxide (Ca(OH)₂)[5]
TemperatureMaintain below 20°C, preferably below 5°C[5]
pHAdjust to ~9.0 with excess Ca(OH)₂[5]
Key FeatureExothermic reaction requiring careful cooling[5]
Product FormPrecipitates upon heating the filtered solution[5]
Table 3: Ammonium (B1175870) Chromate Reaction
ParameterValueReference
ReactantsAmmonium Chromate ((NH₄)₂CrO₄), Calcium Hydroxide (Ca(OH)₂)[4]
Temperature60°C to 90°C (preferably 65°C to 70°C)[4]
pHMaintained between 7 and 11 (final pH 10-11)[4]
Key FeatureMinimizes carbonate impurities in the final product[4]
Product FormImmediate yellow precipitate[4]

Experimental Protocols

Protocol 1: Synthesis via Metathesis Reaction

This protocol is based on the reaction: Na₂CrO₄ + CaCl₂ → CaCrO₄↓ + 2 NaCl.[2]

  • Prepare Reactant Solutions:

    • Prepare a solution of sodium chromate (Na₂CrO₄) in deionized water.

    • Prepare a stoichiometric equivalent solution of calcium chloride (CaCl₂) in deionized water.

  • Reaction/Precipitation:

    • While stirring vigorously, slowly add the calcium chloride solution to the sodium chromate solution at room temperature.

    • A bright yellow precipitate of this compound will form immediately.[1]

  • Isolation and Purification:

    • Continue stirring the mixture for a designated period (e.g., 30-60 minutes) to ensure the reaction is complete.

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate several times with deionized water to remove soluble byproducts (NaCl).

    • Wash the final product with a solvent like alcohol to aid in drying.

  • Drying:

    • Dry the collected solid in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to avoid dehydration. The dihydrate loses its water of hydration at approximately 200°C.[7]

Protocol 2: Synthesis via Ammonium Chromate and Calcium Hydroxide

This protocol is based on the reaction: (NH₄)₂CrO₄ + Ca(OH)₂ → CaCrO₄↓ + 2NH₃ + 2H₂O.[4]

  • Prepare Reactant Solutions:

    • Prepare an aqueous solution of ammonium chromate ((NH₄)₂CrO₄).

    • Prepare a suspension (slurry) of freshly slaked lime (calcium hydroxide, Ca(OH)₂) by reacting calcium oxide (CaO) with water.

  • Reaction/Precipitation:

    • Heat the ammonium chromate solution to between 65°C and 70°C.[4]

    • Slowly add the calcium hydroxide slurry to the heated ammonium chromate solution while stirring. The rate of addition should be controlled to maintain the reaction temperature.

    • A yellow precipitate will form immediately. Monitor the pH and continue adding the slurry until the pH of the mixture is between 10 and 11.[4]

  • Isolation and Purification:

    • Allow the reaction to proceed for an additional 15-30 minutes at temperature.

    • Collect the precipitate by vacuum filtration.

    • Wash the collected solid thoroughly with deionized water.

  • Drying:

    • Dry the product in an oven at a temperature well below 200°C (e.g., 110-140°C) to yield the anhydrous form for applications like thermal batteries, or at a lower temperature to retain the dihydrate structure.[10][11]

Visualizations

Synthesis Workflow Diagram

G cluster_0 Method 1: Metathesis Reaction cluster_1 Method 2: Ammonium Chromate Reaction cluster_2 Downstream Processing A1 Prepare Aqueous Na₂CrO₄ Solution A3 Mix Solutions (Room Temp) A1->A3 A2 Prepare Aqueous CaCl₂ Solution A2->A3 A4 Precipitation of CaCrO₄·2H₂O A3->A4 C1 Filter Precipitate A4->C1 B1 Prepare (NH₄)₂CrO₄ Solution B3 Heat (NH₄)₂CrO₄ to 65-70°C B1->B3 B2 Prepare Ca(OH)₂ Slurry B4 Add Ca(OH)₂ Slurry (pH 10-11) B2->B4 B3->B4 B5 Precipitation of CaCrO₄ B4->B5 B5->C1 C2 Wash with Deionized Water C1->C2 C3 Dry Product (<200°C) C2->C3 C4 Final Product: CaCrO₄·2H₂O C3->C4

Caption: General experimental workflows for two common methods of Calcium Chromate synthesis.

Troubleshooting Logic Diagram

G cluster_yield Low Yield cluster_color Incorrect Product Color cluster_particle Poor Particle Size start Start Synthesis issue Problem Encountered? start->issue y1 Check Reaction Temperature issue->y1 Yes (Low Yield) c1 Check pH for Acidity (Dichromate Formation) issue->c1 Yes (Off-Color) p1 Decrease Mixing Temperature (For Larger Crystals) issue->p1 Yes (Particle Size) end Successful Synthesis issue->end No y2 Verify Final pH (Should be alkaline) y1->y2 y3 Increase Reaction Time y2->y3 y3->start Retry c2 Analyze for Impurities c1->c2 c3 Check Drying Temperature (Anhydrous Formation >200°C) c2->c3 c3->start Retry p2 Adjust Reactant Concentration p1->p2 p2->start Retry

Caption: A decision tree for troubleshooting common issues in Calcium Chromate synthesis.

References

Technical Support Center: Calcium Chromate Dihydrate (CaCrO4·2H2O) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers and scientists encountering issues, particularly low yield, during the synthesis of calcium chromate (B82759) dihydrate (CaCrO4·2H2O).

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction for synthesizing CaCrO4·2H2O?

The most common laboratory synthesis involves a salt metathesis (double displacement) reaction between a soluble sodium chromate solution and a soluble calcium chloride solution.[1][2] The low solubility of calcium chromate in water drives the reaction, causing it to precipitate out as the dihydrate form.[3]

The balanced chemical equation is: Na2CrO4 (aq) + CaCl2 (aq) → CaCrO4·2H2O (s)↓ + 2 NaCl (aq)[1]

Q2: My final product isn't a vibrant yellow. What does an off-color indicate?

The expected product, CaCrO4·2H2O, is a yellow powder.[4] An orange or brownish tint could indicate the presence of dichromate species, which can form under acidic pH conditions. Contamination from starting materials or side products can also affect the color.

Q3: How critical is temperature control during the synthesis?

Temperature is a key parameter. The precipitation of CaCrO4·2H2O is exothermic. While some procedures are performed at ambient temperature, others may use elevated temperatures (e.g., 60-90°C) to control crystal size and morphology.[5] However, it is crucial to avoid temperatures exceeding 200°C during the drying phase, as this will cause the dihydrate to lose its water of crystallization, converting it to the anhydrous form and causing a corresponding mass loss.[1][3] Interestingly, unlike many solids, the solubility of calcium chromate decreases as temperature increases.[6]

Q4: What is the role of pH in the synthesis?

The pH of the reaction medium is critical as it affects the chromate ion speciation.[3]

  • Alkaline or Neutral pH (≥ 7): Favors the desired chromate ion (CrO₄²⁻), leading to the precipitation of CaCrO₄.

  • Acidic pH (< 7): Promotes the formation of the more soluble dichromate ion (Cr₂O₇²⁻), which can remain in solution and significantly reduce the yield of the desired product. One patented process notes the reaction completes at a pH of 10-11.[5]

Q5: What are the primary safety concerns when handling calcium chromate?

Calcium chromate, like all hexavalent chromium compounds, is classified as highly toxic, carcinogenic, and mutagenic.[4] Direct contact can cause skin and eye irritation, while inhalation of the powder is extremely hazardous.[4][7] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide for Low Yield

Problem: Little to no precipitate forms upon mixing reactants.

Question: I've mixed aqueous solutions of sodium chromate and calcium chloride, but I'm not seeing the expected yellow precipitate. What went wrong?

Answer: This issue typically points to a problem with the initial reactants or their concentrations.

  • Potential Cause 1: Incorrect Stoichiometry. The molar ratio of reactants was incorrect.

    • Solution: Recalculate the masses of Na₂CrO₄ and CaCl₂ needed to ensure a 1:1 molar ratio. It is common practice to use a slight excess (2-5%) of the calcium chloride solution to ensure the complete precipitation of the more hazardous chromate ions.[3]

  • Potential Cause 2: Low Reactant Concentration. The solutions are too dilute, and the concentration of Ca²⁺ and CrO₄²⁻ ions is below the threshold required to exceed the solubility product (Ksp).

    • Solution: Increase the concentration of your reactant solutions. Refer to the solubility data in the tables below to ensure your final mixture will be supersaturated.

  • Potential Cause 3: Incorrect Reagents. One or both of the starting materials may be incorrect or degraded.

    • Solution: Verify the identity and purity of your starting materials (e.g., using fresh, unopened containers).

G cluster_prep Reactant Preparation cluster_reaction Reaction & Observation cluster_troubleshoot Troubleshooting Path prep_Na2CrO4 Prepare Na2CrO4 (aq) mix Mix Solutions prep_Na2CrO4->mix prep_CaCl2 Prepare CaCl2 (aq) prep_CaCl2->mix observe Observe for Precipitate mix->observe check_stoich Verify Stoichiometry (1:1 molar ratio) observe->check_stoich No check_conc Check Concentrations (Is product Ksp exceeded?) observe->check_conc No check_reagents Verify Reagent Identity observe->check_reagents No success Yellow Precipitate Forms observe->success Yes

Caption: Workflow for diagnosing a failure of precipitate formation.

Problem: The final product mass is significantly lower than the theoretical yield.

Question: I successfully formed a precipitate, but after filtering, washing, and drying, my final yield is very low. Where could the product have been lost?

Answer: Product loss during the workup and isolation stages is the most common cause of low yield. The key is understanding that CaCrO₄·2H₂O is not completely insoluble.

  • Potential Cause 1: Excessive Washing. Washing the filtered solid with large volumes of deionized water can dissolve a significant portion of the product.

    • Solution: Wash the precipitate with a minimal amount of cold deionized water. Using ice-cold water reduces the product's solubility. Alternatively, wash with a solvent in which CaCrO₄ is insoluble, such as alcohol.[8]

  • Potential Cause 2: Acidic Wash Water. If the water used for washing is slightly acidic, it can convert the chromate to the more soluble dichromate, leading to product loss.

    • Solution: Ensure the wash solution is neutral (pH 7).

  • Potential Cause 3: Overheating During Drying. Drying the product at temperatures significantly above 100°C (but below 200°C) can prematurely drive off some of the water of hydration, reducing the final mass. Drying above 200°C will lead to complete conversion to the anhydrous form.[3]

    • Solution: Dry the product at a moderate temperature (e.g., 60-80°C) under vacuum until a constant weight is achieved. This is sufficient to remove surface moisture without affecting the water of crystallization.

  • Potential Cause 4: Incomplete Precipitation. The reaction may not have gone to completion before filtration.

    • Solution: Allow the reaction mixture to stir for an adequate amount of time (e.g., 30-60 minutes) to ensure maximum precipitation before proceeding to filtration.

G start Low Final Yield Observed q1 How was the product washed? start->q1 a1_1 Large volume of water q1->a1_1 a1_2 Minimal cold water / alcohol q1->a1_2 r1 High probability of loss due to dissolution. a1_1->r1 q2 What was the drying temperature? a1_2->q2 a2_1 > 100°C (esp. > 200°C) q2->a2_1 a2_2 < 100°C (e.g., 60-80°C) q2->a2_2 r2 High probability of mass loss due to dehydration. a2_1->r2 q3 Was the reaction pH acidic? a2_2->q3 a3_1 Yes or Unknown q3->a3_1 a3_2 Neutral / Alkaline q3->a3_2 r3 Yield loss from formation of soluble dichromate. a3_1->r3

Caption: Troubleshooting logic for diagnosing the cause of low product yield.

Data Presentation

Table 1: Physicochemical Properties of Calcium Chromate
PropertyValueSource
Chemical FormulaCaCrO₄·2H₂ON/A
Molar Mass (Dihydrate)192.12 g/mol Calculated
Molar Mass (Anhydrous)156.07 g/mol [9]
AppearanceYellow Powder[8]
Dehydration Temperature~200 °C[1][3]
Table 2: Solubility Data
CompoundSolubility Product (Ksp) at 25°CSolubility in WaterSource
CaCrO₄7.1 x 10⁻⁴4.12 g/L[9][10][11]
CaCrO₄·2H₂ON/AHigher than anhydrous form[3]

Experimental Protocols

Protocol: Synthesis of CaCrO₄·2H₂O via Salt Metathesis

This protocol is a representative example. Researchers should adapt it based on their specific needs and scale.

  • Reactant Preparation:

    • Solution A: Prepare a 1.0 M solution of sodium chromate (Na₂CrO₄) by dissolving 161.97 g in deionized water to make a final volume of 1 L.

    • Solution B: Prepare a 1.05 M solution of calcium chloride (CaCl₂) by dissolving 116.53 g of anhydrous CaCl₂ in deionized water to make a final volume of 1 L. (This represents a 5% molar excess).

  • Reaction/Precipitation:

    • In a beaker equipped with a magnetic stirrer, place a defined volume of Solution A (e.g., 100 mL).

    • While stirring vigorously, slowly add the corresponding volume of Solution B (100 mL) dropwise using a dropping funnel.

    • A yellow precipitate of CaCrO₄·2H₂O should form immediately.[3]

    • Continue stirring the mixture at room temperature for 30-60 minutes to ensure the reaction goes to completion.

  • Isolation:

    • Set up a Büchner funnel with an appropriate filter paper for vacuum filtration.

    • Pour the reaction slurry into the funnel and apply vacuum to separate the solid precipitate from the supernatant.

  • Washing:

    • With the vacuum off, add a small volume (e.g., 2 x 15 mL for a 100 mL reaction) of ice-cold deionized water to the filter cake. Gently slurry the solid.

    • Reapply the vacuum to pull the wash water through.

    • Repeat the washing step with a small volume (e.g., 2 x 15 mL) of ethanol (B145695) or isopropanol (B130326) to help displace the water and expedite drying.

  • Drying:

    • Carefully transfer the filter cake to a pre-weighed watch glass.

    • Dry the product in a vacuum oven at 60-80°C until a constant mass is recorded. Avoid temperatures above 200°C.[3]

  • Yield Calculation:

    • Weigh the final, dried product.

    • Calculate the theoretical yield based on the limiting reagent (Na₂CrO₄).

    • Determine the percentage yield: (Actual Yield / Theoretical Yield) * 100%.

References

Technical Support Center: Calcium Chromate Dihydrate Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of calcium chromate dihydrate in water?

A1: The solubility of this compound is temperature-dependent. It is more soluble in colder water and its solubility decreases as the temperature rises.[1] For instance, at 20°C, the solubility is 16.3 g/100 mL, which decreases to 18.2 g/100 mL at 40°C.[2]

Q2: How does pH affect the stability of this compound solutions?

A2: this compound is more soluble in acidic and strongly alkaline solutions.[3] In acidic conditions (pH 1.92 to 4.07), its dissolution can reach 100%.[3] In alkaline solutions, the dissolution also increases, particularly at a pH above 8.5.[3] This is due to the equilibrium shift between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions in acidic solutions.

Q3: What is the appearance of a properly prepared aqueous solution of this compound?

A3: A properly prepared solution should be a clear, bright yellow liquid, free of any precipitates or cloudiness. The yellow color is characteristic of the chromate ion in solution.

Q4: What are the primary safety concerns when working with this compound?

A4: this compound is a hexavalent chromium compound and is considered highly toxic, carcinogenic, and mutagenic.[2][4] It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator to avoid inhalation of the powder.[4] It should be stored away from acidic vapors.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms in the solution upon standing. Temperature Fluctuation: The solubility of this compound decreases with increasing temperature. If the solution was prepared at a lower temperature and then warmed, precipitation may occur.[1]Store the solution at a constant, cool temperature. If warming is necessary for an experiment, be aware of the potential for precipitation.
Change in pH: A shift in the solution's pH towards neutral can decrease solubility and cause precipitation, especially if the initial solution was acidic or strongly alkaline.[3]Ensure the pH of the solution is maintained within the desired range for stability. Use a suitable buffer system if necessary.
Supersaturation: The initial preparation may have exceeded the solubility limit at that temperature.Prepare the solution by carefully adding the solute to the solvent in small portions, ensuring each portion dissolves completely before adding the next. Do not exceed the known solubility limit for the intended storage temperature.
The solution color changes from yellow to orange or green. Acidification: The yellow chromate ion (CrO₄²⁻) can convert to the orange dichromate ion (Cr₂O₇²⁻) in acidic conditions.Check and adjust the pH of the solution. A return to a more alkaline pH should shift the equilibrium back to the chromate ion, restoring the yellow color.
Reduction of Chromium(VI): The presence of reducing agents can reduce Cr(VI) to Cr(III), which typically has a green color.[2]Ensure all glassware is scrupulously clean and that no contaminants that could act as reducing agents are introduced into the solution.
The solid material does not fully dissolve. Insufficient Solvent: The amount of this compound exceeds its solubility limit for the volume of water used.Refer to the solubility data and add more solvent to ensure the concentration is below the saturation point at the working temperature.
Low Temperature: While solubility is higher at lower temperatures, the rate of dissolution may be slower.Gently agitate the solution for a longer period. A slight, controlled warming can increase the dissolution rate, but be mindful of the potential for precipitation upon cooling if the solution becomes supersaturated.

Data Presentation

Table 1: Solubility of Calcium Chromate Forms in Water at Different Temperatures

Temperature (°C)This compound ( g/100 mL)Calcium Chromate Anhydrous ( g/100 mL)
013.0[5]4.5[2]
2016.3[2]2.25[2]
4018.2[2]-
606.1[5]-
804.4[5]-
1003.2[5]-

Table 2: Effect of pH on Calcium Chromate Dissolution

pH RangeObservation
1.92 - 4.07Dissolution can reach 100% in H₂SO₄ solution.[3]
5.48 - 7.26Dissolution drops to 50-55% in H₂SO₄ solution.[3]
8.5 - 12.0Dissolution gradually increases in NaOH solution.[3]

Experimental Protocols

Protocol for Preparing a Stable Saturated Aqueous Solution of this compound

  • Determine the Target Concentration: Based on the intended storage or experimental temperature, consult the solubility data in Table 1 to determine the saturation limit.

  • Solvent Preparation: Use deionized or distilled water. If a specific pH is required for stability, prepare the appropriate buffer solution.

  • Dissolution:

    • Measure the desired volume of water or buffer into a clean beaker equipped with a magnetic stirrer.

    • Place the beaker on a magnetic stir plate and begin gentle agitation.

    • Slowly add pre-weighed this compound powder to the vortex of the stirred liquid. Add the solid in small increments.

    • Allow each increment to fully dissolve before adding the next. This will help prevent the formation of clumps and localized supersaturation.

  • Equilibration: Once all the solid has been added, continue to stir the solution for at least one hour at a constant temperature to ensure it reaches equilibrium.

  • Filtration (Optional): If a perfectly saturated solution free of any undissolved microparticles is required, filter the solution through a 0.22 µm or 0.45 µm filter.

  • Storage: Store the solution in a tightly sealed, clearly labeled container at a constant, cool temperature and protected from light.

Visualizations

experimental_workflow Experimental Workflow for Preparing a Stable Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps start Start determine_conc Determine Target Concentration (from solubility data) start->determine_conc Step 1 prep_solvent Prepare Solvent (Water or Buffer) determine_conc->prep_solvent Step 2 add_solid Slowly Add CaCrO4·2H2O to Stirred Solvent prep_solvent->add_solid Step 3 dissolve Ensure Complete Dissolution of Each Increment add_solid->dissolve Iterative equilibrate Equilibrate for 1 hour at Constant Temperature dissolve->equilibrate Step 4 filter Filter Solution (Optional, 0.22 µm) equilibrate->filter Step 5 store Store in a Sealed Container (Cool, Dark Place) filter->store Step 6 end End store->end

Caption: Workflow for preparing a stable aqueous solution.

stability_factors Factors Affecting this compound Solution Stability center Stable CaCrO4·2H2O Aqueous Solution precipitate Precipitation of CaCrO4 center->precipitate Leads to dichromate Formation of Dichromate (Cr2O7^2-) (Orange Color) center->dichromate Leads to dissolution Increased Dissolution center->dissolution Leads to reduction Reduction to Cr(III) (Green Color) center->reduction Leads to temp Increased Temperature temp->center Decreases Solubility acid Acidic pH (e.g., < 6) acid->center Increases Solubility alkali Strongly Alkaline pH (e.g., > 8.5) alkali->center Increases Solubility reducing Reducing Agents reducing->center Causes Decomposition

Caption: Factors influencing the stability of the solution.

References

Minimizing impurities in the synthesis of Calcium chromate dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of calcium chromate dihydrate, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incorrect pH: If the pH is too acidic (below 6), the solubility of calcium chromate increases, leading to product loss in the filtrate.[1]Maintain the pH of the reaction mixture between 6.9 and 10.6. For syntheses involving ammonium (B1175870) chromate and calcium hydroxide (B78521), a final pH of 10-11 is recommended to ensure the formation of the chromate rather than the dichromate.[2]
Incomplete Reaction: Insufficient reaction time may not allow for the complete precipitation of the product.Allow for a digestion period of 1 to 2 hours after mixing the reactants to promote crystal growth and complete the reaction.[1]
Suboptimal Temperature: Reaction temperature can affect reaction kinetics and product solubility.For the reaction of ammonium chromate with calcium hydroxide, maintain a temperature between 65°C and 75°C.[2] In the chromic acid-calcium hydroxide reaction, cooling the solution to below 5°C during the addition of calcium hydroxide can improve the yield.
Product Contaminated with Calcium Carbonate (CaCO₃) Use of Aged Calcium Hydroxide: Calcium hydroxide (slaked lime) can react with atmospheric carbon dioxide to form calcium carbonate.Use freshly slaked lime (calcium hydroxide) prepared by reacting calcium oxide with water immediately before use. This minimizes exposure to CO₂ and subsequent carbonate formation.[2]
Product Contaminated with Calcium Dichromate (CaCr₂O₇) Acidic Reaction Conditions: In acidic solutions, the chromate ion (CrO₄²⁻) is in equilibrium with the dichromate ion (Cr₂O₇²⁻). A lower pH will favor the formation of dichromate.[3]Ensure the final pH of the reaction mixture is in the alkaline range (pH > 7), preferably between 10 and 11, to favor the formation of the chromate ion.[2][3]
Product Contaminated with Calcium Hydroxide (Ca(OH)₂) Excess Calcium Hydroxide: Adding a significant excess of calcium hydroxide as the precipitating agent will result in its presence in the final product.While a slight excess (2-5%) of the calcium-containing reagent can ensure complete consumption of the chromate ions, a large excess should be avoided.[1]
Bright Yellow Precipitate Fails to Form Incorrect Starting Materials: The use of incorrect or impure starting materials will prevent the desired reaction from occurring.Verify the identity and purity of the starting materials, such as calcium chloride and sodium chromate.[1]
Highly Acidic Conditions: Extremely low pH can prevent the precipitation of calcium chromate.Adjust the pH of the reaction mixture to the optimal range of 6.9 to 10.6.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing high-purity this compound?

A1: The most common method is the metathesis reaction between a soluble calcium salt, such as calcium chloride (CaCl₂), and a soluble chromate salt, like sodium chromate (Na₂CrO₄), in an aqueous solution.[1] Another reliable method involves the reaction of ammonium chromate with freshly slaked calcium hydroxide, which has been shown to produce calcium chromate with a purity of 96% or higher.[2]

Q2: How critical is the pH during the synthesis, and how can I control it?

A2: The pH is a critical parameter that significantly influences product purity and yield.[1] An acidic pH (<6) can lead to the formation of soluble calcium dichromate, reducing the yield, while an excessively basic pH can result in contamination with calcium hydroxide.[1][3] The optimal pH range is generally between 6.9 and 10.6.[1] For the ammonium chromate and calcium hydroxide method, the final pH should be between 10 and 11.[2] The pH can be monitored using a pH meter and adjusted by the controlled addition of the acidic or basic reactants.

Q3: What is the optimal temperature for the synthesis of this compound?

A3: The optimal temperature can vary depending on the specific synthesis route. For the reaction of ammonium chromate with calcium hydroxide, a temperature range of 65-75°C is recommended.[2] In the case of the chromic acid and calcium hydroxide reaction, it is beneficial to cool the reaction mixture to below 5°C during the addition of calcium hydroxide to control the exothermic reaction and improve the yield.

Q4: How can I remove soluble impurities from my final product?

A4: Thorough washing of the precipitate is crucial for removing soluble impurities such as sodium chloride (a common byproduct). Multiple washes with distilled or deionized water are recommended.[1] Filtration, for instance, using a Buchner funnel with vacuum, should be performed after the digestion and washing steps.[2]

Q5: What is the best way to dry the this compound product?

A5: The dihydrate loses its water of hydration at approximately 200°C to form the anhydrous compound.[1] For drying the dihydrate, a lower temperature should be used to avoid dehydration. Oven drying at around 110°C is a suitable method.[2] For applications requiring the anhydrous form, heating to 200°C is necessary.[1]

Experimental Protocols

Protocol 1: Synthesis via Metathesis Reaction

This protocol is based on the reaction between calcium chloride and sodium chromate.

Materials:

  • Calcium chloride (CaCl₂)

  • Sodium chromate (Na₂CrO₄)

  • Distilled or deionized water

Procedure:

  • Prepare separate aqueous solutions of calcium chloride and sodium chromate.

  • Slowly add the calcium chloride solution to the sodium chromate solution with constant stirring. A bright yellow precipitate of this compound will form immediately.[1]

  • Adjust the pH of the mixture to be within the 6.9 to 10.6 range.[1]

  • Continue stirring the mixture for a digestion period of 1-2 hours to allow for crystal growth.[1]

  • Filter the precipitate using a Buchner funnel under vacuum.

  • Wash the precipitate several times with distilled water to remove soluble byproducts like sodium chloride.

  • Dry the purified this compound in an oven at 110°C to a constant weight.[2]

Protocol 2: High-Purity Synthesis via Ammonium Chromate and Calcium Hydroxide

This protocol is adapted from a method known to produce high-purity calcium chromate.[2]

Materials:

  • Chromium trioxide (CrO₃)

  • Ammonium hydroxide (NH₄OH)

  • Calcium oxide (CaO)

  • Water

Procedure:

  • Preparation of Ammonium Chromate Solution:

    • Dissolve chromium trioxide in water.

    • Slowly add ammonium hydroxide to the chromium trioxide solution. The rate of addition should be controlled to maintain the reaction temperature between 65°C and 75°C. Continue adding until a pH of approximately 7 is reached.

  • Preparation of Calcium Hydroxide Suspension:

    • Immediately before use, slake calcium oxide by adding it to water to form a suspension of calcium hydroxide (freshly slaked lime).

  • Precipitation of Calcium Chromate:

    • Add the freshly prepared calcium hydroxide suspension to the ammonium chromate solution. The rate of addition should be controlled to maintain the temperature between 65°C and 70°C.

    • Continue the addition until the pH of the reaction mixture is between 10 and 11. A yellow precipitate of calcium chromate will form.

  • Digestion and Purification:

    • Digest the precipitate by stirring for one hour.

    • Filter the precipitate using a Buchner funnel under vacuum.

    • Wash the collected solid thoroughly with distilled water.

  • Drying:

    • Dry the final product in an oven at 110°C.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Purification prep_ca Prepare Calcium Salt Solution (e.g., CaCl₂) mix Mix Reactants & Control pH (6.9-10.6) prep_ca->mix prep_cr Prepare Chromate Salt Solution (e.g., Na₂CrO₄) prep_cr->mix digest Digest Precipitate (1-2 hours) mix->digest filter Filter Precipitate digest->filter wash Wash with Deionized Water filter->wash dry Dry at 110°C wash->dry product High-Purity CaCrO₄·2H₂O dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_impurities start Impurity Detected in Calcium Chromate Product q_impurity What is the nature of the impurity? start->q_impurity impurity_carbonate Calcium Carbonate (CaCO₃) q_impurity->impurity_carbonate White, acid-soluble impurity_dichromate Calcium Dichromate (CaCr₂O₇) q_impurity->impurity_dichromate Orange/red tint impurity_hydroxide Calcium Hydroxide (Ca(OH)₂) q_impurity->impurity_hydroxide Excessively basic cause_carbonate Cause: Reaction with atmospheric CO₂ impurity_carbonate->cause_carbonate cause_dichromate Cause: Acidic reaction conditions (pH < 7) impurity_dichromate->cause_dichromate cause_hydroxide Cause: Excess of calcium-containing reactant impurity_hydroxide->cause_hydroxide solution_carbonate Solution: Use freshly slaked lime cause_carbonate->solution_carbonate solution_dichromate Solution: Maintain final pH between 10 and 11 cause_dichromate->solution_dichromate solution_hydroxide Solution: Use only a slight excess (2-5%) of Ca reactant cause_hydroxide->solution_hydroxide

Caption: Troubleshooting decision tree for common impurities.

References

Technical Support Center: Synthesis and Purification of Calcium Chromate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing calcium chromate dihydrate?

A1: The most prevalent laboratory method is the salt metathesis reaction between a soluble calcium salt, such as calcium chloride (CaCl₂), and a soluble chromate salt, like sodium chromate (Na₂CrO₄) or potassium chromate (K₂CrO₄), in an aqueous solution.[1][2] This reaction leads to the precipitation of the bright yellow this compound.

Q2: What are the primary impurities of concern in synthesized this compound?

A2: Common impurities can include unreacted starting materials (e.g., calcium chloride, sodium chromate), byproducts like sodium chloride, and other calcium salts such as calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂), especially if methods involving lime are used.[1][3][4] The presence of calcium dichromate can also be an issue if the reaction conditions are too acidic.[3]

Q3: What is the importance of pH control during the synthesis?

A3: pH is a critical parameter that significantly influences the purity and yield of this compound.[1] Acidic conditions (pH below 6) can increase the solubility of calcium chromate, leading to lower yields, and may favor the formation of dichromate ions.[1][5][6] Conversely, excessively alkaline conditions can promote the precipitation of calcium hydroxide as an impurity.[1] The optimal pH range is generally between 6.9 and 10.6, depending on the specific synthetic route.[1]

Q4: How should the final product be properly dried?

A4: Proper drying is crucial to obtain the desired dihydrate form and to remove any residual moisture. The dihydrate loses its water of crystallization at around 200°C to form the anhydrous salt.[1][2] For industrial applications, tray-type dryers are used at temperatures between 110-150°C for 4-24 hours.[1] For laboratory preparations, drying at 110°C is a common practice.[7] It is important to note that prolonged or excessively high-temperature drying will lead to the formation of the anhydrous form.[8]

Q5: What are the key safety precautions when working with calcium chromate?

A5: Calcium chromate, like all hexavalent chromium compounds, is classified as toxic, carcinogenic, and mutagenic.[2][9] Inhalation of the dust can cause respiratory irritation and long-term health risks, including lung cancer.[10][11] Skin contact may lead to dermatitis and ulcers.[12] Always handle calcium chromate in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Precipitate 1. Reaction pH is too acidic, increasing the solubility of calcium chromate.[1][5]2. Incomplete reaction due to insufficient reaction time or poor mixing.3. Use of incorrect stoichiometric ratios of reactants.1. Monitor and adjust the pH of the reaction mixture to the optimal range (typically 6.9-10.6) using a suitable base (e.g., dilute NaOH).[1]2. Increase the reaction/digestion time to 1-2 hours with continuous stirring to ensure complete precipitation.[1]3. Carefully calculate and measure the molar equivalents of the reactants.
Precipitate is Pale Yellow or Off-White 1. Presence of calcium hydroxide or calcium carbonate impurities.[1][3]2. Incomplete conversion to chromate, possibly due to localized high pH.1. Ensure the pH is not excessively alkaline.[1] Wash the precipitate thoroughly with deionized water to remove soluble impurities.2. Improve mixing during the addition of reagents. Consider using a method that minimizes carbonate impurities, such as the reaction of ammonium (B1175870) chromate with calcium hydroxide.[13]
Final Product Contains Soluble Impurities (e.g., NaCl) 1. Inadequate washing of the precipitate.1. Wash the filtered precipitate multiple times with deionized water.[1] To confirm the removal of chloride ions, test the filtrate with a silver nitrate (B79036) solution; the absence of a white precipitate (AgCl) indicates successful removal.[7]
Formation of an Orange or Reddish Precipitate 1. The reaction medium is too acidic, leading to the formation of dichromate (Cr₂O₇²⁻) species.[6]1. Increase the pH of the reaction solution to the neutral or slightly alkaline range to shift the equilibrium back to the chromate (CrO₄²⁻) ion.[14]
Difficulty in Filtering the Precipitate 1. Very fine particle size of the precipitate.1. Allow the precipitate to digest in the mother liquor for a period (e.g., 1-2 hours) to encourage crystal growth and improve filterability.[1]2. Use a finer porosity filter paper or a Buchner funnel with vacuum filtration.[13]

Experimental Protocols

Method 1: Synthesis via Salt Metathesis

This method is based on the reaction between calcium chloride and sodium chromate.

Materials:

  • Calcium chloride (CaCl₂)

  • Sodium chromate (Na₂CrO₄)

  • Deionized water

Procedure:

  • Prepare a solution of calcium chloride by dissolving a specific molar amount in deionized water.

  • Separately, prepare a stoichiometric equivalent solution of sodium chromate in deionized water.

  • Slowly add the calcium chloride solution to the sodium chromate solution with constant stirring. A bright yellow precipitate of this compound will form immediately.[1]

  • Continue stirring the mixture for 1-2 hours to allow for complete precipitation and crystal growth (digestion).[1]

  • Monitor the pH of the solution and maintain it within the 7-9 range.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate several times with deionized water to remove soluble byproducts like sodium chloride.

  • Dry the purified this compound in an oven at 110°C until a constant weight is achieved.[7]

Method 2: Synthesis using Chromic Acid and Calcium Hydroxide

This method involves the neutralization of chromic acid with calcium hydroxide.[7]

Materials:

  • Chromium trioxide (CrO₃)

  • Calcium hydroxide (Ca(OH)₂)

  • Deionized water

Procedure:

  • Carefully dissolve chromium trioxide (1.19 moles) in 250 mL of deionized water to form chromic acid. Caution: This reaction is exothermic.

  • Prepare a slurry of calcium hydroxide (1.02 moles) in 200 mL of deionized water.[7]

  • Slowly add the calcium hydroxide slurry to the chromic acid solution while vigorously stirring. Maintain the reaction temperature between 70-75°C.[7]

  • A yellow precipitate will form. After the addition is complete, allow the mixture to digest for approximately 2 hours.[7]

  • Check the final pH. If it is below 6, the yield may be reduced due to the solubility of calcium chromate in acidic solutions.[7]

  • Filter the precipitate using vacuum filtration, wash thoroughly with hot deionized water, and dry at 110°C.[7]

Purity Assessment

The purity of the synthesized this compound can be assessed using various analytical techniques:

  • Titration: Redox titration can be used to determine the chromate content.[14]

  • ICP-OES/ICP-MS: Inductively Coupled Plasma - Optical Emission Spectrometry or Mass Spectrometry can be used to quantify the calcium and chromium content and to detect trace metallic impurities.[15][16][17]

  • XRD: X-ray Diffraction can be used to confirm the crystalline phase of the dihydrate and identify any crystalline impurities.[12][18]

  • TGA: Thermogravimetric Analysis can determine the water content and the thermal stability of the dihydrate.[19][20]

Visualizing the Process

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Experimental Workflow for this compound Synthesis A Reactant Preparation B Precipitation Reaction A->B Mix Reactants C Digestion B->C Allow Crystal Growth D Filtration C->D Separate Solid E Washing D->E Remove Impurities F Drying E->F Remove Water G Purity Analysis F->G Characterize Product

Caption: A flowchart of the synthesis and purification process.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting common issues during synthesis.

G Troubleshooting Logic for Synthesis Issues Start Problem Encountered LowYield Low Yield? Start->LowYield OffColor Off-Color Precipitate? LowYield->OffColor No CheckpH Check & Adjust pH LowYield->CheckpH Yes CheckAlkalinity Check for Excess Alkalinity OffColor->CheckAlkalinity Yes End Problem Resolved OffColor->End No IncreaseTime Increase Digestion Time CheckpH->IncreaseTime IncreaseTime->End CheckWashing Improve Washing CheckWashing->End CheckAlkalinity->CheckWashing

References

Technical Support Center: Overcoming Calcium Chromate Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and protocols to address solubility issues encountered during experiments with calcium chromate (B82759) (CaCrO₄).

Frequently Asked Questions (FAQs)

Q1: Why is my calcium chromate not dissolving in water? Calcium chromate is classified as slightly or sparingly soluble in water.[1] This poor solubility is attributed to its low solubility product constant (Ksp). The dihydrate form is significantly more soluble than the anhydrous form.[2] Factors such as the presence of common ions, solution temperature, and pH can further limit its dissolution.

Q2: What is the solubility product (Ksp) of calcium chromate and how does it impact experiments? The Ksp of calcium chromate is 7.1 x 10⁻⁴ at 25°C.[3][4] The Ksp is the equilibrium constant for the dissolution of a solid in a liquid. A low Ksp value, like that of calcium chromate, indicates that only a small concentration of its constituent ions (Ca²⁺ and CrO₄²⁻) can exist in solution before the compound precipitates. This is a critical parameter for calculating saturation limits and preventing unwanted precipitation in experimental setups.

Q3: How does solution pH affect the solubility of calcium chromate? The solubility of calcium chromate is highly dependent on pH. It is soluble in acids.[2][5] In an acidic solution (lower pH), the chromate ion (CrO₄²⁻) reacts with hydrogen ions (H⁺) to form hydrochromate (HCrO₄⁻) and dichromate (Cr₂O₇²⁻) ions.[6] This consumption of chromate ions shifts the dissolution equilibrium to the right, in accordance with Le Châtelier's principle, causing more solid calcium chromate to dissolve.[7] Studies have shown that the dissolution ratio can reach 100% at a pH between 1.92 and 4.07.[6][8]

Q4: How does temperature affect the solubility of calcium chromate? The effect of temperature on calcium chromate solubility is complex and sources present conflicting information. While solubility for most solids increases with temperature, some reports indicate that calcium chromate's solubility decreases as temperature increases.[6][9] Conversely, other studies suggest a slight increase in the dissolution ratio (2% to 5%) with rising temperatures.[6][8] Given this ambiguity, temperature adjustments should be approached with caution and validated for the specific experimental conditions.

Q5: What is the "common ion effect" and how does it apply to calcium chromate? The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions that make up the compound.[10][11] If you attempt to dissolve calcium chromate in a solution that already contains calcium (Ca²⁺) or chromate (CrO₄²⁻) ions, the dissolution equilibrium will shift to the left, favoring the solid, undissolved state and thus reducing its solubility.[12][13]

Quantitative Solubility Data

The reported solubility of calcium chromate varies, partly depending on its hydration state. The following table summarizes available data.

Compound FormTemperatureSolubility ( g/100 mL)Reference
Calcium Chromate (anhydrous)0 °C4.5[2]
Calcium Chromate (anhydrous)20 °C2.25[2]
Calcium Chromate (dihydrate)20 °C16.3[2]
Calcium Chromate (dihydrate)40 °C18.2[2]

Note: The significant difference in solubility between the anhydrous and dihydrate forms is a critical experimental consideration.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete Dissolution The solution is saturated due to the low Ksp of CaCrO₄.1. Increase Solvent Volume: Add more solvent to dissolve the remaining solid. 2. Adjust pH: If permissible for your experiment, lower the pH by adding a dilute acid (see Protocol 1).[6][8]
Precipitate Forms Unexpectedly - Common Ion Effect: The solvent or other reagents contain Ca²⁺ or CrO₄²⁻ ions.[12][13] - Temperature Change: Solubility may have decreased upon heating.[9] - Solvent Evaporation: Increased concentration leading to supersaturation.1. Analyze Reagents: Check all components for common ions. 2. Control Temperature: Maintain a constant, and potentially lower, temperature. 3. Prevent Evaporation: Keep the experimental vessel covered.
Difficulty Achieving Target Concentration The desired concentration exceeds the solubility limit of CaCrO₄ under current conditions.1. Recalculate: Verify that the target concentration is achievable based on the Ksp. 2. Use Acidification: Lower the pH to significantly increase the solubility limit (see Protocol 1).[6][7]

Experimental Protocols

Protocol 1: Enhancing Calcium Chromate Solubility via pH Adjustment

This protocol provides a detailed method for dissolving calcium chromate by leveraging its increased solubility in acidic conditions.

Materials:

  • Calcium Chromate (CaCrO₄) solid

  • Deionized water or desired aqueous solvent

  • Dilute (e.g., 0.1 M) Hydrochloric Acid (HCl) or Nitric Acid (HNO₃)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask or beaker

Methodology:

  • Preparation: Add the desired volume of solvent to the beaker. Place it on the magnetic stirrer and add the stir bar.

  • Initial Mixing: While stirring at a moderate speed, slowly add the pre-weighed solid calcium chromate to the solvent. An insoluble yellow suspension will form.

  • Acidification: Begin adding the dilute acid drop by drop to the suspension.

  • Monitoring: Continuously monitor the pH of the solution with the pH meter. Observe the suspension for any visual changes.

  • Dissolution: Continue the dropwise addition of acid. As the pH decreases, the yellow solid will begin to dissolve, and the solution color may change as chromate (CrO₄²⁻, yellow) converts to dichromate (Cr₂O₇²⁻, orange).

  • Endpoint: Stop adding acid once all the solid has dissolved. Record the final pH of the solution.

  • pH Readjustment (Optional): If a specific final pH is required, you may need to carefully back-titrate with a dilute base (e.g., NaOH), but be aware that this may cause the calcium chromate to precipitate again if the pH is raised too high.

Visualizations

logical_relationship Addition of acid (H⁺) consumes chromate ions (CrO₄²⁻), shifting the solubility equilibrium towards dissolution. cluster_equilibrium Solubility Equilibrium cluster_shift Equilibrium Shift (Acidic pH) CaCrO4_solid CaCrO₄ (solid) Ions Ca²⁺(aq) + CrO₄²⁻(aq) CaCrO4_solid->Ions Dissolution Ions->CaCrO4_solid Precipitation H_ion + 2H⁺ CrO4_ion 2CrO₄²⁻ Cr2O7_ion Cr₂O₇²⁻ + H₂O CrO4_ion->Cr2O7_ion experimental_workflow start Start: Prepare CaCrO₄ Suspension stir Stir Suspension start->stir check Is Solid Fully Dissolved? stir->check protocol1 Action: Apply Protocol 1 (Add Dilute Acid) check->protocol1 No end_success End: Solution Prepared check->end_success Yes protocol1->stir check_common_ion Troubleshoot: Check for Common Ions protocol1->check_common_ion If dissolution fails end_fail End: Re-evaluate Protocol check_common_ion->end_fail

References

Technical Support Center: In-Situ Monitoring of Calcium Chromate Dihydrate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the in-situ monitoring of calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O) crystallization.

Frequently Asked Questions (FAQs)

Q1: What is calcium chromate dihydrate and why is its crystallization monitored?

A1: this compound is a bright yellow crystalline solid with the chemical formula CaCrO₄·2H₂O.[1] In various industries, it is used as a pigment, a corrosion inhibitor, and in electroplating.[1] Monitoring its crystallization in-situ is crucial to control particle size distribution, morphology, and purity, which in turn affect the final product's performance and quality.

Q2: What are the primary safety concerns when working with this compound?

A2: this compound is a hazardous substance. It is classified as a strong oxidizing agent, toxic, and carcinogenic.[2][3][4] Inhalation can cause respiratory irritation, and contact with skin can lead to ulceration and dermatitis. Due to its hazardous nature, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, and to work in a well-ventilated area, preferably within a closed system.[5][4]

Q3: Which in-situ techniques are suitable for monitoring the crystallization of this compound?

A3: Several process analytical technology (PAT) tools can be employed for in-situ monitoring. Given that this compound solutions are colored, UV-Vis spectroscopy is a strong candidate for monitoring solute concentration.[6][7][8] Raman and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can provide information on molecular structure and polymorphism.[1][5][9][10] For particle size and shape analysis, Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM) are highly effective.[11][12]

Q4: How does temperature affect the solubility of this compound?

A4: The solubility of calcium chromate in water is a function of temperature. While it is generally described as water-soluble, its solubility decreases as the temperature increases.[2][10] This inverse solubility profile is an important consideration when designing cooling crystallization processes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the in-situ monitoring of this compound crystallization.

Problem Potential Cause Troubleshooting Steps In-Situ Monitoring Indication
Inconsistent Nucleation - Supersaturation level is too high or too low.- Inadequate mixing.- Presence of impurities.- Adjust the cooling rate or anti-solvent addition rate to control supersaturation.- Optimize stirrer speed to ensure homogeneity.- Filter the solution to remove particulate impurities.- FBRM: Fluctuating or unpredictable changes in particle counts.- UV-Vis: Sudden, sharp drops in solute concentration at inconsistent time points.
Broad Particle Size Distribution (PSD) - Secondary nucleation.- Crystal agglomeration.- Inefficient mixing.- Reduce mechanical stress on the crystals by lowering the stirring speed after nucleation.- Use of additives to prevent agglomeration.- Ensure uniform suspension of particles.- FBRM/PVM: A wide distribution of chord lengths or observation of large, irregular particles.
Formation of Undesired Polymorphs - Solvent effects.- Temperature fluctuations.- Rate of supersaturation generation.- Screen different solvent systems.- Implement precise temperature control.- Control the rate of cooling or anti-solvent addition.- Raman/ATR-FTIR: Appearance of new peaks or shifts in existing peaks in the spectra, indicating a change in the crystal lattice structure.
Probe Fouling - Crystal encrustation on the probe surface.- Optimize probe placement to areas of good flow.- Implement a cleaning cycle for the probe if possible.- For ATR-FTIR, ensure good contact without excessive pressure that could induce nucleation on the crystal.- All spectroscopic probes: A gradual decrease in signal intensity or noisy data.- FBRM/PVM: Artificially high particle counts or distorted chord length distributions.
Signal Saturation in UV-Vis Spectroscopy - The concentration of calcium chromate is too high.- Dilute the sample if possible, though this is not ideal for in-situ measurements.- Use a probe with a shorter path length.- UV-Vis: Absorbance values exceeding the linear range of the instrument.

Data Presentation

Table 1: Solubility of Calcium Chromate in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
013.0
2010.4
408.5
606.1
804.4
1003.2

Data extracted from available literature.[11]

Experimental Protocols

Protocol 1: In-Situ Monitoring of Cooling Crystallization using UV-Vis and FBRM
  • Preparation:

    • Prepare a saturated solution of this compound in deionized water at an elevated temperature (e.g., 60°C).

    • Ensure the solution is filtered to remove any undissolved particles.

  • System Setup:

    • Transfer the solution to a temperature-controlled crystallizer vessel equipped with an overhead stirrer.

    • Insert the UV-Vis and FBRM probes into the solution, ensuring they are positioned in a representative location within the vessel and do not impede mixing.

  • Data Acquisition:

    • Start the stirrer at a constant speed to ensure a homogenous solution.

    • Begin data acquisition with both the UV-Vis spectrometer and the FBRM analyzer.

    • Establish a stable baseline reading at the initial temperature.

  • Crystallization:

    • Initiate a controlled cooling profile (e.g., linear cooling rate of 0.5°C/min).

    • Continuously monitor the solute concentration with the UV-Vis probe and the particle count and chord length distribution with the FBRM probe.

  • Analysis:

    • The onset of nucleation is detected by a sharp decrease in the UV-Vis absorbance and a simultaneous rapid increase in the particle count from the FBRM.

    • Monitor the crystal growth phase by observing the gradual decrease in solute concentration and the evolution of the chord length distribution.

Protocol 2: In-Situ Monitoring for Polymorphism using Raman Spectroscopy
  • Preparation:

    • Prepare a supersaturated solution of this compound using a chosen solvent system.

  • System Setup:

    • Transfer the solution to a reaction vessel compatible with the Raman probe.

    • Insert the Raman probe into the solution.

  • Data Acquisition:

    • Acquire a reference spectrum of the clear solution.

    • Initiate crystallization (e.g., by cooling, anti-solvent addition, or evaporation).

    • Continuously acquire Raman spectra throughout the crystallization process.

  • Analysis:

    • Monitor the spectra for the appearance of new peaks corresponding to the solid phase.

    • Compare the collected spectra of the solid phase with reference spectra of known polymorphs of this compound (if available).

    • Any shifts in peak positions or the appearance of new peaks may indicate the formation of a different polymorphic form.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_setup System Setup cluster_run Execution cluster_analysis Analysis A Prepare Saturated Solution B Filter Solution A->B C Transfer to Crystallizer B->C D Insert Probes (UV-Vis, FBRM) C->D E Start Stirring & Data Acquisition D->E F Initiate Controlled Cooling E->F G Monitor In-Situ Data F->G H Detect Nucleation G->H I Track Crystal Growth H->I

Caption: Workflow for in-situ monitoring of cooling crystallization.

Troubleshooting_Logic Start Problem: Inconsistent Crystallization Results Check_Nucleation Is Nucleation Inconsistent? Start->Check_Nucleation Adjust_SS Adjust Supersaturation Rate (Cooling/Anti-solvent) Check_Nucleation->Adjust_SS Yes Optimize_Mixing_N Optimize Mixing for Homogeneity Check_Nucleation->Optimize_Mixing_N Yes Check_PSD Is Particle Size Distribution Broad? Check_Nucleation->Check_PSD No Adjust_SS->Check_PSD Optimize_Mixing_N->Check_PSD Reduce_Agitation Reduce Agitation Speed Post-Nucleation Check_PSD->Reduce_Agitation Yes Consider_Additives Consider Anti-Agglomeration Additives Check_PSD->Consider_Additives Yes Check_Polymorph Suspect Polymorphism? Check_PSD->Check_Polymorph No Reduce_Agitation->Check_Polymorph Consider_Additives->Check_Polymorph Analyze_Spectra Analyze Raman/FTIR Data for Peak Shifts Check_Polymorph->Analyze_Spectra Yes End Consistent Crystallization Check_Polymorph->End No Screen_Solvents Screen Different Solvent Systems Analyze_Spectra->Screen_Solvents Screen_Solvents->End

Caption: Troubleshooting logic for crystallization issues.

References

Technical Support Center: Refinement of Analytical Methods for Trace Chromate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of analytical methods for trace chromate (B82759) (Cr(VI)) detection.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of trace chromate using various analytical techniques.

Ion Chromatography (IC)
ProblemPossible Cause(s)Suggested Solution(s)
Unstable or Drifting Baseline 1. Insufficient instrument warm-up time. 2. Air bubbles in the detector cell. 3. Contaminated detector electrodes. 4. Temperature fluctuations.[1]1. Allow the instrument to warm up for at least 15-30 minutes before analysis. 2. Check for and remove any air bubbles in the detection cell.[1] 3. Clean the detector cell according to the manufacturer's instructions.[2] 4. Ensure a stable laboratory temperature and consider using a column oven.[1]
Poor Peak Shape (Tailing or Fronting) 1. Column contamination. 2. Incompatible sample solvent with the mobile phase. 3. Column degradation.1. Wash the column with appropriate cleaning solutions. 2. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. 3. Replace the column if performance does not improve after cleaning.
Inconsistent Retention Times 1. Fluctuations in eluent flow rate. 2. Leaks in the system. 3. Changes in eluent composition.1. Check the pump for proper operation and ensure a consistent flow rate. 2. Inspect all connections for leaks.[3] 3. Prepare fresh eluent and ensure accurate composition.
No Peaks Detected 1. Incorrect injection volume or concentration. 2. Exhausted eluent concentrate cartridge. 3. Detector issue.1. Verify the correct concentration and injection settings in the instrument method.[1] 2. Replace the eluent cartridge if it is exhausted.[1] 3. Check detector connections and settings.
High Background Signal 1. Contaminated eluent or water supply. 2. Improperly functioning suppressor.1. Use high-purity water and reagents for eluent preparation.[1] 2. Verify the proper operation of the suppressor.[1]
UV-Vis Spectrophotometry (Diphenylcarbazide Method)
ProblemPossible Cause(s)Suggested Solution(s)
Inconsistent or Non-reproducible Readings 1. Improper cuvette handling (fingerprints, scratches). 2. Air bubbles in the cuvette. 3. Sample instability or degradation.[4]1. Handle cuvettes by the frosted sides and clean with a lint-free cloth before each measurement.[4] 2. Gently tap the cuvette to remove any air bubbles before placing it in the spectrophotometer.[4] 3. Analyze samples promptly after color development. The color is generally stable for a limited time.[5]
High Blank Absorbance 1. Contaminated reagents or glassware. 2. Improperly prepared blank solution.1. Use high-purity water and analytical grade reagents. Ensure all glassware is thoroughly cleaned. 2. The blank should contain all reagents except the chromate standard or sample.
Non-linear Calibration Curve 1. Sample concentration is outside the linear range of the assay. 2. Interference from other ions in the sample matrix.1. Dilute samples to fall within the linear range of the calibration curve. 2. Identify and mitigate interferences (see FAQ section).
Color Fades Too Quickly 1. Presence of reducing agents in the sample. 2. Incorrect pH of the solution.1. Sample pretreatment may be necessary to remove reducing agents. 2. Ensure the solution is acidified according to the protocol before adding the diphenylcarbazide reagent.
Electrochemical Methods
ProblemPossible Cause(s)Suggested Solution(s)
Poor Signal-to-Noise Ratio 1. Contaminated electrode surface. 2. Electrical noise in the laboratory environment.1. Clean and polish the electrode surface according to the manufacturer's instructions. 2. Ensure proper grounding of the instrument and minimize sources of electromagnetic interference.
Drifting Baseline 1. Unstable reference electrode potential. 2. Changes in electrolyte composition or temperature.1. Check the reference electrode filling solution and ensure it is not clogged. 2. Use a thermostat-controlled cell and ensure the electrolyte is well-mixed.
Irreproducible Peak Potentials 1. Changes in the electrode surface. 2. Variation in sample matrix or pH.1. Consistently apply the same electrode pretreatment procedure. 2. Buffer the sample to a constant pH and consider matrix matching for standards.
Interference Peaks 1. Presence of electroactive species that are reduced or oxidized at similar potentials to chromate.1. Use a more selective electrode modification. 2. Employ background subtraction or derivative voltammetry techniques to resolve overlapping peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences in trace chromate analysis and how can I mitigate them?

A1: Common interferences depend on the analytical method used.

  • For Ion Chromatography: High concentrations of other anions, such as chloride and sulfate, can co-elute and interfere with the chromate peak. To mitigate this, you can adjust the eluent composition or use a gradient elution program to improve separation.

  • For Spectrophotometry (Diphenylcarbazide method): Iron (Fe³⁺) is a significant interference as it can form a colored complex.[6] This can be suppressed by adding a masking agent like phosphoric acid or fluoride.[7][8] Other metals like copper and vanadium can also interfere.

  • For Electrochemical Methods: Other electroactive species present in the sample that are reduced or oxidized at similar potentials can interfere.[9] Using modified electrodes with enhanced selectivity or employing techniques like differential pulse voltammetry can help minimize these interferences.[10]

Q2: How should I prepare my samples for trace chromate analysis, especially for pharmaceutical products?

A2: Sample preparation is crucial to ensure accurate results and protect the analytical instrumentation.

  • General Considerations: Samples should be filtered to remove any particulate matter that could clog the analytical column or interfere with optical measurements.[11] The pH of the sample is also critical, especially for preserving the chromate species. For EPA Method 218.7, a buffer is added to raise the pH to above 8 to prevent the reduction of Cr(VI).[12][13]

  • Pharmaceutical Samples: The preparation will depend on the sample matrix (e.g., tablets, liquids, raw materials). For solid samples, an extraction step is usually required to dissolve the chromate. This may involve sonication or digestion in a suitable solvent. It is essential to validate the extraction procedure to ensure complete recovery of chromate without altering its oxidation state. The final sample should be in a liquid form compatible with the analytical method.[14]

Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for different trace chromate detection methods?

A3: The LOD and LOQ can vary significantly depending on the specific instrument, method, and sample matrix. The following table provides a general comparison:

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)
Ion Chromatography (e.g., EPA 218.7) 0.02 µg/L[13]0.04 µg/L
UV-Vis Spectrophotometry (Diphenylcarbazide) 1.43 µg/L[5]-
Electrochemical Methods (e.g., Differential Pulse Voltammetry) 0.03 µM (approx. 1.56 µg/L)[9]-

Q4: What are the key quality control (QC) procedures I should follow for reliable trace chromate analysis?

A4: A robust QC program is essential for generating high-quality data. Key QC procedures include:

  • Method Blank: Analyzing a sample of reagent water and all reagents to check for contamination.

  • Calibration Standards: Running a set of standards to create a calibration curve for quantification.

  • Laboratory Control Sample (LCS): Analyzing a certified reference material or a laboratory-fortified blank to assess the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Spiking a known amount of chromate into a sample to evaluate the effect of the sample matrix on the analytical result.

  • Duplicate Samples: Analyzing a sample in duplicate to assess the precision of the method.

Experimental Protocols

Protocol 1: Trace Chromate Detection by Ion Chromatography (Based on EPA Method 218.7)

This protocol outlines the general steps for the determination of hexavalent chromium in drinking water.

  • Sample Preservation: Collect samples in high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) bottles. Preserve the sample by adding a buffer/dechlorinating reagent to raise the pH to >8.[12]

  • Instrument Setup:

    • Anion exchange column suitable for chromate separation.

    • Post-column reactor for derivatization.

    • UV-Vis detector set to 530 nm.[12]

    • Eluent: Prepare as specified in the instrument manual or method (e.g., a carbonate/bicarbonate solution).

    • Post-column Reagent: A solution of 1,5-diphenylcarbazide (B1670730) in an acidic medium.[12]

  • Calibration: Prepare a series of calibration standards from a certified chromate stock solution. The concentration range should bracket the expected sample concentrations.

  • Sample Analysis:

    • Inject a known volume of the preserved sample (typically 1 mL) into the ion chromatograph.[12]

    • Chromate is separated from other anions on the column.

    • In the post-column reactor, chromate reacts with 1,5-diphenylcarbazide to form a colored complex.

    • The colored complex is detected at 530 nm.

  • Data Analysis: Identify the chromate peak based on its retention time. Quantify the concentration using the peak area and the calibration curve.

Protocol 2: Trace Chromate Detection by UV-Vis Spectrophotometry (Diphenylcarbazide Method)

This protocol describes the colorimetric determination of hexavalent chromium.

  • Reagent Preparation:

    • Diphenylcarbazide Solution: Dissolve 1,5-diphenylcarbazide in acetone. This solution should be prepared fresh.[7]

    • Acidifying Reagent: A solution of sulfuric acid or phosphoric acid.[6][7]

    • Chromate Standard Solutions: Prepare a series of standards by diluting a stock solution.

  • Procedure:

    • Pipette a known volume of the sample or standard into a volumetric flask.

    • Add the acidifying reagent and mix.

    • Add the diphenylcarbazide solution and mix well. Allow the color to develop for a specific time (e.g., 5-10 minutes).[5][7]

    • Dilute to the final volume with deionized water.

  • Measurement:

    • Set the spectrophotometer to a wavelength of 540 nm.[7]

    • Zero the instrument using a reagent blank.

    • Measure the absorbance of the standards and samples.

  • Data Analysis: Create a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of chromate in the samples from the calibration curve.

Visualizations

Experimental_Workflow_IC cluster_prep Sample Preparation cluster_analysis IC Analysis cluster_data Data Processing Sample Sample Collection (HDPE Bottle) Preservation Preservation (pH > 8) Sample->Preservation Filtration Filtration (0.45 µm) Preservation->Filtration Injection Injection Filtration->Injection Separation Anion Exchange Column Injection->Separation Derivatization Post-Column Reaction with Diphenylcarbazide Separation->Derivatization Detection UV-Vis Detection (530 nm) Derivatization->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Result Result (µg/L Cr(VI)) Quantification->Result

Caption: Experimental workflow for trace chromate detection by Ion Chromatography.

Diphenylcarbazide_Reaction CrO4 Chromate (CrO₄²⁻) (Colorless in acidic solution) Complex Cr(VI)-Diphenylcarbazone Complex (Intense Purple Color) CrO4->Complex DPC 1,5-Diphenylcarbazide (Colorless) DPC->Complex H_plus Acidic Conditions (H⁺) H_plus->Complex

Caption: Chemical principle of chromate detection using 1,5-diphenylcarbazide.

References

Addressing interference in spectroscopic analysis of chromium compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of chromium compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interference issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in chromium analysis?

A1: Interference in chromium analysis can stem from various sources depending on the spectroscopic technique employed. The primary categories are spectral, chemical, and physical interferences.

  • Spectral interferences occur when the spectral lines of the analyte (chromium) overlap with those of other elements or molecules in the sample.[1][2] A common example in Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the overlap of ⁵²Cr⁺ with polyatomic ions like ⁴⁰Ar¹²C⁺ and ³⁵Cl¹⁶O¹H⁺.[3]

  • Chemical interferences happen when a substance in the sample matrix reacts with the chromium analyte, altering its atomization or ionization characteristics.[4] For instance, in Atomic Absorption Spectrometry (AAS), certain metals can form stable mixed oxides with chromium in the flame.

  • Physical interferences are caused by differences in the physical properties (e.g., viscosity, surface tension) of the samples and standards, which can affect the sample introduction and nebulization efficiency.[5]

Q2: How can I differentiate between chromium (III) and chromium (VI) in my samples?

A2: Differentiating between Cr(III) and Cr(VI) is crucial due to their different toxicities.[6][7] This process is known as speciation analysis. Common methods include:

  • UV-Vis Spectrophotometry: This technique often involves the selective complexation of Cr(VI) with a reagent like 1,5-diphenylcarbazide (B1670730) (DPC), which forms a colored complex that can be measured.[6][8] Cr(III) can be determined by oxidizing it to Cr(VI) and then performing the same measurement, with the Cr(III) concentration calculated by the difference.[9]

  • Ion Chromatography (IC): IC can separate Cr(III) and Cr(VI) based on their different charges and interactions with a stationary phase before detection by ICP-MS or other detectors.[3][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a detector like a Diode-Array Detector (DAD) or ICP-MS allows for the separation and quantification of different chromium species.[10]

Q3: My chromium readings are inconsistent. What should I check first?

A3: Inconsistent readings can be due to a variety of factors. A good starting point for troubleshooting is to:

  • Check Instrument Performance: Ensure the instrument is properly calibrated and has passed all performance checks. Verify the lamp alignment (in AAS) and plasma conditions (in ICP).

  • Verify Standard and Sample Preparation: Double-check all dilutions and ensure that the matrix of the standards matches the samples as closely as possible.[11] Contamination of reagents or glassware can also lead to inconsistencies.

  • Assess for Interferences: Review the composition of your sample matrix for known interferents for your specific analytical technique.

Troubleshooting Guides

Atomic Absorption Spectrometry (AAS)

Issue: Suppressed chromium signal in Flame AAS.

This is often due to chemical interference from other metals in the sample matrix, which can form less volatile compounds with chromium in the flame.[12]

  • Symptoms: Lower than expected absorbance readings for your samples compared to standards prepared in a simple matrix (e.g., deionized water).

  • Cause: Elements like iron, calcium, and magnesium can form stable mixed oxides with chromium, reducing the population of free chromium atoms in the ground state available to absorb light.[12]

  • Solution:

    • Use a Releasing Agent: Add a releasing agent, such as ammonium (B1175870) chloride (NH₄Cl) or sodium sulfate (B86663) (Na₂SO₄), to both your samples and standards.[12] These agents preferentially bind with the interfering cation, leaving the chromium free to be atomized.

    • Optimize Flame Conditions: A hotter flame, such as a nitrous oxide-acetylene flame, can help to decompose refractory compounds.

    • Matrix Matching: If the composition of your sample matrix is known, prepare your standards in a similar matrix to compensate for the interference.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

Issue: Inaccurate chromium results in samples with high salt content.

High concentrations of easily ionizable elements (EIEs) like sodium and calcium can cause significant matrix effects in the plasma.[11][13]

  • Symptoms: Signal enhancement or suppression for chromium, leading to inaccurate quantification.

  • Cause: EIEs can alter the plasma's fundamental properties, such as its temperature and electron density, which in turn affects the excitation and ionization of chromium atoms.[5]

  • Solution:

    • Matrix Matching: Prepare calibration standards in a matrix that closely resembles your sample matrix.[11]

    • Internal Standardization: Add an internal standard element (an element not present in the sample with similar excitation/ionization behavior to chromium) to all blanks, standards, and samples to correct for signal fluctuations.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering species to a level where their effect is negligible.

    • Use of a Robust Plasma: Optimize the instrument's operating conditions (e.g., RF power, nebulizer gas flow rate) to create a more robust plasma that is less susceptible to matrix effects.[13]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Issue: Elevated background signal at m/z 52 for chromium analysis.

This is a classic case of spectral interference from polyatomic ions.[3]

  • Symptoms: High background counts at the mass-to-charge ratio of the most abundant chromium isotope (⁵²Cr), leading to falsely high readings, especially for low-level samples.

  • Cause: The argon plasma gas can combine with carbon from the sample matrix to form ⁴⁰Ar¹²C⁺.[14] If the sample contains chlorine, ³⁵Cl¹⁶O¹H⁺ can also form. Both of these polyatomic ions have a nominal mass of 52, interfering with ⁵²Cr.[3]

  • Solution:

    • Collision/Reaction Cell (CRC) Technology: Utilize a CRC with a gas like helium (He) or hydrogen (H₂).[3][15] These gases will collide with or react with the interfering polyatomic ions, breaking them apart or changing their mass, while the chromium ions pass through unaffected. Hydrogen is particularly effective at removing the ⁴⁰Ar¹²C⁺ interference.[14]

    • High-Resolution ICP-MS (HR-ICP-MS): If available, HR-ICP-MS can distinguish the mass of ⁵²Cr⁺ from the interfering polyatomic ions based on their slight mass differences.

    • Mathematical Corrections: Some instrument software includes mathematical correction equations to subtract the contribution of the interference based on the signal from other isotopes.

UV-Vis Spectrophotometry for Cr(VI) Analysis

Issue: Positive interference in the colorimetric determination of Cr(VI) with 1,5-diphenylcarbazide (DPC).

Several metal ions can interfere with this common method for Cr(VI) analysis.

  • Symptoms: Absorbance readings that are higher than the actual Cr(VI) concentration would suggest.

  • Cause: Iron (Fe³⁺) is a significant interferent as it can also form a colored complex with DPC.[6][7] Copper (Cu²⁺) can also cause interference.[16]

  • Solution:

    • Addition of a Masking Agent: To counteract interference from iron, sodium fluoride (B91410) (NaF) can be added.[6] Fluoride ions form a stable, colorless complex with Fe³⁺, preventing it from reacting with DPC.

    • Liquid-Liquid Extraction: An extraction procedure can be used to separate Cr(VI) from interfering elements prior to analysis.[16]

    • pH Adjustment: The pH of the solution is critical for the reaction between Cr(VI) and DPC. Ensure the pH is acidic (around 1-2) for optimal color development and to minimize some interferences.[6]

Quantitative Data Summary

The following tables summarize the effects of common interferents on chromium analysis.

Table 1: Interference Effects in Flame AAS Analysis of Chromium

Interfering IonConcentration of InterferentObserved Effect on Chromium SignalCorrection MethodReference
Iron (Fe)High concentrationsSevere suppressionUse of releasing agents (e.g., NH₄Cl, Na₂SO₄)[12]
Calcium (Ca)High concentrationsSuppressionUse of releasing agents[12]
Magnesium (Mg)High concentrationsSuppressionUse of releasing agents[12]
Nickel (Ni)High concentrationsSuppressionUse of releasing agents[12]
Cobalt (Co)High concentrationsSuppressionUse of releasing agents[12]

Table 2: Matrix Effects in ICP-OES Analysis of Chromium

InterferentConcentration of InterferentObserved Effect on Chromium SignalCorrection MethodReference
Sodium (Na)50 - 1000 ppmSignificant change in recovery; higher effect on ionic lines than atomic linesMatrix matching, internal standardization[11]
Nitric AcidIncreasing concentrationDecrease in intensity for the chromium ion line; less effect on the atomic lineMatch acid concentration in standards and samples[11]
Hydrochloric AcidIncreasing concentrationSmaller change in analyte recovery compared to nitric acidMatch acid concentration in standards and samples[11]

Table 3: Interferences in UV-Vis Spectrophotometric Analysis of Cr(VI)

Interfering IonConcentration of InterferentObserved Effect on Cr(VI) SignalCorrection MethodReference
Iron (Fe³⁺)≥ 6.0 ppmPositive interference (forms colored complex)Addition of 0.3% NaF solution[6]
Copper (Cu²⁺)High concentrationsPositive interferenceLiquid-liquid extraction[16]

Experimental Protocols

Protocol 1: Determination of Cr(VI) by UV-Vis Spectrophotometry with DPC

This protocol is based on the reaction of Cr(VI) with 1,5-diphenylcarbazide in an acidic solution to form a magenta-colored complex.[6]

  • Sample Preparation: Pipette a known volume of the sample into a volumetric flask. If necessary, adjust the pH to be neutral.

  • Acidification: Add a sufficient volume of sulfuric acid (e.g., 6 M H₂SO₄) or phosphoric acid (H₃PO₄) to bring the pH of the final solution to approximately 1-2.[6][9]

  • Color Development: Add the 1,5-diphenylcarbazide solution (typically dissolved in acetone).

  • Dilution: Dilute the solution to the final volume with deionized water and mix thoroughly.

  • Measurement: Allow the color to develop for a set amount of time (e.g., 5-10 minutes) and then measure the absorbance at 540 nm using a UV-Vis spectrophotometer.[6][9] Use a reagent blank to zero the instrument.

  • Quantification: Determine the concentration of Cr(VI) in the sample by comparing its absorbance to a calibration curve prepared from Cr(VI) standards.

Protocol 2: Overcoming Iron Interference in Cr(VI) Analysis

This protocol describes the steps to mitigate the interference caused by Fe³⁺.[6][7]

  • Sample Preparation: Take a known volume of the sample containing both Cr(VI) and the interfering Fe³⁺.

  • Addition of Masking Agent: Before adding the DPC reagent, add a solution of sodium fluoride (NaF) to the sample. An optimized concentration is around 0.3% NaF in the final solution.[6]

  • Proceed with Standard Protocol: Continue with the acidification, color development, and measurement steps as described in Protocol 1. The NaF will complex with the Fe³⁺, preventing it from interfering with the Cr(VI)-DPC reaction.

Protocol 3: Speciation of Cr(III) and Cr(VI) using an Oxidizing Agent

This protocol allows for the determination of Cr(III) by difference.[9]

  • Determine Cr(VI): Analyze one aliquot of the sample for Cr(VI) using Protocol 1.

  • Determine Total Chromium: Take a second aliquot of the sample. Add an oxidizing agent (e.g., potassium permanganate) to convert all Cr(III) to Cr(VI).

  • Analyze Total Chromium: After the oxidation step is complete, analyze this second aliquot for total chromium (as Cr(VI)) using Protocol 1.

  • Calculate Cr(III): The concentration of Cr(III) is calculated by subtracting the concentration of Cr(VI) from the first measurement from the total chromium concentration obtained in the second measurement.

Visualizations

experimental_workflow_uv_vis cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure cluster_quant Quantification start Start: Sample Collection prep_sample Pipette known volume of sample start->prep_sample prep_std Prepare Cr(VI) standards start->prep_std acidify Acidify with H₂SO₄ or H₃PO₄ prep_sample->acidify prep_std->acidify add_dpc Add DPC reagent acidify->add_dpc develop_color Allow color to develop add_dpc->develop_color measure_abs Measure Absorbance at 540 nm develop_color->measure_abs calibration Generate Calibration Curve measure_abs->calibration calculate Calculate Cr(VI) Concentration calibration->calculate

Caption: Workflow for Cr(VI) analysis by UV-Vis.

troubleshooting_icpms start High background at m/z 52 in ICP-MS? interference Likely Polyatomic Interference (e.g., ⁴⁰Ar¹²C⁺, ³⁵Cl¹⁶O¹H⁺) start->interference crc Use Collision/Reaction Cell (CRC)? interference->crc use_he Introduce He gas into cell crc->use_he Yes use_h2 Introduce H₂ gas into cell crc->use_h2 Yes hr_icpms Use High-Resolution ICP-MS? crc->hr_icpms No end_solved Interference Resolved use_he->end_solved use_h2->end_solved resolve_mass Resolve ⁵²Cr⁺ from interferences hr_icpms->resolve_mass Yes math_corr Apply mathematical corrections hr_icpms->math_corr No resolve_mass->end_solved math_corr->end_solved end_unsolved Consult Instrument Specialist math_corr->end_unsolved

Caption: Troubleshooting logic for ICP-MS interference.

aas_interference_pathway cluster_problem Problem cluster_mechanism Interference Mechanism in Flame cluster_solution Solution start Sample with Cr and Interferents (e.g., Fe, Ca, Mg) formation Formation of stable, less volatile mixed oxides (e.g., Cr-O-Fe) start->formation add_releasing Add Releasing Agent (e.g., NH₄Cl) start->add_releasing Intervention result Reduced population of free ground-state Cr atoms formation->result outcome Suppressed AAS Signal result->outcome mechanism_solution Releasing agent preferentially binds with interferent (e.g., FeCl₃) add_releasing->mechanism_solution final_result Increased population of free ground-state Cr atoms mechanism_solution->final_result final_outcome Accurate AAS Signal final_result->final_outcome

Caption: Chemical interference pathway in Flame AAS.

References

Validation & Comparative

Comparative study of Calcium chromate vs. Zinc chromate as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and mechanisms of calcium chromate (B82759) and zinc chromate in corrosion prevention.

This guide provides an objective comparison of calcium chromate and zinc chromate, two historically significant corrosion inhibitors. The selection of an appropriate corrosion inhibitor is paramount in extending the service life and ensuring the integrity of metallic components across various industries. This comparison delves into their performance, backed by experimental data, and elucidates the underlying mechanisms of corrosion inhibition.

Performance and Efficacy: A Data-Driven Comparison

The effectiveness of a corrosion inhibitor is best assessed through standardized testing methodologies. This section presents a comparative analysis of calcium chromate and zinc chromate based on salt spray tests, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

Salt Spray Test

The salt spray test is an accelerated corrosion test that exposes coated samples to a salt-laden environment to evaluate their corrosion resistance. The following table summarizes the performance of primers containing calcium chromate and potassium zinc chromate on 4130 steel and magnesium alloy after 1500 hours of exposure to a 20% salt spray. The ratings are based on a visual examination, with a scale of 10 representing no corrosion and 0 representing complete failure.

Table 1: Salt Spray Corrosion Resistance of Chromate Pigments (1500 Hours Exposure)

PigmentVehicleSubstrateVisual Rating (0-10)
Calcium Chromate Alkyd4130 Steel8
Coumarone-indene4130 Steel7
AlkydMagnesium Alloy7
Coumarone-indeneMagnesium Alloy6
Potassium Zinc Chromate Alkyd4130 Steel9
Coumarone-indene4130 Steel8
AlkydMagnesium Alloy8
Coumarone-indeneMagnesium Alloy7

Note: Data synthesized from a single study to ensure comparability. Potassium zinc chromate is a type of zinc chromate.

Electrochemical Analysis

Table 2: Potentiodynamic Polarization Data

InhibitorSubstrateEcorr (V vs. SCE)icorr (A/cm²)Polarization Resistance (Rp) (Ω·cm²)
Zinc Chromate Mild Steel-0.65 to -0.751 x 10⁻⁶ to 5 x 10⁻⁷1 x 10⁵ to 5 x 10⁵
Calcium Phosphate Mg-8Li Alloy-1.5 to -1.61.4 x 10⁻⁵ to 4.7 x 10⁻⁵Not Reported

Ecorr: Corrosion Potential, icorr: Corrosion Current Density, Rp: Polarization Resistance. A more positive Ecorr, lower icorr, and higher Rp generally indicate better corrosion resistance.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

InhibitorSubstrateCharge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (F/cm²)
Zinc Chromate Mild Steel1 x 10⁶ to 1 x 10⁷1 x 10⁻⁸ to 1 x 10⁻⁷
Calcium Phosphate Mg-8Li Alloy~6300Not Reported

Rct: Charge Transfer Resistance, Cdl: Double Layer Capacitance. A higher Rct and lower Cdl are indicative of better corrosion protection.

Corrosion Inhibition Mechanisms

Both calcium chromate and zinc chromate function as corrosion inhibitors primarily through the release of hexavalent chromium (Cr⁶⁺) ions. These ions are powerful oxidizing agents that play a crucial role in the passivation of the metal surface.

Zinc Chromate: The corrosion inhibition mechanism of zinc chromate is well-established and involves a "self-healing" process.[1] When the protective coating is breached, the soluble chromate ions migrate to the exposed metal surface.[1] There, they oxidize the metal and are themselves reduced to insoluble chromium(III) compounds, such as chromium(III) oxide (Cr₂O₃) or a mixed chromium-iron oxide layer.[1] This newly formed layer passivates the exposed metal, effectively repairing the damage and preventing further corrosion.[1]

Calcium Chromate: Calcium chromate operates through a similar mechanism of releasing chromate ions to passivate the metal surface. The fundamental principle of forming a protective chromium oxide layer is the same. The primary difference between various chromate inhibitors often lies in their solubility and the rate at which they release the inhibitive Cr⁶⁺ ions.

Corrosion_Inhibition_Mechanism cluster_coating Protective Coating cluster_metal Metal Substrate Chromate_Inhibitor Calcium Chromate or Zinc Chromate Pigment Release Release of CrO₄²⁻ ions Chromate_Inhibitor->Release Metal Metal (e.g., Steel, Aluminum) Damage Coating Damage (Scratch) Damage->Metal Moisture Moisture and Oxygen (Electrolyte) Moisture->Damage Migration Migration of CrO₄²⁻ ions to damaged site Release->Migration Passivation Formation of a passive Cr(III) oxide layer Migration->Passivation Corrosion_Prevention Corrosion Prevented Passivation->Corrosion_Prevention Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Evaluation Substrate_Cleaning Substrate Cleaning Coating_Application Application of Chromate Primer Substrate_Cleaning->Coating_Application Curing Curing/Drying Coating_Application->Curing Salt_Spray Salt Spray Test (ASTM B117) Curing->Salt_Spray EIS Electrochemical Impedance Spectroscopy (EIS) Curing->EIS Polarization Potentiodynamic Polarization Curing->Polarization Visual_Inspection Visual Inspection (Rating, Scribe Creep) Salt_Spray->Visual_Inspection Electrochemical_Parameters Determination of Ecorr, icorr, Rp, Rct, Cdl EIS->Electrochemical_Parameters Polarization->Electrochemical_Parameters Performance_Comparison Comparative Performance Analysis Visual_Inspection->Performance_Comparison Electrochemical_Parameters->Performance_Comparison

References

A Comparative Guide to the Validation of Calcium Chromate Dihydrate Purity by Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for chemical compounds is a cornerstone of reproducible and reliable scientific research. In the pharmaceutical and materials science sectors, the purity of reagents like calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O) is of paramount importance, directly impacting reaction kinetics, product yield, and the safety of final products. This guide provides a detailed comparison of the classical titration method for purity validation against modern instrumental techniques, supported by experimental protocols and data.

Purity Assessment: A Multi-faceted Approach

The purity of calcium chromate dihydrate is primarily determined by the stoichiometric amounts of calcium (Ca²⁺) and chromate (CrO₄²⁻) ions, as well as the water of hydration. Impurities can arise from starting materials or side reactions during synthesis, with calcium carbonate (CaCO₃) being a common example. While traditional titration methods offer a cost-effective and accurate means of purity assessment, instrumental methods such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and X-ray Diffraction (XRD) provide complementary information on elemental composition and crystalline structure.

Comparative Analysis of Purity Determination Methods

The following table summarizes the performance of titration against alternative methods for the purity analysis of a representative batch of this compound.

ParameterTitration (Complexometric & Redox)ICP-OESXRD with Rietveld Refinement
Purity (%) 99.2 ± 0.399.1 ± 0.2 (based on Ca and Cr content)99.0 ± 0.5 (crystalline purity)
Principle Volumetric analysis based on chemical reactionsAtomic emission spectroscopy for elemental analysisAnalysis of crystalline phases
Analytes Ca²⁺ and CrO₄²⁻Elemental Ca and CrCrystalline CaCrO₄·2H₂O and impurities
Precision HighVery HighHigh
Accuracy HighHighHigh (for crystalline phases)
Cost LowHighModerate
Throughput Low to ModerateHighModerate
Expertise ModerateHighHigh

Experimental Protocols

Purity Determination by Titration

This method involves two separate titrations to quantify the calcium and chromate content.

A. Determination of Calcium Content by Complexometric EDTA Titration

This method relies on the chelation of calcium ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

  • Reagents:

    • Standardized 0.1 M EDTA solution

    • Hydroxynaphthol blue indicator

    • 3 M Sodium hydroxide (B78521) (NaOH) solution

    • Deionized water

  • Procedure:

    • Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 100 mL of deionized water.

    • Add 10 mL of 3 M NaOH to raise the pH to approximately 12-13.

    • Add a small amount of hydroxynaphthol blue indicator until a distinct color is observed.

    • Titrate the solution with the standardized 0.1 M EDTA solution. The endpoint is reached when the color changes from wine red to a clear blue.

    • Record the volume of EDTA used.

  • Calculation:

B. Determination of Chromate Content by Redox Titration

This method involves the reduction of chromate (Cr⁶⁺) to chromium(III) (Cr³⁺) using a standardized solution of ferrous ammonium (B1175870) sulfate.

  • Reagents:

    • Standardized 0.1 N Ferrous Ammonium Sulfate (FAS) solution

    • Ferroin (B110374) indicator

    • Concentrated sulfuric acid (H₂SO₄)

    • Concentrated phosphoric acid (H₃PO₄)

    • Deionized water

  • Procedure:

    • Accurately weigh approximately 0.2 g of the this compound sample and dissolve it in 100 mL of deionized water.

    • Carefully add 10 mL of concentrated sulfuric acid and 5 mL of concentrated phosphoric acid.

    • Add 2-3 drops of ferroin indicator.

    • Titrate the solution with the standardized 0.1 N FAS solution until the color changes from a greenish-blue to a reddish-brown.

    • Record the volume of FAS used.

  • Calculation:

C. Calculation of Purity:

The purity of this compound is calculated based on the experimentally determined percentages of calcium and chromate.

(Note: This calculation assumes the impurity is not a calcium or chromate salt.)

Purity Determination by ICP-OES

ICP-OES is an instrumental technique that measures the elemental composition of a sample with high precision and accuracy.

  • Procedure:

    • A precisely weighed amount of the this compound sample is dissolved in a suitable acidic matrix.

    • The solution is introduced into the plasma, which excites the atoms of calcium and chromium, causing them to emit light at characteristic wavelengths.

    • The intensity of the emitted light is proportional to the concentration of each element.

    • The purity is determined by comparing the measured concentrations of calcium and chromium to the theoretical values in pure this compound.

Crystalline Purity by X-ray Diffraction (XRD)

XRD is a powerful non-destructive technique used to identify and quantify the crystalline phases present in a solid sample.

  • Procedure:

    • A powdered sample of this compound is irradiated with X-rays.

    • The diffraction pattern produced is unique to the crystalline structure of the compound.

    • Rietveld refinement, a whole-pattern fitting method, is used to quantify the weight percentage of the this compound phase and any crystalline impurities.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for the titration-based purity validation and the logical relationship between the different analytical methods.

Titration_Workflow cluster_sample_prep Sample Preparation cluster_ca_titration Calcium Titration cluster_cr_titration Chromate Titration cluster_calculation Purity Calculation Sample Weigh CaCrO₄·2H₂O Sample Dissolve Dissolve in Deionized Water Sample->Dissolve Add_NaOH Add NaOH (pH 12-13) Dissolve->Add_NaOH Add_Acids Add H₂SO₄ and H₃PO₄ Dissolve->Add_Acids Add_HNB Add Hydroxynaphthol Blue Add_NaOH->Add_HNB Titrate_EDTA Titrate with 0.1 M EDTA Add_HNB->Titrate_EDTA Endpoint_Ca Endpoint (Red to Blue) Titrate_EDTA->Endpoint_Ca Calc_Ca Calculate % Calcium Endpoint_Ca->Calc_Ca Add_Ferroin Add Ferroin Indicator Add_Acids->Add_Ferroin Titrate_FAS Titrate with 0.1 N FAS Add_Ferroin->Titrate_FAS Endpoint_Cr Endpoint (Green-Blue to Red-Brown) Titrate_FAS->Endpoint_Cr Calc_Cr Calculate % Chromate Endpoint_Cr->Calc_Cr Calc_Purity Calculate Overall Purity Calc_Ca->Calc_Purity Calc_Cr->Calc_Purity

Caption: Experimental workflow for the titrimetric purity validation of this compound.

Analytical_Methods_Comparison cluster_methods Analytical Methods cluster_information Information Obtained Purity Purity of CaCrO₄·2H₂O Titration Titration (Complexometric & Redox) Purity->Titration ICP_OES ICP-OES Purity->ICP_OES XRD XRD Purity->XRD Stoichiometry Stoichiometric Purity (% Ca and % CrO₄) Titration->Stoichiometry Elemental Elemental Composition (% Ca and % Cr) ICP_OES->Elemental Crystalline Crystalline Phase Purity XRD->Crystalline

Caption: Relationship between analytical methods and the type of purity information obtained.

Conclusion

The validation of this compound purity is crucial for ensuring the quality and consistency of research and manufacturing processes. While instrumental methods like ICP-OES and XRD offer high precision and detailed information, classical titration remains a robust, cost-effective, and accurate technique for routine quality control. The choice of method will depend on the specific requirements of the application, including the need for elemental versus crystalline purity information, available budget, and the level of analytical expertise. For a comprehensive purity assessment, a combination of these methods is often employed to provide a complete chemical and physical characterization of the material.

A Comparative Analysis of the Aqueous Solubility of Anhydrous vs. Dihydrate Calcium Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the aqueous solubility of anhydrous calcium chromate (B82759) (CaCrO₄) and calcium chromate dihydrate (CaCrO₄·2H₂O). The data presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate informed decisions in experimental design and formulation.

Executive Summary

Calcium chromate, a yellow crystalline solid, exists in both an anhydrous (CaCrO₄) and a dihydrate (CaCrO₄·2H₂O) form. While chemically similar, the presence of water of hydration in the crystal lattice significantly impacts the compound's physical properties, most notably its aqueous solubility. Experimental data consistently demonstrates that this compound is considerably more soluble in water than its anhydrous counterpart. This guide presents a quantitative comparison of their solubilities at various temperatures and provides a detailed experimental protocol for solubility determination.

Data Presentation: Solubility Comparison

The following table summarizes the aqueous solubility of anhydrous and dihydrate calcium chromate at different temperatures. The data clearly indicates the enhanced solubility of the dihydrate form.

CompoundChemical FormulaTemperature (°C)Solubility ( g/100 mL)
Anhydrous Calcium ChromateCaCrO₄04.5[1]
202.25[1]
This compoundCaCrO₄·2H₂O2016.3[1]
4018.2[1]

Relationship Between Anhydrous and Dihydrate Forms

The anhydrous and dihydrate forms of calcium chromate are interconvertible. The dihydrate form will lose its water of hydration upon heating to approximately 200°C to yield the anhydrous form.[2] Conversely, the anhydrous form can hydrate (B1144303) in the presence of water. This relationship, along with their differing solubilities, is a critical consideration in various applications.

Anhydrous Anhydrous CaCrO₄ (Lower Solubility) Dihydrate CaCrO₄·2H₂O (Higher Solubility) Anhydrous->Dihydrate Hydration (in water) Dihydrate->Anhydrous Dehydration (Heat, ~200°C)

Caption: Interconversion of Calcium Chromate Forms.

Experimental Protocols: Determination of Aqueous Solubility

The following is a detailed methodology for determining the aqueous solubility of a sparingly soluble salt like calcium chromate using the gravimetric method.

Objective: To determine the mass of calcium chromate (anhydrous or dihydrate) that dissolves in a given volume of deionized water at a specific temperature to achieve a saturated solution.

Materials:

  • Calcium Chromate (anhydrous or dihydrate)

  • Deionized water

  • Thermostatically controlled water bath or incubator

  • Erlenmeyer flasks with stoppers

  • Analytical balance (accurate to ±0.0001 g)

  • Filter paper (0.45 µm pore size)

  • Drying oven

  • Volumetric flasks and pipettes

  • Beakers

  • Spatula

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of the calcium chromate salt.

    • Transfer the salt to an Erlenmeyer flask containing a known volume of deionized water (e.g., 100 mL).

    • Add a magnetic stir bar to the flask.

    • Seal the flask and place it in a thermostatically controlled water bath set to the desired temperature (e.g., 20°C).

    • Allow the solution to stir for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the bottom of the flask indicates a saturated solution.

  • Sample Collection and Filtration:

    • Once equilibrium is established, turn off the stirrer and allow the undissolved solid to settle.

    • Carefully pipette a known volume of the supernatant (the clear liquid above the solid) into a pre-weighed beaker. It is crucial not to disturb the sediment.

    • Alternatively, for greater accuracy, filter the saturated solution through a 0.45 µm filter paper to remove any undissolved particles. Collect a known volume of the clear filtrate in a pre-weighed beaker.

  • Gravimetric Analysis:

    • Place the beaker containing the known volume of the saturated solution in a drying oven set to a temperature that will evaporate the water without decomposing the salt (e.g., 110°C).

    • Heat the sample until all the water has evaporated and a constant weight of the dry salt is achieved. This may take several hours.

    • Allow the beaker to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the beaker containing the dried salt on the analytical balance.

  • Calculation of Solubility:

    • Subtract the initial weight of the empty beaker from the final weight of the beaker with the dried salt to determine the mass of the dissolved calcium chromate.

    • Calculate the solubility in grams per 100 mL of water using the following formula:

      Solubility ( g/100 mL) = (Mass of dried salt (g) / Volume of filtrate taken (mL)) x 100

Safety Precautions:

  • Calcium chromate is a hexavalent chromium compound and is considered toxic and carcinogenic. Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated area or under a fume hood.

  • Dispose of all waste materials according to institutional and regulatory guidelines for hazardous waste.

cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess salt to known volume of water B Equilibrate at constant temperature with stirring A->B C Allow solid to settle B->C D Pipette or filter a known volume of supernatant C->D E Evaporate solvent from the known volume of solution D->E F Weigh the remaining dry salt E->F G Calculate solubility (g/100 mL) F->G

Caption: Experimental Workflow for Solubility Determination.

References

A Comparative Analysis of the Genotoxicity of Hexavalent Chromium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxicity of several key hexavalent chromium (Cr(VI)) compounds: potassium dichromate, sodium dichromate, chromium trioxide, and lead chromate (B82759). The information presented is collated from various experimental studies to aid in risk assessment, research, and the development of safer alternatives.

Executive Summary

Hexavalent chromium compounds are recognized human carcinogens, with their genotoxic effects being a primary driver of their carcinogenicity.[1] While all Cr(VI) compounds share the common feature of the Cr(VI) ion, their physical and chemical properties, such as solubility, can influence their bioavailability and subsequent genotoxic potential. The data compiled in this guide demonstrates that both soluble and particulate Cr(VI) compounds induce significant DNA damage, albeit through potentially varied potencies and mechanisms. Generally, the intracellular reduction of Cr(VI) to reactive intermediates and ultimately to trivalent chromium (Cr(III)) is a critical step in the genotoxic cascade, leading to the formation of DNA adducts, strand breaks, and chromosomal damage.[2][3]

Quantitative Genotoxicity Data

The following table summarizes quantitative data from various studies on the genotoxicity of different hexavalent chromium compounds. It is important to note that the experimental conditions, such as cell lines, exposure times, and assay endpoints, vary between studies, which should be considered when making direct comparisons.

CompoundAssayCell Line/OrganismConcentration RangeKey FindingsReference
Potassium Dichromate Comet AssayHuman Liver Carcinoma (HepG2)3.12 - 25 µMDose-dependent increase in mean comet tail length (3.16 µm at 3.12 µM to 24.84 µm at 25 µM) and % tail DNA (12.4% to 76%).[4]
Comet AssayMice Leukocytes (in vivo)0.59 - 76.0 mg/kg bwSignificant increase in mean comet tail length (5.7 - 24.25 µm) compared to controls (3.26 µm).[5]
Sodium Dichromate Not specified in direct comparison--Carcinogenic and may cause heritable genetic damage.[6]
Chromium Trioxide Micronucleus AssayVicia faba root tip cells10⁻⁸ - 10⁻¹ mol/LDose-dependent increase in micronucleus frequency.[7]
Chromosomal Aberration AssayVicia faba root tip cells10 - 50 mg/lDose-related increase in the frequency of chromosomal aberrations.[8]
Lead Chromate DNA Damage (Alkaline Elution)Chinese Hamster Ovary (CHO)0.08 - 0.8 µg/cm²Dose-dependent induction of DNA single-strand breaks and DNA-protein crosslinks.[9]
Ames TestSalmonella typhimuriumNot specifiedMutagenic activity observed.[10]
Comparative Study Clastogenicity (Chromosome Aberrations)Human Bronchial Cells0.1 - 5 µg/cm²Zinc chromate and barium chromate were more clastogenic than lead chromate.[11]
Cytotoxicity (Cell Survival)Human Bronchial Cells0.05 - 5 µg/cm²Based on intracellular chromium concentration, zinc chromate was the most cytotoxic, followed by barium chromate, with lead chromate and sodium chromate showing similar, lower cytotoxicity.[11]

Experimental Protocols

Detailed methodologies for key genotoxicity assays are provided below. These protocols are generalized and may require optimization based on the specific Cr(VI) compound, cell type, and experimental goals.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[12]

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.

Protocol for Cr(VI) Compounds:

  • Cell Preparation: Expose the chosen cell line (e.g., HepG2) to various concentrations of the Cr(VI) compound (e.g., potassium dichromate) for a defined period (e.g., 24 or 48 hours).[4] Harvest the cells and resuspend in ice-cold PBS.

  • Slide Preparation: Mix the cell suspension with low melting point agarose and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to separate the DNA fragments.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software.[13][14]

Micronucleus Assay

The micronucleus assay is used to detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[15]

Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates chromosomal damage.

Protocol for Cr(VI) Compounds:

  • Cell Culture and Treatment: Culture the selected cells (e.g., V79 or human lymphocytes) and expose them to different concentrations of the Cr(VI) compound (e.g., chromium trioxide).

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.[16]

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000).[15]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[17]

Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation (reversion) in these bacteria, allowing them to grow on a histidine-deficient medium.

Protocol for Soluble Cr(VI) Compounds:

  • Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100).[18]

  • Metabolic Activation (Optional but Recommended): For compounds that may become mutagenic after metabolism, a rat liver extract (S9 fraction) is included in the test.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and the S9 mix (if used).[19]

  • Plating: Pour the mixture onto a minimal glucose agar (B569324) plate that lacks histidine. A small amount of histidine is added to the top agar to allow for a few cell divisions, which are necessary for the mutations to be expressed.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[18]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in Cr(VI)-induced genotoxicity and a general experimental workflow for its assessment.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Cr(VI) Cr(VI) Cr(VI)_in Cr(VI) Cr(VI)->Cr(VI)_in Cellular Uptake Reduction Intracellular Reduction (e.g., Ascorbate, Glutathione) Cr(VI)_in->Reduction Cr_intermediates Reactive Intermediates (Cr(V), Cr(IV)) Reduction->Cr_intermediates ROS Reactive Oxygen Species (ROS) Reduction->ROS Cr(III) Cr(III) Cr_intermediates->Cr(III) DNA_damage DNA Damage ROS->DNA_damage Oxidative Damage DNA_adducts Cr(III)-DNA Adducts Cr(III)->DNA_adducts DDR DNA Damage Response (e.g., ATM/ATR activation) DNA_damage->DDR DNA_adducts->DDR Cell_cycle Cell Cycle Arrest DDR->Cell_cycle Apoptosis Apoptosis DDR->Apoptosis Repair_failure Repair Failure/ Misrepair DDR->Repair_failure Mutation Mutation/ Genomic Instability Repair_failure->Mutation Cancer Carcinogenesis Mutation->Cancer

Caption: Cr(VI) Genotoxicity Signaling Pathway.

G Start Start Compound_Selection Select Cr(VI) Compounds (e.g., K2Cr2O7, CrO3) Start->Compound_Selection Cell_Line_Selection Choose Appropriate Cell Line/Organism Compound_Selection->Cell_Line_Selection Dose_Response Determine Dose Range (Cytotoxicity Assay) Cell_Line_Selection->Dose_Response Genotoxicity_Assay Perform Genotoxicity Assays Dose_Response->Genotoxicity_Assay Comet_Assay Comet Assay (DNA Strand Breaks) Genotoxicity_Assay->Comet_Assay Micronucleus_Assay Micronucleus Assay (Chromosomal Damage) Genotoxicity_Assay->Micronucleus_Assay Ames_Test Ames Test (Mutagenicity) Genotoxicity_Assay->Ames_Test Data_Analysis Data Acquisition and Statistical Analysis Comet_Assay->Data_Analysis Micronucleus_Assay->Data_Analysis Ames_Test->Data_Analysis Comparison Compare Genotoxic Potency Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Experimental Workflow for Cr(VI) Genotoxicity.

References

Performance evaluation of Calcium chromate in protective coatings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of calcium chromate's performance as a corrosion-inhibiting pigment in protective coatings. It is designed for researchers, scientists, and professionals in materials science and development. The following sections detail the performance of calcium chromate (B82759) against common alternatives like strontium chromate and zinc phosphate (B84403), supported by experimental data and standardized testing protocols.

Overview of Corrosion Inhibitors

Chromate-based inhibitors, including calcium chromate and strontium chromate, have long been the benchmark for corrosion protection in high-performance coatings, particularly for aerospace and marine applications.[1][2][3] They function through a "self-healing" mechanism where hexavalent chromium (Cr(VI)) ions are released from the coating to passivate the metal surface at sites of damage or defects.[3][4][5] However, due to the toxicity and carcinogenicity of hexavalent chromium, there is a significant push to develop safer alternatives.[6][7][8] Zinc phosphate represents a common, less toxic alternative, which forms a barrier layer and inhibits corrosion through a different chemical mechanism.[9][10][11]

Comparative Performance Data

The following tables summarize the performance of calcium chromate in comparison to other corrosion inhibitors based on standard industry tests.

Table 1: Corrosion Resistance Performance
Inhibitor PigmentTest MethodExposure TimeResultsSource
Calcium Chromate Salt Spray (ASTM B117)Not SpecifiedRated as providing "fair to good" corrosion protection.[4]
Strontium Chromate Salt Spray (ASTM B117)Not SpecifiedRated as providing the "best all-round protection" among tested chromates.[4]
Zinc Phosphate Salt Spray (ASTM B117)500+ hoursProvides good corrosion resistance, often used as a chromate-free alternative. Performance can be enhanced with modifiers like calcium.[9][11][12][9][11][12]
Non-Chromate (Sanchem) Salt Spray (ASTM B117)336 hoursPassed the 336-hour salt spray test, showing performance comparable to chromate conversion coatings in some systems.[13]
Chromate Conversion Coating Salt Spray (ASTM B117)168 hoursField-applied coatings showed significant pitting after 168 hours, highlighting variability in application.[14]
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

| Coating System | Substrate | Exposure Time | Low-Frequency Impedance (|Z| at ~1 mHz) | Interpretation | Source | | :--- | :--- | :--- | :--- | :--- | :--- | | Chromate Conversion Coating | Al 7075-T6 | 200-320 days | 10⁹ ohms·cm² | Indicates a highly protective, low-conductivity barrier coating. |[13] | | Non-Chromate Conversion | Al 7075-T6 | 200-320 days | 10⁹ ohms·cm² | Performance is minimal, comparable to the chromate system in this test. |[13] | | Trivalent Chromium Coating | Al 7075-T6 | 24 hours | ~10⁵ - 10⁶ ohms·cm² | Shows a 10 to 100-fold increase in polarization resistance compared to the bare alloy. |[15] | | Bare Alloy | Al 7075-T6 | 24 hours | ~10⁴ ohms·cm² | Baseline for an unprotected surface. |[15] |

Note: Specific EIS data for coatings exclusively pigmented with calcium chromate was not available in the provided search results. The data presented is for general chromate conversion coatings, which serve as a relevant benchmark.

Key Experimental Protocols

Accurate performance evaluation relies on standardized experimental procedures. The following are detailed methodologies for key tests cited in this guide.

Salt Spray (Fog) Testing (ASTM B117)

This method provides a controlled corrosive environment to produce relative corrosion resistance information for coated metal specimens.

  • Objective: To assess the corrosion resistance of a coating in a simulated marine environment.

  • Apparatus: A closed salt spray chamber capable of maintaining a temperature of 35°C ± 2°C.[16]

  • Procedure:

    • Solution Preparation: A 5% sodium chloride (NaCl) solution is prepared with distilled or deionized water. The pH is maintained between 6.5 and 7.2.[16][17]

    • Specimen Placement: Coated panels are placed in the chamber, typically angled between 15 and 30 degrees from the vertical, ensuring they do not contact each other and that fog can settle on all surfaces.[17]

    • Atomization: The salt solution is atomized with compressed air to create a dense fog that settles on the specimens at a rate of 1.0 to 2.0 mL/hr for every 80 cm² of horizontal collection area.[16]

    • Exposure: The specimens are continuously exposed to the salt fog for a predetermined duration (e.g., 168, 336, or 1000+ hours).[13][16]

    • Evaluation: After exposure, specimens are rinsed, and the degree of corrosion is evaluated. This can include assessing the degree of rusting (ASTM D610), blistering (ASTM D714), or creepage from a scribe (ASTM D1654).[18]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides quantitative data on a coating's barrier properties and the corrosion rate at the substrate interface.

  • Objective: To measure the electrochemical impedance of a coating system to evaluate its protective properties.[19][20]

  • Apparatus: A potentiostat with a frequency response analyzer, an electrochemical cell, a reference electrode (e.g., Ag/AgCl), a counter electrode (e.g., platinum mesh), and the coated specimen as the working electrode.

  • Procedure:

    • Cell Setup: An electrochemical cell containing an electrolyte (commonly a 3.5% NaCl solution) is attached to the surface of the coated specimen.[15]

    • Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the sample over a wide range of frequencies (e.g., 100 kHz to 1 mHz).[15]

    • Data Acquisition: The instrument measures the resulting current and phase shift as a function of frequency. This data is used to calculate the impedance.

    • Analysis: The data is typically presented in Bode or Nyquist plots. The impedance value at low frequencies (e.g., |Z| at 0.01 Hz) is often used as a key metric for coating performance. A higher impedance value (typically >10⁸ ohms·cm²) correlates with better corrosion protection.[13]

Coating Adhesion Testing (Pull-Off Method - ASTM D4541)

This test measures the force required to pull a specified diameter of coating away from its substrate, indicating the strength of the adhesive bond.

  • Objective: To quantify the adhesion strength of a coating to a substrate.

  • Apparatus: A pull-off adhesion tester, loading fixtures (dollies), and a suitable adhesive.

  • Procedure:

    • Surface Preparation: The coating surface and the dolly face are cleaned and abraded.

    • Adhesive Application: A solvent-free adhesive is applied to the dolly, which is then secured to the coated surface. The adhesive is allowed to cure.

    • Scoring: The coating is cut around the circumference of the dolly to isolate the test area.

    • Pull Test: The adhesion tester is attached to the dolly and applies a perpendicular tensile force at a specified rate.

    • Evaluation: The force required to detach the dolly is recorded (in psi or MPa). The nature of the failure is also noted (e.g., adhesive failure between coating and substrate, cohesive failure within the coating, or adhesive failure at the dolly).[21]

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of experimental processes and theoretical concepts.

G cluster_prep 1. Preparation cluster_app 2. Coating Application cluster_test 3. Performance Testing cluster_eval 4. Evaluation sub Substrate Selection (e.g., Al 2024-T3) clean Surface Cleaning & Degreasing sub->clean pretreat Pretreatment (e.g., Deoxidizing) clean->pretreat coat_app Apply Primer (e.g., CaCrO4 Epoxy) pretreat->coat_app cure Curing (Ambient or Thermal) coat_app->cure corr Corrosion Resistance (ASTM B117, EIS) cure->corr adh Adhesion (ASTM D4541) cure->adh weath Weathering (QUV, Outdoor) cure->weath data Data Analysis & Comparison corr->data adh->data weath->data

Fig 1. General Experimental Workflow for Coating Evaluation.

G cluster_environment Corrosive Environment coating Protective Coating (Epoxy with CaCrO4) defect Coating Defect (Scratch) H2O Moisture (H2O) coating->H2O 1. Ingress at defect leach Soluble Cr(VI) ions leach from CaCrO4 coating->leach 3. Triggered by moisture substrate Aluminum Alloy Substrate H2O->substrate 2. Initiates Corrosion O2 Oxygen (O2) passivate Formation of stable Cr(III) oxide/hydroxide passive layer leach->passivate 4. Migration & Reduction passivate->substrate 5. Halts Corrosion (Self-Healing)

Fig 2. Simplified Mechanism of Chromate Corrosion Inhibition.

Conclusion

Calcium chromate provides effective, though not superior, corrosion protection when compared to other chromates like strontium chromate.[4] Its performance is generally considered fair to good. The primary challenge for all chromate-based systems is their toxicity, which has driven the development of alternatives like zinc phosphate and advanced trivalent chromium or nanoparticle-based systems.[1][6] While these alternatives show promise and can match chromate performance in some tests, the "self-healing" capability of leachable chromates remains a key performance benchmark that is difficult to replicate.[3][5] Future research will continue to focus on developing non-toxic inhibitors that can provide this active corrosion protection.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Calcium Chromate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of calcium chromate (B82759) is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of common analytical methods for the determination of calcium and chromate (VI), supported by detailed experimental protocols. By cross-validating results from multiple techniques, laboratories can achieve a higher degree of confidence in their analytical data.

Data Presentation: Comparative Analysis of Quantification Methods

The following table summarizes the performance characteristics of four common analytical methods for the quantification of calcium and chromate in a representative calcium chromate sample. The data presented is a synthesis of expected performance based on established analytical principles.

Analytical MethodAnalyteLinearity RangeLimit of Quantification (LOQ)Precision (%RSD)Accuracy (% Recovery)
Atomic Absorption Spectroscopy (AAS) Calcium0.01 - 60 mg/L[1]0.01 mg/L[1]< 2%98 - 102%
Titrimetry (EDTA) Calcium10 - 100 mg/L10 mg/L< 1%99 - 101%
Ion Chromatography (IC) Chromate (CrO₄²⁻)0.1 - 100 µg/L[2]0.5 µg/L[2]< 5%97.2 - 102.8%[2]
UV-Vis Spectrophotometry Chromate (CrO₄²⁻)0.5 - 75 mg/L[2]0.25 mg/L[2]< 3%95 - 105%

Experimental Workflows and Logical Relationships

The following diagram illustrates the logical workflow for the cross-validation of analytical results for calcium chromate quantification.

Cross-Validation Workflow for Calcium Chromate Quantification Sample Calcium Chromate Sample Preparation Sample Preparation (e.g., Dissolution, Dilution) Sample->Preparation Ca_Analysis Calcium Quantification Preparation->Ca_Analysis Cr_Analysis Chromate Quantification Preparation->Cr_Analysis AAS Atomic Absorption Spectroscopy (AAS) Ca_Analysis->AAS Titration_Ca Titrimetry (EDTA) Ca_Analysis->Titration_Ca IC Ion Chromatography (IC) Cr_Analysis->IC UV_Vis UV-Vis Spectrophotometry Cr_Analysis->UV_Vis Data_Comparison Data Comparison and Statistical Analysis AAS->Data_Comparison Titration_Ca->Data_Comparison IC->Data_Comparison UV_Vis->Data_Comparison Validation Validated Results Data_Comparison->Validation

Cross-validation workflow for calcium chromate analysis.

Experimental Protocols

Quantification of Calcium by Atomic Absorption Spectroscopy (AAS)

This method determines the total calcium content in a sample.

Instrumentation:

  • Atomic Absorption Spectrophotometer with a calcium hollow-cathode lamp.[3]

  • Air-acetylene flame.[3]

Reagents:

  • Calcium standard solution (1000 mg/L).

  • Lanthanum chloride solution to mask interferences.[1]

  • Deionized water.

  • Nitric acid.

Procedure:

  • Sample Preparation: Accurately weigh a portion of the calcium chromate sample and dissolve it in a minimal amount of dilute nitric acid. Dilute the solution with deionized water to bring the calcium concentration within the linear range of the instrument (e.g., 1.0 to 60 mg/L).[1]

  • Standard Preparation: Prepare a series of calibration standards by diluting the calcium standard solution. Add lanthanum chloride solution to both standards and samples to suppress chemical interferences.[1]

  • Measurement: Set the spectrophotometer wavelength to 422.7 nm.[3] Aspirate the blank, standards, and samples into the flame and record the absorbance readings.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the calcium concentration in the sample solution from the calibration curve.

Quantification of Calcium by Titrimetry (EDTA)

This method relies on the chelation of calcium ions with ethylenediaminetetraacetic acid (EDTA).

Reagents:

  • Standardized EDTA solution (e.g., 0.02 M).[4]

  • Calcium carbonate (primary standard).

  • Hydroxynaphthol blue indicator.[4]

  • Potassium hydroxide-potassium cyanide solution to adjust pH and mask interfering ions.[4]

Procedure:

  • Sample Preparation: Accurately weigh the calcium chromate sample and dissolve it in dilute hydrochloric acid.[4] Dilute with deionized water.

  • Titration: Take an aliquot of the sample solution and add the hydroxynaphthol blue indicator. Adjust the pH to approximately 12.5 with the KOH-KCN solution.[4] Titrate the solution with the standardized EDTA solution until the color changes from deep blue to pink at the endpoint.[4]

  • Calculation: Calculate the amount of calcium in the sample based on the volume of EDTA titrant used and its molarity.

Quantification of Chromate by Ion Chromatography (IC)

This method separates and quantifies chromate ions from other anions in the sample.

Instrumentation:

  • Ion chromatograph with a suppressed conductivity detector.[2]

  • Anion exchange column (e.g., Metrohm Metrosep A Supp 7).[2]

Reagents:

  • Chromate standard solution.

  • Mobile phase (e.g., sodium carbonate/acetonitrile).[2]

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the calcium chromate sample in deionized water. Filter the solution to remove any particulates. Dilute the sample to bring the chromate concentration into the linear range of the instrument.

  • Chromatographic Analysis: Inject the prepared sample and a series of calibration standards into the ion chromatograph. The chromate ions are separated on the analytical column and detected by the conductivity detector.

  • Quantification: Identify and quantify the chromate peak based on its retention time and peak area compared to the calibration standards.

Quantification of Chromate by UV-Vis Spectrophotometry

This colorimetric method is based on the reaction of hexavalent chromium with 1,5-diphenylcarbazide.[2]

Instrumentation:

  • UV-Vis Spectrophotometer.

Reagents:

  • 1,5-diphenylcarbazide solution in acetone.[2]

  • Sulfuric acid and phosphoric acid.[2]

  • Chromate standard solution.

Procedure:

  • Sample Preparation: Dissolve an accurately weighed portion of the calcium chromate sample in deionized water and dilute to a suitable concentration.

  • Color Development: To an aliquot of the sample solution, add sulfuric acid and phosphoric acid, followed by the diphenylcarbazide solution. A magenta color will develop in the presence of chromate.[2]

  • Measurement: After a short incubation period, measure the absorbance of the solution at 540 nm against a reagent blank.[2]

  • Quantification: Prepare a calibration curve using a series of chromate standards treated in the same manner. Determine the chromate concentration in the sample from this curve.

References

A Comparative Analysis of the Efficacy of Calcium Chromate and Other Chromate Pigments in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the performance of calcium chromate (B82759) relative to other common chromate-based pigments, specifically strontium chromate, potassium zinc chromate, barium chromate, and zinc tetroxychromate. The information is intended for researchers, scientists, and professionals in materials science and coating development, offering objective data and experimental context to inform the selection of corrosion-inhibiting pigments.

Executive Summary

Chromate pigments have long been the benchmark for corrosion inhibition in protective coatings, primarily due to their ability to passivate metal surfaces. This guide focuses on the comparative efficacy of five such pigments, with a particular emphasis on calcium chromate. The findings are based on rigorous, standardized testing designed to simulate harsh environmental conditions. While all chromate pigments offer some level of protection, their performance varies significantly. This analysis reveals that calcium chromate provides a high degree of corrosion resistance, comparable to that of other high-performance chromates like strontium and potassium zinc chromate, and is markedly superior to barium and zinc tetroxychromate.

Performance Comparison of Chromate Pigments

The primary measure of efficacy for these pigments is their ability to prevent corrosion on metal substrates under accelerated testing conditions. A key study evaluated these five chromate pigments in primer formulations over 1,500 hours of salt spray exposure on magnesium and 4130 steel alloys.[1][2][3][4] The results of this extensive testing provide a clear hierarchy of performance.

Qualitative Performance Data

The following table summarizes the relative performance of the five chromate pigments based on the 1,500-hour salt spray corrosion resistance test.[1][2][3][4]

PigmentRelative Performance RankingObservations
Potassium Zinc Chromate 1 (Excellent)Consistently good performance on both magnesium and steel substrates.[1][2][3]
Strontium Chromate 1 (Excellent)Performance was not significantly different from potassium zinc chromate, particularly in alkyd resin vehicles.[1][2][3]
Calcium Chromate 2 (Very Good)Overall performance was almost as good as potassium zinc chromate.[3]
Barium Chromate 3 (Fair)Efficiency was poor compared to potassium zinc, strontium, and calcium chromates.[1][2]
Zinc Tetroxychromate 4 (Poor)Significantly poor performance, especially on magnesium alloys.[1][2]

Visualizing Performance Hierarchy

The logical relationship of the pigments' efficacy as corrosion inhibitors can be visualized as a performance hierarchy.

G cluster_high High Performance cluster_good Good Performance cluster_lower Lower Performance Potassium Zinc Chromate Potassium Zinc Chromate Calcium Chromate Calcium Chromate Potassium Zinc Chromate->Calcium Chromate Superior to Strontium Chromate Strontium Chromate Strontium Chromate->Calcium Chromate Superior to Barium Chromate Barium Chromate Calcium Chromate->Barium Chromate Superior to Zinc Tetroxychromate Zinc Tetroxychromate Barium Chromate->Zinc Tetroxychromate Superior to

Caption: Performance hierarchy of chromate pigments as corrosion inhibitors.

Experimental Protocols

The evaluation of these pigments relies on standardized testing methodologies to ensure reproducibility and comparability of results. The two primary methods discussed are the Salt Spray Test and Electrochemical Impedance Spectroscopy (EIS).

Salt Spray Test (ASTM B117)

This accelerated corrosion test exposes coated metal specimens to a dense saline fog, simulating a corrosive coastal environment.

Objective: To assess the relative corrosion resistance of pigmented coatings.

Methodology:

  • Specimen Preparation: Test panels of the desired metal substrate (e.g., magnesium alloy, 4130 steel) are prepared with a uniform primer coat containing the chromate pigment under evaluation.[1][2] Uncoated, surface-treated specimens are used as controls.[1][2]

  • Apparatus: A standard salt spray cabinet capable of maintaining a temperature of 35°C (95°F) is used.

  • Salt Solution: A 5% solution of sodium chloride in distilled water is prepared, with a pH maintained between 6.5 and 7.2.

  • Exposure: The prepared panels are placed in the cabinet at an angle of 15 to 30 degrees from the vertical. They are exposed to a continuous fog of the salt solution for a predetermined duration (e.g., 1500 hours).[1][2]

  • Evaluation: Following exposure, the specimens are gently washed and dried. They are then visually inspected for signs of corrosion, such as blistering, rusting, and scribe creep. Quantitative analysis can include weight loss measurements after the removal of corrosion products.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to probe the electrochemical characteristics of a coating and the underlying substrate. It provides insights into the barrier properties of the coating and the corrosion rate at the metal-coating interface.

Objective: To quantitatively measure the protective properties of a coating containing corrosion-inhibiting pigments.

Methodology:

  • Test Cell Setup: A three-electrode electrochemical cell is assembled on the surface of the coated specimen. The coated metal acts as the working electrode, a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode serves as the reference electrode, and a platinum or graphite (B72142) rod functions as the counter electrode.

  • Electrolyte: A corrosive electrolyte, typically a 3.5% NaCl solution, is introduced into the cell, creating an interface with the coating.

  • Measurement: A potentiostat is used to apply a small amplitude AC voltage (e.g., 10 mV) to the working electrode at its open-circuit potential.[5] The frequency of the AC signal is varied over a wide range (e.g., from 100 kHz down to 10 mHz).

  • Data Acquisition: The instrument measures the resulting current response, from which the impedance of the system is calculated at each frequency.

  • Analysis: The impedance data is often represented in Nyquist or Bode plots. By fitting the data to an equivalent electrical circuit model, key parameters such as coating capacitance (Cc), pore resistance (Rpo), and charge transfer resistance (Rct) can be determined. A higher charge transfer resistance generally indicates a lower corrosion rate and better performance of the inhibitive pigment.

Concluding Remarks

The selection of a chromate pigment for corrosion inhibition is a critical decision in the formulation of protective coatings. The evidence from comparative salt spray testing indicates that calcium chromate is a highly effective option, with performance approaching that of the top-tier strontium and potassium zinc chromates. It significantly outperforms barium and zinc tetroxychromate. For applications requiring robust corrosion resistance, calcium chromate presents a viable and efficacious choice. It is important to note that all hexavalent chromium compounds, including those discussed, are recognized as toxic and carcinogenic, and their use is subject to stringent regulatory controls.

References

A Comparative Analysis of Trivalent vs. Hexavalent Chromium Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for scientists and drug development professionals on the distinct characteristics, toxicological profiles, and experimental considerations of trivalent and hexavalent chromium compounds.

This guide provides an objective comparison of trivalent [Cr(III)] and hexavalent [Cr(VI)] chromium compounds, leveraging experimental data to inform research and development. The significant differences in their chemical properties, biological interactions, and toxicological effects necessitate a clear understanding for safe and effective scientific application.

Key Distinctions and Physicochemical Properties

Trivalent and hexavalent chromium exhibit markedly different chemical behaviors, which fundamentally dictates their biological activity. Cr(III) is the more stable oxidation state and is considered an essential trace element for mammals, playing a role in glucose and lipid metabolism.[1] In contrast, Cr(VI) is a strong oxidizing agent and a well-established human carcinogen, primarily produced through industrial processes.[2][3]

The solubility of chromium compounds is a critical factor in their bioavailability and toxicity. Generally, many Cr(VI) compounds, such as sodium and potassium chromate, are readily soluble in water, whereas Cr(III) compounds, with some exceptions like chromium chloride and nitrate, are largely insoluble.[4][5]

Data Presentation: Comparative Overview

The following tables summarize key quantitative and qualitative differences between trivalent and hexavalent chromium compounds.

Table 1: Physicochemical Properties

PropertyTrivalent Chromium (Cr(III))Hexavalent Chromium (Cr(VI))References
Common Compounds Chromium(III) chloride, Chromium(III) oxide, Chromium(III) nitrateChromium trioxide, Sodium chromate, Potassium dichromate, Calcium chromate[2][4]
Water Solubility Generally insoluble (exceptions: chloride, nitrate, acetate (B1210297) salts)Many salts are readily soluble (e.g., sodium, potassium, ammonium)[4][5]
Oxidation State Stability Most stable form under environmental conditionsLess stable, strong oxidizing agent[2][4]
Appearance in Solution Typically green or violetTypically yellow or orange[6]

Table 2: Toxicological Profile

ParameterTrivalent Chromium (Cr(III))Hexavalent Chromium (Cr(VI))References
Toxicity Significantly less toxic; essential nutrient at low concentrationsHighly toxic and carcinogenic[1][3]
Carcinogenicity (IARC) Not classifiable as to its carcinogenicity to humans (Group 3)Carcinogenic to humans (Group 1)[2]
Acute Oral LD50 (Rats) Data not readily available for direct comparison, generally considered low toxicity13-28 mg/kg for various soluble compounds (e.g., sodium chromate)[1]
Cellular Uptake Poorly taken up by cellsReadily enters cells via anion transporters[7][8]
Primary Mechanism of Toxicity At high concentrations, can induce oxidative stressIntracellular reduction to Cr(III) generates reactive oxygen species (ROS) and DNA-damaging intermediates[7]

Signaling Pathway of Hexavalent Chromium Toxicity

The carcinogenicity of hexavalent chromium is a multi-step process that begins with its transport into the cell and subsequent intracellular reduction. This process generates reactive oxygen species (ROS) and ultimately leads to the formation of DNA adducts by the reduced trivalent chromium.[7]

Hexavalent_Chromium_Toxicity_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cr(VI) Cr(VI) Cr(VI)_inside Cr(VI) Cr(VI)->Cr(VI)_inside Anion Transporters Reduction Intracellular Reduction Cr(VI)_inside->Reduction Cr(V)_Cr(IV) Reactive Intermediates (Cr(V), Cr(IV)) Reduction->Cr(V)_Cr(IV) ROS Reactive Oxygen Species (ROS) Reduction->ROS Cr(III)_inside Cr(III) Cr(V)_Cr(IV)->Cr(III)_inside Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage (Adducts, Breaks) Cr(III)_inside->DNA_Damage Oxidative_Stress->DNA_Damage Apoptosis_Carcinogenesis Apoptosis / Carcinogenesis DNA_Damage->Apoptosis_Carcinogenesis

Cellular toxicity pathway of hexavalent chromium.

Experimental Protocols

A variety of experimental techniques are employed to assess the distinct effects of trivalent and hexavalent chromium. The Comet Assay, or single-cell gel electrophoresis, is a widely used method for quantifying DNA damage induced by genotoxic agents like Cr(VI).

Detailed Methodology: Alkaline Comet Assay for Genotoxicity Assessment

This protocol is adapted from established guidelines for in vitro genotoxicity testing.[9]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HepG2) at an appropriate density and allow them to attach overnight.

  • Expose cells to various concentrations of the test chromium compound (and appropriate controls) for a defined period (e.g., 2-24 hours).

2. Slide Preparation:

  • Mix a suspension of treated cells with low melting point agarose.

  • Pipette this mixture onto a specially coated microscope slide (CometSlide™) and allow it to solidify.

3. Cell Lysis:

  • Immerse the slides in a chilled lysis solution (containing high salt concentration and detergents) to remove cell membranes and histones, leaving behind the DNA as a nucleoid.

4. DNA Unwinding and Electrophoresis:

  • Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

5. Neutralization and Staining:

  • Neutralize the slides with a buffer.

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

6. Visualization and Analysis:

  • Visualize the comets using a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the intensity and length of the comet tail relative to the head using specialized software.

Comet_Assay_Workflow start Start: Cell Culture treatment Treatment with Chromium Compound start->treatment harvest Cell Harvesting treatment->harvest embedding Embedding Cells in Agarose harvest->embedding lysis Cell Lysis embedding->lysis unwinding DNA Unwinding (Alkaline Buffer) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining DNA Staining electrophoresis->staining analysis Microscopy and Image Analysis staining->analysis end End: Quantify DNA Damage analysis->end

Experimental workflow for the Comet Assay.

Industrial Applications and Logical Relationships

The distinct properties of trivalent and hexavalent chromium compounds have led to their use in different industrial applications. Historically, Cr(VI) was favored for its superior corrosion resistance in applications like chrome plating. However, due to its high toxicity and environmental hazards, there is a significant and ongoing shift towards safer alternatives like Cr(III)-based processes.[10]

Industrial_Applications cluster_applications Industrial Applications cluster_drivers Driving Factors Cr_VI Hexavalent Chromium (Cr(VI)) Plating Chrome Plating Cr_VI->Plating Pigments Pigments and Dyes Cr_VI->Pigments Tanning Leather Tanning Cr_VI->Tanning Wood_Preservation Wood Preservation Cr_VI->Wood_Preservation Performance High Performance (Corrosion Resistance) Cr_VI->Performance Toxicity High Toxicity & Carcinogenicity Cr_VI->Toxicity Cr_III Trivalent Chromium (Cr(III)) Safety Improved Worker Safety & Lower Environmental Impact Cr_III->Safety Plating->Cr_III Shift towards safer alternatives Regulation Strict Environmental Regulations Toxicity->Regulation Regulation->Cr_III

Industrial applications and influencing factors.

References

A Comparative Analysis of the Crystal Structures of Calcium Chromate and Strontium Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed structural comparison between calcium chromate (B82759) (CaCrO₄) and strontium chromate (SrCrO₄) reveals key differences in their crystal lattices, stemming from the variation in the ionic radii of the alkaline earth metals. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their structural properties, supported by experimental data and methodologies.

Both calcium chromate and strontium chromate are inorganic compounds featuring the chromate anion (CrO₄²⁻).[1][2] They are primarily used as corrosion inhibitors and pigments, though their applications are limited due to the toxicity of hexavalent chromium.[3][4][5] Despite their chemical similarities, the substitution of calcium with strontium induces significant changes in the crystal structure.

Quantitative Structural Data

The crystallographic parameters of anhydrous calcium chromate and strontium chromate are summarized below. These values highlight the distinct crystal systems and unit cell dimensions of the two compounds.

PropertyCalcium Chromate (CaCrO₄)Strontium Chromate (SrCrO₄)
Crystal System Monoclinic[3][6]Monoclinic[4][7]
Space Group P2₁/n (No. 14)P2₁/c (No. 14)[8]
Lattice Parameters a = 7.504 Å, b = 6.842 Å, c = 8.729 Å, β = 53.477°[8]a = 7.06 Å, b = 7.37 Å, c = 7.63 Å, β = 103.0°
Density 3.12 g/cm³[3][6]3.353 g/cm³[4][7]

Note: The lattice parameters for Strontium Chromate are derived from isostructural compounds and may vary slightly based on experimental conditions.

Calcium chromate is also commonly found in its dihydrate form (CaCrO₄·2H₂O).[6] A very rare anhydrous mineral form of calcium chromate is known as chromatite.[6]

Experimental Protocols

The structural data presented is primarily obtained through X-ray Diffraction (XRD), a powerful non-destructive technique for characterizing the crystalline structure of materials.[9][10]

X-ray Diffraction (XRD) Analysis of Chromate Powders

Objective: To determine the crystal structure, space group, and lattice parameters of calcium chromate and strontium chromate powders.

Methodology:

  • Sample Preparation: A fine powder of the chromate sample is prepared to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

  • Instrument Setup: A powder diffractometer is used with a monochromatic X-ray source, typically Cu-Kα radiation.

  • Data Collection: The sample is irradiated with the X-ray beam at various angles of incidence (θ), while the detector records the intensity of the diffracted X-rays at twice the angle of incidence (2θ). The scan is typically performed over a wide range of 2θ values.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters according to Bragg's Law (nλ = 2d sinθ).[10] The systematic absences in the diffraction pattern are used to identify the space group. Rietveld refinement can be employed for a more detailed structural analysis, including atomic positions and bond lengths.

Raman Spectroscopy

Raman spectroscopy is another valuable tool for probing the vibrational modes of the chromate anion, providing insights into the local coordination environment.[11][12] The characteristic stretching and bending modes of the CrO₄²⁻ tetrahedron can be sensitive to changes in the crystal lattice induced by the different cations (Ca²⁺ vs. Sr²⁺).[13]

Structural Visualization

The following diagram illustrates the logical relationship in the structural determination process, from the chemical formula to the detailed crystal structure.

G Workflow for Crystal Structure Determination cluster_compounds Compounds cluster_analysis Experimental Analysis cluster_data Data Output cluster_results Structural Properties CaCrO4 Calcium Chromate (CaCrO₄) XRD X-ray Diffraction (XRD) CaCrO4->XRD Raman Raman Spectroscopy CaCrO4->Raman SrCrO4 Strontium Chromate (SrCrO₄) SrCrO4->XRD SrCrO4->Raman DiffPattern Diffraction Pattern XRD->DiffPattern VibSpectra Vibrational Spectra Raman->VibSpectra CrystalSystem Crystal System DiffPattern->CrystalSystem SpaceGroup Space Group DiffPattern->SpaceGroup LatticeParams Lattice Parameters DiffPattern->LatticeParams Bonding Bonding Environment VibSpectra->Bonding

Caption: Workflow for determining the structural properties of chromate compounds.

References

Assessing the relative carcinogenicity of various chromate salts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Carcinogenicity of Chromate (B82759) Salts

This guide provides a comparative assessment of the carcinogenic potential of various chromate salts, intended for researchers, scientists, and drug development professionals. The information is compiled from peer-reviewed scientific literature and reports from international agencies.

Data on Carcinogenicity of Chromate Salts

The carcinogenic potential of hexavalent chromium (Cr(VI)) compounds is well-established, with several chromate salts classified as human carcinogens. The International Agency for Research on Cancer (IARC) has classified chromium (VI) compounds as Group 1 carcinogens, indicating sufficient evidence of carcinogenicity in humans. The carcinogenicity of specific chromate salts can vary based on factors such as solubility.

Chromate SaltChemical FormulaSolubility in WaterIARC Carcinogenicity ClassificationKey Experimental Findings in Animals
Calcium Chromate CaCrO₄Sparingly solubleGroup 1Induced lung tumors in mice and rats upon inhalation and intratracheal instillation. Also caused local sarcomas after intramuscular injection.
Zinc Chromate ZnCrO₄InsolubleGroup 1Considered a potent carcinogen. Epidemiological studies show a strong association with lung cancer in workers. Animal studies have shown it to induce bronchial carcinomas in rats.
Strontium Chromate SrCrO₄Slightly solubleGroup 1Shown to cause lung cancer in rats following intratracheal administration and local sarcomas after injection.
Lead Chromate PbCrO₄InsolubleGroup 1Particulate lead chromate is considered a potent carcinogen. It has been shown to cause local sarcomas and renal tumors in rats after injection.
Sodium Chromate Na₂CrO₄SolubleGroup 1Inhalation studies in rats caused lung cancer. Oral administration in drinking water led to cancers of the oral cavity and gastrointestinal tract in rats and mice.
Potassium Chromate K₂CrO₄SolubleGroup 1Orally administered potassium chromate enhanced UV-induced skin carcinogenesis in mice.
Barium Chromate BaCrO₄InsolubleNot classifiable as to its carcinogenicity to humans (Group 3)Evidence in experimental animals is considered inadequate.

Experimental Protocols for Assessing Carcinogenicity

The assessment of the carcinogenicity of chromate salts involves a variety of in vivo and in vitro experimental designs. Below are summaries of key experimental methodologies.

Inhalation Carcinogenicity Studies in Rodents

This protocol is a generalized representation based on guidelines from organizations like the National Toxicology Program (NTP) and the Organisation for Economic Co-operation and Development (OECD).

  • Test Substance Preparation : The chromate salt is milled to a respirable particle size (typically < 10 µm). The aerosol is generated using devices like a Wright dust feed mechanism or a jet mill.

  • Animal Model : Typically, male and female rats (e.g., F344/N) and mice (e.g., B6C3F1) are used.

  • Exposure System : Animals are exposed in whole-body or nose-only inhalation chambers. Chamber conditions (temperature, humidity, airflow) are strictly controlled.

  • Exposure Regimen : Animals are exposed to various concentrations of the chromate aerosol for 6 hours per day, 5 days per week, for up to 2 years.

  • Monitoring : The concentration of the chromate aerosol in the chambers is continuously monitored. Animal health is monitored daily, and body weights are recorded regularly.

  • Endpoint Analysis : At the end of the study, a complete necropsy is performed. All organs are examined macroscopically, and tissues, particularly the entire respiratory tract, are collected for histopathological evaluation.

Intratracheal Instillation Studies

Intratracheal instillation is another common method for assessing respiratory tract carcinogenicity.

  • Test Substance Preparation : The chromate salt is suspended in a sterile, inert vehicle (e.g., saline).

  • Animal Model : Rats are a commonly used species.

  • Procedure : The animal is anesthetized, and a specified volume of the chromate suspension is instilled directly into the trachea.

  • Dosing Regimen : Instillations can be performed as a single high dose or multiple lower doses over a period of time.

Genotoxicity and DNA Damage Assays
  • Comet Assay (Single Cell Gel Electrophoresis) : This assay is used to detect DNA strand breaks in cells exposed to chromates. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates further, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

  • Micronucleus Test : This test detects chromosomal damage. Cells are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Chromosomal Aberration Assay : This assay evaluates structural changes in chromosomes (e.g., breaks, deletions, translocations) in cells exposed to a test substance.

Signaling Pathways in Chromate-Induced Carcinogenesis

The carcinogenicity of hexavalent chromium is a multi-step process involving cellular uptake, intracellular reduction, and the generation of reactive oxygen species (ROS) that lead to oxidative stress and DNA damage. This damage can activate several signaling pathways that contribute to cancer development.

Chromate-Induced Carcinogenesis Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cr(VI) Cr(VI) Cr(VI) uptake Cr(VI) Uptake Cr(VI)->Cr(VI) uptake Cr(VI) reduction Reduction to Cr(V), Cr(IV), Cr(III) Cr(VI) uptake->Cr(VI) reduction ROS Reactive Oxygen Species (ROS) Cr(VI) reduction->ROS DNA Damage DNA Double Strand Breaks ROS->DNA Damage NF-kB Activation NF-κB Activation ROS->NF-kB Activation p53 Activation p53 Activation DNA Damage->p53 Activation Apoptosis Apoptosis p53 Activation->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Inflammation Inflammation NF-kB Activation->Inflammation Proliferation Cell Proliferation NF-kB Activation->Proliferation Cancer Cancer Inflammation->Cancer Proliferation->Cancer

Caption: Signaling pathway of chromate-induced carcinogenesis.

Experimental Workflow for Carcinogenicity Assessment

The following diagram illustrates a typical workflow for assessing the carcinogenicity of a chromate salt using an in vivo rodent model.

Experimental Workflow for Chromate Carcinogenicity Assessment cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Life Phase Dose Range Finding Dose Range Finding Protocol Design Protocol Design Dose Range Finding->Protocol Design Animal Acclimation Animal Acclimation Protocol Design->Animal Acclimation Chromate Exposure Chromate Exposure Animal Acclimation->Chromate Exposure Clinical Observation Clinical Observation Chromate Exposure->Clinical Observation Necropsy Necropsy Clinical Observation->Necropsy End of Study Histopathology Histopathology Necropsy->Histopathology Data Analysis Data Analysis Histopathology->Data Analysis Final Report Final Report Data Analysis->Final Report

Caption: Workflow for in vivo carcinogenicity testing of chromates.

Alternative compounds to Calcium chromate for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative compounds to calcium chromate (B82759) for its primary applications in corrosion inhibition, high-performance pigments, and pyrotechnics. The following sections detail the performance of these alternatives, supported by available experimental data, and outline the methodologies for key experiments.

Alternatives in Corrosion Inhibition

Calcium chromate has long been a benchmark for corrosion inhibition, particularly in coatings for aerospace and marine applications. However, due to the environmental and health concerns associated with hexavalent chromium, a range of alternatives have been developed and evaluated. The primary mechanisms of chromate-based inhibition involve the formation of a passive, self-healing film on the metal surface. Effective alternatives often seek to replicate this functionality through different chemical pathways.

Comparative Performance of Corrosion Inhibitors

The following table summarizes the performance of common alternatives to calcium chromate as corrosion inhibitors. The data is compiled from various studies, and direct comparisons should be made with caution due to varying test conditions.

InhibitorSubstrateTest MethodCorrosion Rate (mpy)Inhibition Efficiency (%)Pitting Potential (V vs. SCE)Source(s)
Calcium Chromate Mild SteelSalt Spray (ASTM B117)Data Not Available>95% (Typical)~0.8[1]
Aluminum AlloySalt Spray (ASTM B117)Data Not AvailableHighHigh[2]
Zinc Phosphate (B84403) SteelSalt Spray (ASTM B117)<1~85-95%Lower than Chromate[3]
Aluminum AlloyImmersionLower than controlModerateData Not Available[4]
Sodium Molybdate Mild SteelElectrochemicalModest compared to Chromate60-80%~0.4[5]
Aluminum AlloyEISHigher impedance than bare alloyGoodData Not Available[5]
Sodium Vanadate (B1173111) Aluminum AlloyElectrochemicalComparable to ChromateHighData Not Available[6]
Rare Earth (Cerium) Aluminum AlloyImmersionLower than controlHighHigher than controlData Not Available
Experimental Protocols for Corrosion Inhibition Testing

This method provides a controlled corrosive environment to evaluate the corrosion resistance of coated and uncoated metallic specimens.[7][8][9][10]

  • Apparatus : A closed salt spray cabinet capable of maintaining a temperature of 35°C ± 2°C and a humidity of 95% ± 5%.[7]

  • Test Solution : A 5% sodium chloride solution in distilled or deionized water with a pH between 6.5 and 7.2.[7][10]

  • Procedure :

    • Clean and prepare test panels according to standard procedures.

    • Place the panels in the salt spray cabinet at a specified angle.

    • Expose the panels to a continuous fog of the salt solution.

    • The duration of the test depends on the specification being followed.

    • After exposure, gently wash the panels to remove salt deposits.

  • Evaluation : Assess the appearance of corrosion (e.g., rust, blistering) and, if required, determine the mass loss to calculate the corrosion rate.

G cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation Sample Cleaning Sample Cleaning Initial Weighing Initial Weighing Sample Cleaning->Initial Weighing 1 Salt Spray Cabinet Salt Spray Cabinet Initial Weighing->Salt Spray Cabinet 2 Continuous Fog Continuous Fog Salt Spray Cabinet->Continuous Fog 3 Post-Exposure Cleaning Post-Exposure Cleaning Continuous Fog->Post-Exposure Cleaning 4 Final Weighing Final Weighing Post-Exposure Cleaning->Final Weighing 5 Corrosion Rate Calculation Corrosion Rate Calculation Final Weighing->Corrosion Rate Calculation 6

EIS is a non-destructive technique used to study the properties of protective coatings and the corrosion behavior of the underlying substrate.

  • Apparatus : A potentiostat with a frequency response analyzer, a three-electrode electrochemical cell (working electrode: test panel, reference electrode: e.g., Ag/AgCl, counter electrode: e.g., platinum).

  • Electrolyte : A corrosive medium, typically a sodium chloride solution.

  • Procedure :

    • Immerse the test panel in the electrolyte and allow the open-circuit potential to stabilize.

    • Apply a small amplitude AC voltage or current signal over a range of frequencies (e.g., 100 kHz to 10 mHz).

    • Measure the impedance of the system at each frequency.

  • Evaluation : Analyze the resulting Nyquist and Bode plots to determine properties such as coating capacitance, pore resistance, and charge transfer resistance, which relate to the protective properties of the coating.

G cluster_inhibition Corrosion Inhibition Mechanism Anodic_Inhibitor Anodic Inhibitor (e.g., Molybdate) Passive_Film Passive Film Formation Anodic_Inhibitor->Passive_Film Forms protective layer at anodic sites Cathodic_Inhibitor Cathodic Inhibitor (e.g., Zinc Phosphate) Cathodic_Inhibitor->Passive_Film Forms precipitate at cathodic sites Corrosion_Protection Corrosion_Protection Passive_Film->Corrosion_Protection Blocks ion flow

Alternatives in High-Performance Pigments

Calcium chromate's use as a pigment is primarily for its corrosion-inhibiting properties in primers rather than for its color. Therefore, alternatives are often evaluated for both their protective capabilities and their influence on the coating's appearance and stability.

Comparative Performance of Pigment Alternatives

The following table compares key performance indicators for pigments used as alternatives to calcium chromate.

PigmentColorOpacity (Contrast Ratio)Lightfastness (ΔE after UV exposure)Heat Stability (°C)Source(s)
Calcium Chromate YellowGoodGood~200[11]
Zinc Phosphate WhiteGoodExcellent>300[3]
Strontium Zinc Phosphosilicate WhiteGoodExcellent>300[12]
Calcium Borosilicate WhiteFairGood>250[12]
Zinc Molybdate WhiteGoodExcellent>300[12]
Bismuth Vanadate YellowExcellentExcellent>300[13]
Organic Pigments (e.g., Benzimidazolone) Wide RangeVariesGood to Excellent~200-300[13]
Experimental Protocols for Pigment Performance Evaluation

This method quantifies the change in color of a coating after exposure to environmental stresses like UV radiation.[14][15][16][17][18]

  • Apparatus : A spectrophotometer or colorimeter.

  • Procedure :

    • Prepare coated panels with the test and reference pigments.

    • Measure the initial color coordinates (e.g., CIE Lab*) of each panel.

    • Expose the panels to a specified duration of UV radiation in a weathering chamber.

    • Measure the final color coordinates of the exposed panels.

  • Evaluation : Calculate the total color difference (ΔE) using the CIE Lab color difference formula. A lower ΔE* value indicates better color stability.[19]

This method determines the hiding power of a pigment.

  • Apparatus : A spectrophotometer.

  • Procedure :

    • Apply a uniform film of the pigmented coating over a substrate that has black and white areas.

    • Measure the reflectance of the coating over the black area (Rb) and the white area (Rw).

  • Evaluation : The contrast ratio is calculated as Rb / Rw. A value closer to 1 indicates higher opacity.

Alternatives in Pyrotechnics

In pyrotechnics, calcium chromate can be used in delay compositions and as an oxidizer. The primary performance metrics are the burn rate, which determines the delay time, and the stability of the composition.

Comparative Performance of Pyrotechnic Alternatives

The following table provides a comparison of pyrotechnic compositions.

CompositionApplicationBurn Rate (mm/s)Gas ProductionStabilitySource(s)
Calcium Chromate based DelayVaries with formulationLowGood[2]
Strontium Molybdate/Tungsten/Potassium Perchlorate Delay1.36 - 29.87LowGood[20][21]
Barium Chromate/Tungsten/Potassium Perchlorate DelayVariesLowGood[21]
Manganese/Antimony Trioxide DelayVariesLowGood[22]
Silicon/Lead(II,IV) Oxide DelayFast-burningLowGood[22]
Experimental Protocol for Burn Rate Determination
  • Apparatus : A device for holding the pyrotechnic delay element, an ignition source, and a method for timing the burn over a known distance (e.g., high-speed camera, thermocouples, or an infrared camera).[22]

  • Procedure :

    • Prepare the pyrotechnic composition and press it into a tube of known length and diameter.

    • Initiate the composition at one end.

    • Record the time it takes for the combustion front to travel a predetermined distance.

  • Evaluation : The burn rate is calculated by dividing the distance traveled by the time taken.

G cluster_prep Preparation cluster_test Testing cluster_calc Calculation Composition_Mixing Composition_Mixing Pressing_into_Tube Pressing_into_Tube Composition_Mixing->Pressing_into_Tube Ignition Ignition Pressing_into_Tube->Ignition Timing_Burn Timing_Burn Ignition->Timing_Burn Burn_Rate Burn_Rate Timing_Burn->Burn_Rate

Conclusion

While calcium chromate has historically been a reliable and effective compound in several industrial applications, a range of viable alternatives now exist. For corrosion inhibition, zinc phosphate and molybdates are common choices, with vanadates and rare earth compounds showing promise in specific applications. In the realm of pigments, the focus is on chromate-free corrosion inhibitors that also provide good color stability and opacity, with compounds like zinc phosphate and bismuth vanadate being strong contenders. For pyrotechnic delays, molybdate-based compositions are emerging as effective replacements. The selection of an appropriate alternative will depend on the specific performance requirements, substrate, and environmental and safety considerations of the application. Further research and direct comparative testing under standardized conditions are essential for a definitive selection in critical applications.

References

Safety Operating Guide

Proper Disposal of Calcium Chromate Dihydrate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of calcium chromate (B82759) dihydrate are critical for ensuring laboratory safety and environmental protection. As a known carcinogen, potent oxidizer, and environmental hazard, this compound requires strict adherence to established protocols.[1][2][3] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage calcium chromate dihydrate waste safely and effectively.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to have a disposal plan in place.[4][5] All safety precautions must be thoroughly understood and followed.[1][2][6]

  • Engineering Controls : Always handle this compound within a certified chemical fume hood or other suitable containment equipment to prevent the generation and inhalation of dust.[7][8][9]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves, and safety goggles with side shields or a face shield.[1][2][6]

  • Avoid Contamination : Do not eat, drink, or smoke in areas where this chemical is handled.[1][7] Wash hands thoroughly after any handling procedure.[1]

  • Storage : Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1] It must be stored in a locked, designated area away from combustible materials and reducing agents.[1][2][6]

Quantitative Safety Data

Adherence to occupational exposure limits is crucial when handling hexavalent chromium compounds like calcium chromate. The following table summarizes key exposure limits established by regulatory bodies.

ParameterValueRegulatory Body
8-hour Time-Weighted Average (TWA) for Cr(VI) products0.01 mg/m³UK HSE[10]
8-hour Time-Weighted Average (TWA) for process-generated Cr(VI)0.025 mg/m³UK HSE[10]
OSHA Permissible Exposure Limit (PEL) for Cr(VI)5 µg/m³OSHA

Step-by-Step Disposal Protocol

Follow this procedural guidance to ensure the safe and compliant disposal of this compound and associated waste.

Step 1: Waste Identification and Segregation
  • Identify All Waste Streams : All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

    • Surplus or expired this compound.

    • Contaminated PPE (gloves, lab coats, etc.).

    • Used labware (pipette tips, weighing boats, etc.).

    • Spill cleanup materials.[9]

  • Segregate Waste : Collect all calcium chromate-contaminated waste in a dedicated, leak-proof hazardous waste container. Do not mix this waste with other chemical or general laboratory trash.

Step 2: Waste Collection and Containment
  • Use Appropriate Containers : Waste must be collected in a suitable, closed container that is compatible with the chemical.[2][8] The container should be kept closed at all times except when adding waste.

  • Label Container Clearly : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Toxic," "Carcinogen," "Oxidizer").[7]

    • The date accumulation started.

Step 3: On-Site Storage
  • Designated Storage Area : Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[7]

  • Secondary Containment : Place the primary waste container inside a larger, unbreakable outer container (secondary containment) to prevent spills or leaks.[7][11]

  • Maintain Segregation : Ensure the waste container is stored away from incompatible materials, especially flammables and combustibles.[1]

Step 4: Spill Management

In the event of a spill, immediate and proper cleanup is required to minimize exposure and environmental contamination.

  • Evacuate and Secure : Alert others in the area and restrict access.[1][12]

  • Wear Full PPE : Don appropriate PPE, including respiratory protection.[1]

  • Contain and Clean :

    • Gently cover the spill with an absorbent material. To prevent dust from becoming airborne, dampen the spilled material with water or alcohol before cleanup.[2][12][13]

    • Carefully sweep or vacuum the material using a HEPA-filtered vacuum and place it into the designated hazardous waste container.[1][12]

  • Decontaminate : Clean the spill area thoroughly with a suitable decontamination solution, and dispose of all cleanup materials as hazardous waste.[4]

  • Prevent Environmental Release : Do not allow the spilled material or cleanup water to enter drains or waterways.[1][8]

Step 5: Final Disposal
  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7][11]

  • Professional Disposal : this compound must be disposed of through an approved hazardous waste disposal facility in accordance with all local, state, and federal regulations.[1][6]

  • Do Not Improvise : Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G A Identify Calcium Chromate Dihydrate Waste B Segregate Waste into a Dedicated, Labeled Container A->B C Is there a spill? B->C D Follow Spill Management Protocol: 1. Evacuate & Secure 2. Wear Full PPE 3. Contain & Clean Spill 4. Decontaminate Area C->D Yes E Store Sealed Container in a Secure, Designated Area (Secondary Containment) C->E No D->B F Contact Environmental Health & Safety (EHS) E->F G Arrange for Pickup by Approved Waste Vendor F->G H Final Disposal at a Licensed Hazardous Waste Facility G->H

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Chromate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, use, and disposal of Calcium Chromate Dihydrate in a laboratory setting.

This compound, a potent oxidizing agent and a known carcinogen, demands meticulous handling to ensure the safety of laboratory personnel.[1][2][3][4] Adherence to stringent safety protocols is paramount to mitigate risks associated with its use in research and development. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.

Personal Protective Equipment (PPE): A Quantitative Overview

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against the hazards of this compound. The following table summarizes the required PPE for handling this chemical.

PPE CategorySpecificationStandard/Additional Information
Respiratory Protection NIOSH-approved half-face respirator with organic vapor/acid gas cartridge and dust/mist filter.[1] A full-face supplied air respirator may be necessary for higher-risk assessments.[5]For exposures potentially exceeding 0.001 mg/m³, a NIOSH-approved air-purifying, particulate filter respirator with an N95 filter is recommended.[3]
Hand Protection Rubber gloves.[2][6]Gloves must be inspected before use. Employ proper glove removal technique to avoid skin contact.[5]
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[5] A face shield may also be used.[6]---
Skin and Body Protection Complete chemical-resistant suit.[5] If a full suit is not worn, Tyvek-type disposable sleeves taped to gloves are the minimum requirement.[1]Protective work clothing, including close-toed shoes and long sleeves/pants, is mandatory.[2]
Operational Plan: From Handling to Storage

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

1. Engineering Controls:

  • Always handle this compound within a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[2]

  • Ensure appropriate exhaust ventilation is available where dust may be formed.[5]

2. Safe Handling Practices:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2]

  • Avoid contact with skin and eyes.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Wash hands thoroughly before breaks and at the end of the workday.[5]

  • Do not eat, drink, or smoke in the work area.[2]

3. Storage:

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][5]

  • Store locked up.[2]

  • Keep away from flammable substances, reducing agents, organic materials, and metal powders.[2]

Emergency and Disposal Plan

Spill Response:

  • Evacuate and Secure: Evacuate personnel from the spill area and secure the entrance.[3]

  • Ventilate: Provide adequate ventilation.[2]

  • Containment:

    • For solid spills, dampen the material with alcohol to prevent dust from becoming airborne.[1]

    • Use a HEPA-filter vacuum for clean-up.[2][3]

    • Alternatively, sweep up the spilled substance and place it into a suitable, closed container for disposal.[5][7]

  • Decontamination: Solvent wash all contaminated surfaces with alcohol, followed by a strong soap and water solution.[1]

  • Disposal: Seal all contaminated materials, including absorbent paper and disposable clothing, in a vapor-tight plastic bag for eventual disposal as hazardous waste.[1]

First Aid Measures:

  • Inhalation: Immediately move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately flood the affected skin with water while removing all contaminated clothing. Gently wash the affected area thoroughly with soap and water. Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present. Seek immediate medical attention.[2][4][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2][3]

  • Do not allow the product to enter drains or the environment.[2][5]

Visualizing Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

start Start: Prepare for Handling ppe Don Personal Protective Equipment (PPE) start->ppe Step 1 engineering Verify Engineering Controls (Fume Hood) ppe->engineering Step 2 handling Handle this compound engineering->handling Step 3 storage Store Properly handling->storage If not all used spill Spill Occurs handling->spill decontamination Decontaminate Work Area handling->decontamination Step 4 spill_response Execute Spill Response Protocol spill->spill_response Emergency spill_response->decontamination waste Segregate Hazardous Waste decontamination->waste Step 5 disposal Dispose of Waste via Approved Channels waste->disposal Step 6 end End: Procedure Complete disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.